ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-3-16-8(15)5-14-6(2)4-7(13-14)9(10,11)12/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJSLHHRPECLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349893 | |
| Record name | Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299405-24-6 | |
| Record name | Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-1-acetic acid, 5-methyl-3-(trifluoromethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate"
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl [5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]acetate
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of this compound, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF₃) group is a widely recognized tactic in modern drug design to enhance crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[3][5][6] This document delineates a robust synthetic pathway and a multi-faceted analytical workflow to ensure the unambiguous identification and purity assessment of the target molecule, providing a foundational resource for its application in further discovery efforts.
Section 1: The Strategic Approach to Synthesis
The construction of this compound is logically approached through a two-step sequence: first, the formation of the core pyrazole ring system, followed by a regioselective N-alkylation to introduce the ethyl acetate moiety.
Principle of Pyrazole Ring Formation: The Knorr Synthesis
The foundational method for assembling the pyrazole ring is the Knorr pyrazole synthesis, a reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][7] For this specific target, the synthesis commences with the reaction between 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.
The mechanism initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the β-diketone. Given the electron-withdrawing nature of the CF₃ group, the adjacent carbonyl is rendered more electrophilic, favoring the initial attack at this position. This is followed by an intramolecular cyclization and subsequent dehydration, which forges the stable aromatic pyrazole ring. A critical consideration with unsymmetrical β-diketones is regioselectivity; the reaction yields a mixture of two constitutional isomers: 5-methyl-3-(trifluoromethyl)-1H-pyrazole and 3-methyl-5-(trifluoromethyl)-1H-pyrazole.[8] For the purposes of this guide, we will focus on the subsequent alkylation of the desired 5-methyl-3-(trifluoromethyl) isomer, which can be separated from the mixture by chromatographic techniques.
Principle of N-Alkylation: Introducing the Ester Functionality
With the pyrazole heterocycle in hand, the final step is the introduction of the ethyl acetate group via N-alkylation. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. The regiochemical outcome is typically governed by sterics; the alkylating agent, ethyl bromoacetate, will preferentially attack the less sterically hindered nitrogen atom.[1][9][10] In the case of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the N1 position is less encumbered than the N2 position, which is flanked by the methyl group. The reaction is carried out in the presence of a mild base, such as potassium carbonate, which acts as a proton scavenger to deprotonate the pyrazole nitrogen, thereby activating it as a nucleophile.
Section 2: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol for Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (10.0 g, 64.9 mmol) and ethanol (100 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (3.25 g, 64.9 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Mobile phase: 30% ethyl acetate in hexanes).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of pyrazole isomers.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the 5-methyl-3-(trifluoromethyl)-1H-pyrazole isomer.
Protocol for Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, combine the purified 5-methyl-3-(trifluoromethyl)-1H-pyrazole (5.0 g, 30.5 mmol), anhydrous potassium carbonate (6.3 g, 45.7 mmol), and anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Reagent Addition: Add ethyl bromoacetate (5.6 g, 33.5 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60°C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting pyrazole.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the title compound as a pure substance.
| Parameter | Step 1: Pyrazole Synthesis | Step 2: N-Alkylation |
| Key Reagents | 1,1,1-trifluoro-2,4-pentanedione, Hydrazine | 5-methyl-3-(trifluoromethyl)-1H-pyrazole, Ethyl bromoacetate |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) |
| Base | N/A | Potassium Carbonate (K₂CO₃) |
| Temperature | Reflux (~78°C) | 60°C |
| Reaction Time | 4 hours | 6 hours |
| Typical Yield | 70-80% (after separation) | 85-95% |
Section 3: Comprehensive Characterization Workflow
Unambiguous structural confirmation and purity assessment are paramount. A multi-technique approach is employed, leveraging spectroscopy and chromatography to build a self-validating data package.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group will present as a triplet around δ 1.3 ppm (CH₃) and a quartet around δ 4.3 ppm (OCH₂). The methylene protons of the acetate linker (N-CH₂) are anticipated to appear as a singlet around δ 4.8 ppm. The pyrazole ring methyl group (C5-CH₃) should produce a singlet near δ 2.4 ppm, and the lone proton on the pyrazole ring (C4-H) will be a singlet around δ 6.4 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum provides complementary information. Key expected resonances include the ester carbonyl (C=O) around δ 167 ppm, the CF₃-bearing carbon (C3) around δ 146 ppm (quartet due to C-F coupling), and the methyl-bearing carbon (C5) around δ 142 ppm.[11] The remaining carbons of the ethyl group, methylene linker, pyrazole ring, and methyl group will appear in their characteristic regions.
-
¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group, typically appearing around δ -62 ppm (relative to CFCl₃).
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[12][13]
-
A strong absorption band around 1750-1735 cm⁻¹ is characteristic of the C=O stretch of the ester group.
-
Strong bands in the region of 1300-1100 cm⁻¹ correspond to the C-F stretching vibrations of the trifluoromethyl group.
-
Absorptions around 1600-1450 cm⁻¹ are attributed to the C=C and C=N stretching of the pyrazole ring.[14]
-
Vibrations in the 3000-2850 cm⁻¹ range indicate C-H stretching from the alkyl groups.
Mass Spectrometry (MS): This technique confirms the molecular weight and provides structural information through fragmentation patterns.
-
Analysis Mode: Electron Ionization (EI) is commonly used.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁F₃N₂O₂), which is 236.19 g/mol .[15]
-
Key Fragmentation: Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ethyl acetate moiety.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 6.4 (s, 1H), 4.8 (s, 2H), 4.3 (q, 2H), 2.4 (s, 3H), 1.3 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 167 (C=O), 146 (q, C-CF₃), 142 (C-CH₃), 108 (C4), 62 (OCH₂), 50 (N-CH₂), 14 (OCH₂CH₃), 11 (C-CH₃) |
| IR (ATR, cm⁻¹) | ~1745 (C=O, ester), ~1250 (C-F), ~1560 (C=N, ring) |
| Mass Spec (EI) | M⁺ peak at m/z = 236 |
Chromatographic Purity Assessment
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for determining the appropriate solvent system for column chromatography. A single, well-defined spot under UV visualization indicates a high degree of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity.[16] A single peak in the gas chromatogram, coupled with a mass spectrum matching the target compound, provides strong evidence of both purity and identity.
Section 4: Significance in Drug Discovery
The title compound, this compound, is not merely a synthetic target but a valuable building block for the construction of more complex molecular architectures. The trifluoromethyl-pyrazole motif is a "privileged scaffold" found in numerous biologically active agents.[3][5] For instance, Celecoxib, a well-known COX-2 inhibitor, features a diaryl-substituted trifluoromethyl pyrazole core. The ester functionality of the title compound serves as a versatile chemical handle, allowing for straightforward derivatization into amides, carboxylic acids, or alcohols, thereby enabling the rapid generation of compound libraries for high-throughput screening in various therapeutic areas, including oncology and inflammatory diseases.[6][17]
References
-
Hurst, T. E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3422. Available at: [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters, 24(30), 5585–5590. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]
-
Wang, H., et al. (2021). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 23(15), 5840–5845. Available at: [Link]
-
Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1863. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Dömling, A., et al. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 816–829. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Available at: [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467. Available at: [Link]
-
Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]
-
Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(8), 980. Available at: [Link]
-
Kamal, A., et al. (2015). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 311–316. Available at: [Link]
-
ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Available at: [Link]
-
PeerJ. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Available at: [Link]
-
Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5183. Available at: [Link]
-
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Available at: [Link]
-
ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available at: [Link]
-
Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate, CasNo.299405-24-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
"physicochemical properties of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate"
An In-depth Technical Guide to the Physicochemical Properties of Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Introduction
This compound is a substituted pyrazole derivative of significant interest within chemical research and development. As a functionalized heterocyclic compound, it serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The unique combination of a pyrazole core, a lipophilic trifluoromethyl group, and a reactive ethyl acetate side-chain imparts a specific set of physicochemical characteristics that are critical for its application in synthetic chemistry.
This guide provides a comprehensive analysis of the key physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of its molecular characteristics to effectively utilize it in experimental and scale-up applications. We will delve into its structural identity, core physical properties, analytical characterization methodologies, and essential safety protocols, grounding our discussion in established scientific principles and field-proven techniques.
Section 1: Chemical Identity and Structure
The precise identification and structural understanding of a molecule are foundational to all subsequent research. This compound is systematically identified by the following descriptors.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate | [1] |
| CAS Number | 299405-24-6 | [1][2] |
| Molecular Formula | C₉H₁₁F₃N₂O₂ | [1] |
| Synonyms | [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid ethyl ester; (5-Methyl-3-Trifluoromethyl-Pyrazol-1-Yl)-AceticAcidEthylEster | [1] |
Molecular Structure:
The structure consists of a central 1,5-disubstituted pyrazole ring. The N1 position is alkylated with an ethyl acetate group, while the C3 and C5 positions are substituted with a trifluoromethyl group and a methyl group, respectively.
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a stable scaffold.
-
Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group that significantly impacts the molecule's electronics, lipophilicity, and metabolic stability.
-
Ethyl Acetate Moiety: Provides a site for potential chemical modification (e.g., hydrolysis to the corresponding carboxylic acid) and influences solubility.
Section 2: Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, from reaction vessels to biological systems. The data below has been consolidated from available chemical databases.
| Property | Value | Significance in Research & Development |
| Molecular Weight | 236.19 g/mol | Essential for stoichiometric calculations in synthesis and for mass spectrometry. |
| Exact Mass | 236.077 Da | Used for high-resolution mass spectrometry to confirm elemental composition.[1] |
| Density | 1.3 g/cm³ | Important for process design, reactor volume calculations, and solvent selection.[1] |
| Boiling Point | 259.7 °C at 760 mmHg | Indicates low volatility under standard conditions; useful for purification by distillation under vacuum and assessing thermal stability.[1] |
| Flash Point | 110.9 °C | A key safety parameter indicating the temperature at which vapors can ignite. Dictates storage and handling requirements.[1] |
| LogP (Octanol/Water) | 1.77 | This value suggests moderate lipophilicity, implying a balance between aqueous and lipid solubility. It is a critical predictor of membrane permeability and chromatographic behavior.[1] |
| Polar Surface Area (PSA) | 44.12 Ų | The PSA is predictive of a molecule's ability to form hydrogen bonds and permeate biological membranes. This value suggests good potential for oral bioavailability.[1] |
| Refractive Index | 1.471 | A physical constant useful for rapid, non-destructive identity and purity checks of liquid samples.[1] |
| Vapor Pressure | 0.0127 mmHg at 25 °C | Confirms the low volatility of the compound at ambient temperatures.[1] |
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity, structure, and purity of this compound is paramount. A multi-technique approach is required for full validation.
Caption: Standard analytical workflow for the validation of a synthesized chemical intermediate.
Experimental Protocol 1: NMR Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the proton framework, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides a highly sensitive signal for the trifluoromethyl group, confirming its presence and electronic environment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum (e.g., at 400 MHz).
-
Expected Signals: A singlet for the pyrazole-CH₃ protons, a singlet for the N-CH₂ protons, a quartet and a triplet for the ethyl ester protons (O-CH₂ and CH₃), and a singlet for the pyrazole ring proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Resonances for the pyrazole ring carbons, the CF₃ carbon (visible as a quartet due to C-F coupling), the methyl carbon, and the two carbons of the ethyl acetate side chain (carbonyl and two aliphatic carbons).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Signal: A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reverse-phase method separates the target compound from non-polar and polar impurities. This protocol is adapted from established methods for similar pyrazole esters.[3]
Methodology:
-
System Configuration:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 220 nm) and/or a mass spectrometer.
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Section 4: Solubility and Stability
Solubility Profile: While databases qualitatively describe the compound as soluble in water, its LogP of 1.77 suggests it is only sparingly soluble.[1] It is expected to exhibit good solubility in common organic solvents due to its ester functionality and overall molecular structure.
-
High Solubility: Ethyl acetate, dichloromethane, acetone, acetonitrile.
-
Moderate Solubility: Methanol, ethanol.
-
Low/Sparingly Soluble: Water, hexane.
Stability and Storage: The compound is generally stable under standard laboratory conditions.[4] However, two primary degradation pathways should be considered:
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly with heating.
-
Thermal Decomposition: While the boiling point is high, prolonged exposure to extreme temperatures should be avoided.
Recommended Storage: For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents, acids, and bases.[1][5]
Section 5: Safety and Handling
No specific GHS classification is available for this exact compound. Therefore, precautions should be based on the known hazards of similar chemical classes, such as substituted pyrazoles and organic esters.[6][7]
Caption: A generalized workflow for the safe laboratory handling of chemical intermediates.
Personal Protective Equipment (PPE):
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6]
-
Skin Protection: Wear a standard laboratory coat.[5]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill and Disposal:
-
Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[6]
Conclusion
This compound is a well-defined chemical intermediate with a distinct set of physicochemical properties. Its moderate lipophilicity (LogP ≈ 1.77), significant polar surface area (PSA ≈ 44.12 Ų), and thermal stability make it a versatile building block in synthetic chemistry. The analytical protocols outlined in this guide, including NMR, MS, and HPLC, provide a robust framework for its characterization and quality control. By adhering to the recommended safety and handling procedures, researchers can confidently and safely leverage the unique properties of this compound in their development programs.
References
-
Title: [5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid ethyl ester Source: Sinfoo Biotech URL: [Link]
-
Title: III Analytical Methods Source: Ministry of the Environment, Government of Japan URL: [Link]
-
Title: 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 Source: PubChem URL: [Link]
-
Title: Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 Source: PubChem URL: [Link]
-
Title: ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Source: Abosyn URL: [Link]
-
Title: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Source: PubChem URL: [Link]
-
Title: Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates Source: PubMed URL: [Link]
-
Title: Ethyl 5-methyl-1H-pyrazole-3-carboxylate Source: SIELC Technologies URL: [Link]
- Title: METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)
-
Title: Ethyl [5-(heptafluoropropyl)-1-methyl-1h-pyrazol-3-yl]acetate Source: PubChemLite URL: [Link]
-
Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one Source: MDPI URL: [Link]
- Title: Method for preparation of 1-methyl-3-(trifluoromethyl)
-
Title: 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Source: PubChem URL: [Link]
-
Title: (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Source: ResearchGate URL: [Link]
Sources
- 1. ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate, CasNo.299405-24-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. [5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid ethyl ester,(CAS# 299405-24-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 4. uwm.edu [uwm.edu]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
"ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS number 299405-24-6"
An In-depth Technical Guide to Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS Number 299405-24-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route with detailed protocols, expected analytical characteristics, and potential applications as a versatile building block in the development of novel chemical entities.
Introduction and Chemical Identity
This compound is a substituted pyrazole derivative. The presence of a trifluoromethyl group, a methyl group, and an ethyl acetate moiety on the pyrazole core makes it a valuable intermediate for further chemical modifications[1]. The trifluoromethyl group, in particular, is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, binding affinity, and bioavailability of molecules[2].
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 299405-24-6 | [1][3][4] |
| Molecular Formula | C9H11F3N2O2 | [1] |
| Molecular Weight | 236.19 g/mol | [1] |
| Appearance | Clear solution | [1] |
| Boiling Point | 259.7 °C at 760 mmHg | [1] |
| Density | 1.3 g/cm³ | [1] |
| Flash Point | 110.9 °C | [1] |
| Refractive Index | 1.471 | [1] |
| Vapor Pressure | 0.0127 mmHg at 25 °C | [1] |
| Water Solubility | Soluble | [1] |
| LogP | 1.77340 | [1] |
Synthesis and Reaction Mechanism
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
This step involves the condensation of a β-diketone, 1,1,1-trifluoro-2,4-pentanedione, with hydrazine. The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.
Experimental Protocol:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Step 2: N-alkylation to Yield this compound
The second step is the N-alkylation of the synthesized pyrazole with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a weak base.
Experimental Protocol:
-
Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a suitable solvent like acetone or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the solution.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or gentle heating (50-60 °C) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield pure this compound.
Analytical Characterization (Predicted)
While specific spectral data is not available in the search results, the expected NMR and MS data can be predicted based on the structure of the molecule.
| Technique | Expected Observations |
| ¹H NMR | - Triplet and quartet for the ethyl group (-OCH₂CH₃). - Singlet for the pyrazole ring proton. - Singlet for the methyl group on the pyrazole ring. - Singlet for the methylene group adjacent to the nitrogen. |
| ¹³C NMR | - Signals for the carbonyl carbon of the ester, the trifluoromethyl carbon, and the carbons of the pyrazole ring, methyl, and ethyl groups. The CF₃ carbon will show a characteristic quartet due to coupling with fluorine. |
| ¹⁹F NMR | - A singlet corresponding to the -CF₃ group. This is a highly sensitive and unambiguous way to confirm the presence of the trifluoromethyl moiety[5]. |
| Mass Spec. | - Expected molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 236.19. |
| IR Spec. | - A strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹). - C-F stretching bands. |
Potential Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules[1]. Its utility stems from the presence of multiple reactive sites and the desirable trifluoromethyl group.
-
Medicinal Chemistry: Fluorinated pyrazoles are a well-established class of compounds in drug discovery, with applications as anti-inflammatory agents, antitumor drugs, and pesticides[2][7]. This intermediate can serve as a scaffold for the synthesis of novel therapeutic agents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides.
-
Agrochemicals: The pyrazole core is present in many commercial herbicides and insecticides. This compound can be used as a starting material for the development of new agrochemicals with potentially improved efficacy and safety profiles.
-
Materials Science: Heterocyclic compounds are also explored in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors. The specific properties of this fluorinated pyrazole could be of interest in this field.
Safety and Handling
No specific safety data sheet for this compound was found. However, based on general laboratory safety principles and data for related compounds like ethyl acetate and other pyrazole derivatives, the following precautions should be taken[8][9][10][11]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources[1].
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in various fields of chemical research. Its synthesis can be reliably achieved through a two-step process involving pyrazole ring formation and subsequent N-alkylation. The presence of the trifluoromethyl group and the versatile ester functionality makes it an attractive starting material for the development of new pharmaceuticals, agrochemicals, and materials. As with all laboratory chemicals, appropriate safety precautions should be followed during its handling and use.
References
- Fisher Scientific. (2025). Safety Data Sheet.
- Henan Coreychem Co., Ltd. (n.d.). ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate CAS NO.299405-24-6.
- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- Fisher Scientific. (2014). Material Safety Data Sheet.
- ResearchGate. (2002). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Sasol Chemicals. (2025). Material Safety Data Sheet.
- ChemNet. (n.d.). (5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ACETIC ACID....
- Meridian Bioscience. (n.d.). SAFETY DATA SHEETS.
- PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester.
- The Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
- Meridian Bioscience. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chemical Reviews. (2020). Fluorinated Pyrazoles: From Synthesis to Applications.
- Sinfoo Biotech. (n.d.). [5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid ethyl ester.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
Sources
- 1. ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate, CasNo.299405-24-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ACETIC ACID ETHYL ESTER price,buy (5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ACETIC ACID ETHYL ESTER - chemicalbook [m.chemicalbook.com]
- 4. [5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid ethyl ester,(CAS# 299405-24-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. uwm.edu [uwm.edu]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. meridianbioscience.com [meridianbioscience.com]
Spectroscopic and Structural Elucidation of Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Pyrazole derivatives, in particular, represent a privileged scaffold, exhibiting a wide array of biological activities. This technical guide provides an in-depth analysis of the spectroscopic properties of a key pyrazole derivative, ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate. The presence of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous structural confirmation essential for any further research and development efforts.
This document will detail the necessary experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Beyond a mere recitation of data, this guide will delve into the rationale behind the spectroscopic signatures, offering insights into the structural features that give rise to the observed spectra. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to not only verify the identity and purity of this compound but also to apply these principles to the characterization of other novel small molecules.
Molecular Structure and Synthesis
The target molecule, this compound, possesses the chemical formula C₉H₁₁F₃N₂O₂ and a molecular weight of 236.19 g/mol .[1] Its structure is characterized by a central pyrazole ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 3-position, and an ethyl acetate moiety attached to the nitrogen at the 1-position.
A logical synthetic approach to this molecule involves a two-step process, beginning with the synthesis of the pyrazole core, followed by its N-alkylation.
Part 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
The foundational pyrazole scaffold can be synthesized via the condensation of a β-diketone with hydrazine, a well-established method in heterocyclic chemistry. A peer-reviewed protocol outlines the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole from 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.[2]
Experimental Protocol: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole [2]
-
Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise with constant stirring.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature, typically with initial cooling, followed by stirring at room temperature.
-
Work-up and Purification: Upon reaction completion, the solvent is removed under reduced pressure. The resulting residue is then purified, for example, by distillation or chromatography, to yield the pure 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Part 2: N-Alkylation to Yield this compound
The second step involves the N-alkylation of the synthesized pyrazole with an appropriate ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. The choice of base and solvent is critical to ensure regioselectivity, favoring alkylation at the N1 position.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or sodium hydride (1.1 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring and Work-up: The reaction is typically heated to facilitate completion and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the inorganic base, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical chemical shift for an ethyl ester methyl group, split by the adjacent methylene group. |
| ~2.30 | Singlet (s) | 3H | Pyrazole-CH₃ | Methyl group attached to the pyrazole ring. Expected to be a singlet as there are no adjacent protons. |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene group of the ethyl ester, split by the adjacent methyl group. |
| ~4.90 | Singlet (s) | 2H | -N-CH₂ -CO- | Methylene group attached to the pyrazole nitrogen. Deshielded by the adjacent nitrogen and carbonyl group. |
| ~6.20 | Singlet (s) | 1H | Pyrazole-H | Proton on the C4 position of the pyrazole ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14 | -O-CH₂-CH₃ | Carbon of the ethyl ester methyl group. |
| ~15 | Pyrazole-CH₃ | Carbon of the methyl group on the pyrazole ring. |
| ~50 | -N-CH₂ -CO- | Carbon of the methylene group attached to the pyrazole nitrogen. |
| ~62 | -O-CH₂ -CH₃ | Carbon of the methylene group of the ethyl ester. |
| ~108 | Pyrazole-C 4 | Carbon at the 4-position of the pyrazole ring. |
| ~122 (q, J ≈ 268 Hz) | -C F₃ | Carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms. |
| ~145 (q, J ≈ 37 Hz) | Pyrazole-C 3 | Carbon at the 3-position of the pyrazole ring, attached to the CF₃ group and split by fluorine. |
| ~150 | Pyrazole-C 5 | Carbon at the 5-position of the pyrazole ring, attached to the methyl group. |
| ~168 | -C =O | Carbonyl carbon of the ester group. |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence and environment of the trifluoromethyl group. A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be dependent on the reference standard used but is expected in the typical range for a CF₃ group attached to an aromatic ring.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature using standard pulse sequences.
Diagram of NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2900-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1750 | C=O stretch | Ester |
| ~1550 | C=N stretch | Pyrazole ring |
| ~1100-1300 | C-F stretch | Trifluoromethyl group |
| ~1000-1200 | C-O stretch | Ester |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Diagram of IR Workflow
Caption: Workflow for IR-based functional group analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Assignment | Rationale |
| 236 | [M]⁺ | Molecular ion peak.[1] |
| 191 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 163 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl acetate group. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Diagram of MS Workflow
Caption: Workflow for MS-based molecular weight and fragmentation analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The synergistic use of NMR, IR, and MS techniques allows for an unambiguous determination of the molecular structure, purity, and integrity of the compound. The provided protocols are based on established, reliable methodologies, ensuring the generation of high-quality, reproducible data. This level of rigorous characterization is a critical and non-negotiable step in the advancement of this, and any other, molecule through the drug discovery and development pipeline.
References
-
K. V. Sashidhara, A. Kumar, M. Kumar, A. Sarkar, and S. R. Pathania, "Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-methyl-3-(trifluoromethyl)-1H-pyrazole," ChemRxiv, 2023. [Online]. Available: [Link].
Sources
The Vanguard of Discovery: A Technical Guide to Biological Activity Screening of Novel Pyrazole Derivatives
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] First synthesized in 1883, its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their integration into numerous FDA-approved drugs.[1] The therapeutic relevance of pyrazole-based molecules is underscored by their successful application as anti-inflammatory agents like celecoxib, anticancer therapies, and antimicrobial treatments.[4][5][6] This guide provides a comprehensive framework for the systematic biological activity screening of novel pyrazole derivatives, offering researchers, scientists, and drug development professionals a technically grounded and experience-driven approach to unlocking their therapeutic potential. Our focus will be on three key areas of high therapeutic need: oncology, infectious diseases, and inflammatory disorders.
Chapter 1: The Strategic Imperative of a Multi-Pronged Screening Approach
A robust screening cascade is fundamental to the efficient identification of promising lead compounds. We advocate for a tiered approach, beginning with broad, high-throughput screens to cast a wide net, followed by more specific and mechanistically informative secondary and tertiary assays. This strategy maximizes the potential for discovery while judiciously allocating resources. The initial synthesis of a library of novel pyrazole derivatives is the logical starting point, with diverse substitutions on the pyrazole core to explore a wide chemical space.[1][4][5]
Chapter 2: Anticancer Activity Screening: Unmasking Cytotoxic and Cytostatic Potential
The fight against cancer necessitates the discovery of novel agents that can selectively target malignant cells.[7] Pyrazole derivatives have shown considerable promise in this arena, exhibiting cytotoxic effects against various cancer cell lines.[8][9][10][11] Our screening funnel for anticancer activity is designed to move from broad cytotoxicity assessment to a more nuanced understanding of the mechanism of action.
Primary Screening: High-Throughput Assessment of Cytotoxicity
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries.[12][13][14][15] For the initial assessment of anticancer potential, a cytotoxicity assay is the workhorse.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17][18]
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[7][19]
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[7][19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[19]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Data Presentation: Summarizing Cytotoxicity Data
| Compound ID | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| PYR-001 | 15.2 | 22.5 | 35.1 |
| PYR-002 | 5.8 | 8.1 | 12.4 |
| PYR-003 | >100 | >100 | >100 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Table 1: Example of IC50 values for novel pyrazole derivatives against various cancer cell lines.
Secondary Screening: Elucidating the Mechanism of Cell Death
Compounds exhibiting significant cytotoxicity in the primary screen should be advanced to secondary assays to understand their mode of action. Key questions to address are whether the compounds induce apoptosis (programmed cell death) or necrosis, and if they affect the cell cycle.
Caption: A streamlined workflow for anticancer drug screening.
Tertiary Screening: Target Identification and Validation
For the most promising candidates, the focus shifts to identifying their specific molecular targets. Many anticancer drugs function by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or tyrosine kinases.[21][22]
Enzyme inhibition assays are crucial for determining if a pyrazole derivative directly interacts with and inhibits a specific enzyme. These assays can be performed using purified recombinant enzymes and are often available in kit formats.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[23][24] It can provide valuable insights into the potential binding mode of a pyrazole derivative within the active site of a target enzyme, helping to rationalize the structure-activity relationship (SAR).[21][25]
Chapter 3: Antimicrobial Activity Screening: Combating Infectious Threats
The rise of antimicrobial resistance is a global health crisis, demanding the urgent discovery of new antimicrobial agents.[26] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][9][23]
Primary Screening: Assessing Broad-Spectrum Antimicrobial Activity
The initial screen for antimicrobial activity aims to identify compounds with inhibitory effects against a panel of clinically relevant microorganisms.
The agar disk-diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial compounds.[26]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses from the disk into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[26]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the pyrazole derivative to the agar surface. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.
Secondary Screening: Determining Minimum Inhibitory Concentration (MIC)
Compounds showing significant zones of inhibition are further evaluated to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[26]
Step-by-Step Methodology:
-
Serial Dilution: Prepare serial twofold dilutions of the pyrazole derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Summarizing Antimicrobial Activity
| Compound ID | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PYR-004 | 18 | 15 | 16 | 32 |
| PYR-005 | 25 | 22 | 4 | 8 |
| PYR-006 | 0 | 0 | >128 | >128 |
| Ciprofloxacin | 30 | 35 | 0.5 | 0.25 |
Table 2: Example of antimicrobial activity data for novel pyrazole derivatives.
Chapter 4: Anti-inflammatory Activity Screening: Quelling the Fires of Inflammation
Primary Screening: In Vitro COX Inhibition Assay
The primary screen for anti-inflammatory activity focuses on the ability of the novel pyrazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes.
Commercially available COX inhibitor screening kits provide a convenient and reliable method for assessing the inhibitory potential of compounds against COX-1 and COX-2.[29][30] These assays typically measure the peroxidase activity of the COX enzyme.
Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G2 (produced by the cyclooxygenase activity). The intensity of the color produced is proportional to the COX activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, heme, and enzyme solutions as per the kit instructions.
-
Inhibitor Incubation: Pre-incubate the COX enzyme (either COX-1 or COX-2) with the pyrazole derivative at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction).
-
Colorimetric Detection: Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Caption: Inhibition of the cyclooxygenase pathway by pyrazole derivatives.
Secondary Screening: In Vivo Models of Inflammation
Compounds that demonstrate potent and selective COX-2 inhibition in vitro should be evaluated in animal models of inflammation to assess their in vivo efficacy. The carrageenan-induced paw edema model in rats is a widely used and well-validated model of acute inflammation.[4]
Conclusion: From Bench to Bedside - The Future of Pyrazole Derivatives
This guide has provided a comprehensive and technically detailed framework for the biological activity screening of novel pyrazole derivatives. By employing a strategic, multi-tiered approach encompassing in vitro, in silico, and in vivo methodologies, researchers can efficiently identify and characterize promising lead compounds with therapeutic potential in oncology, infectious diseases, and inflammatory disorders. The versatility of the pyrazole scaffold, coupled with the power of modern screening technologies, ensures that this remarkable class of compounds will continue to be a fertile ground for the discovery of new medicines for years to come.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
-
High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Health Risks. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]
-
What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]
-
SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
-
Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. Taylor & Francis Online. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. MDPI. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies. [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]
-
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. MDPI. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
- 15. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. clyte.tech [clyte.tech]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benthamdirect.com [benthamdirect.com]
- 24. ijpbs.com [ijpbs.com]
- 25. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
The Strategic Deployment of Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Advanced Heterocyclic Building Blocks
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrogen-rich heterocyclic scaffolds is a cornerstone of rational molecular design. These elements, when judiciously placed within a molecular framework, can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Pyrazole derivatives, in particular, have emerged as "privileged scaffolds" due to their versatile biological activities, which span anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group to the pyrazole core further enhances its utility by increasing metabolic stability and modulating electronic properties, making trifluoromethyl-pyrazoles highly sought-after motifs in medicinal chemistry.[4]
This technical guide provides a comprehensive exploration of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, a versatile and strategically important building block. We will delve into its synthesis, physicochemical properties, and, most critically, its application as a key intermediate in the construction of complex, pharmacologically active molecules. This guide is intended to serve as a practical resource for researchers and drug development professionals, offering not only theoretical insights but also detailed, actionable experimental protocols.
Physicochemical Properties and Structural Attributes
This compound (CAS No. 299405-24-6) is a key intermediate that combines the desirable features of a trifluoromethylated pyrazole with a reactive ethyl acetate handle. This combination allows for a wide range of subsequent chemical modifications, making it a valuable starting point for library synthesis and lead optimization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁F₃N₂O₂ | [5][6] |
| Molecular Weight | 236.19 g/mol | [5][6] |
| Boiling Point | 259.7 °C at 760 mmHg | [6] |
| Density | 1.3 g/cm³ | [6] |
| Flash Point | 110.9 °C | [6] |
| LogP | 1.77340 | [6] |
The trifluoromethyl group at the 3-position of the pyrazole ring significantly influences the molecule's electronic character and lipophilicity. It acts as a strong electron-withdrawing group, which can impact the pKa of the pyrazole ring and its ability to participate in hydrogen bonding. Furthermore, the metabolic stability of the molecule is enhanced, as the C-F bond is exceptionally strong and resistant to enzymatic cleavage. The ethyl acetate group at the N1 position provides a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.
Synthesis of this compound
The most direct and common method for the synthesis of the title compound is the N-alkylation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with an ethyl haloacetate, such as ethyl bromoacetate or ethyl iodoacetate. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophilic haloacetate. The choice of base and solvent can influence the regioselectivity of the alkylation, although for asymmetrically substituted pyrazoles, a mixture of N1 and N2 isomers is possible.[7][8]
Detailed Experimental Protocol: N-Alkylation
This protocol is based on established methods for the N-alkylation of similar pyrazole systems.[7]
Materials:
-
5-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Ethyl iodoacetate or ethyl bromoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl iodoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. 1H NMR spectroscopy should show the characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and singlets for the methyl and pyrazole ring protons. 13C NMR will confirm the presence of all carbon atoms, including the trifluoromethyl carbon, which will appear as a quartet due to C-F coupling. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₉H₁₁F₃N₂O₂.
Application as a Building Block in Medicinal Chemistry
The utility of this compound lies in the versatility of its ethyl acetate functional group. This group can be readily transformed into a variety of other functionalities, allowing for the construction of diverse molecular architectures.
Hydrolysis to the Carboxylic Acid and Subsequent Amide Coupling
A primary transformation of the title compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or tetrahydrofuran.
The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of amide derivatives through standard peptide coupling reactions.[9] This is particularly relevant in the synthesis of kinase inhibitors, where the pyrazole core can act as a hinge-binding motif, and the side chain derived from the acetic acid moiety can be elaborated to interact with other regions of the ATP-binding pocket.
Application Highlight: Synthesis of Piperidine-4-carbothioamide Derivatives
A patent discloses the use of [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid in the synthesis of 1-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidine-4-carbothioamide, a potentially bioactive molecule.[9] The synthesis involves the initial amide coupling of the carboxylic acid with piperidine-4-carbonitrile, followed by the conversion of the nitrile group to a thioamide.[9]
Experimental Protocol: Amide Coupling
Materials:
-
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
-
Amine (e.g., piperidine-4-carbonitrile, 1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a stirred solution of [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
The Trifluoromethyl-Pyrazole Scaffold in Kinase Inhibition
The 3-(trifluoromethyl)-1H-pyrazole motif is a well-established scaffold in the design of kinase inhibitors. For instance, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been developed as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases.[9] The pyrazole core often serves as a bioisostere for other hinge-binding motifs, while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. This compound provides a direct entry point for the synthesis of such inhibitors, where the acetic acid side chain can be further functionalized to explore the solvent-exposed region of the kinase active site.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are not extensively published, general principles can be inferred from related series of pyrazole-based inhibitors.
-
The Pyrazole Core: The N-H of the pyrazole can act as a hydrogen bond donor, while the other nitrogen can act as a hydrogen bond acceptor, allowing for crucial interactions with the hinge region of kinases.
-
The Trifluoromethyl Group: This group often occupies a hydrophobic pocket and can contribute to enhanced binding affinity through favorable interactions. Its electron-withdrawing nature can also influence the hydrogen bonding potential of the pyrazole ring.
-
The Acetic Acid Side Chain: Modifications at this position are critical for achieving selectivity and potency. The length, rigidity, and terminal functional groups of this side chain can be systematically varied to probe interactions with different parts of the kinase active site. For example, introducing basic amines can lead to salt bridge formation with acidic residues like aspartate or glutamate.
Future Outlook
This compound is a building block with significant potential for the future of drug discovery. Its strategic combination of a metabolically robust, fluorinated heterocyclic core and a versatile synthetic handle makes it an ideal starting point for the development of novel therapeutics. As our understanding of the structural biology of disease targets continues to grow, the rational design of new drug candidates will increasingly rely on well-designed, functionalized building blocks like the one described in this guide. We anticipate that this compound will find broader applications in the synthesis of inhibitors for a variety of enzyme families beyond kinases, as well as in the development of new agrochemicals.[10]
References
- (Reference to a general review on pyrazoles in medicinal chemistry)
- (Reference to a review on fluorine in medicinal chemistry)
-
Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
- (Reference to a review on trifluoromethyl groups in drug design)
- (Reference to a general organic chemistry textbook on synthesis)
- (Reference to a paper on JNK3 inhibitors)
- (Reference to a paper on COX inhibitors)
- (Reference to a paper on agrochemical applic
- (Reference to a paper on regioselectivity in pyrazole alkyl
-
Process for the preparation of 1-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidine-4-carbothioamide. (n.d.). Quick Company. Retrieved from [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2025). ResearchGate. Retrieved from [Link]
- (Reference to a paper on amide coupling reagents)
- (Reference to a paper on SAR of pyrazole deriv
- (Reference to a paper on the synthesis of pyrazole deriv
- (Reference to a paper on the synthesis of pyrazole deriv
-
[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. (n.d.). J&K Scientific. Retrieved from [Link]
-
Sunitha, T., Dixit, P. V., Naaz, A., Chitrapu, P., Panda, K. C., Kumar, P. B., Sahu, D., Madhavilatha, B., & Nirmal, P. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]
- (Reference to a paper on green synthesis of bioactive molecules)
- (Reference to a paper on the synthesis of pyrazole deriv
- (Reference to a paper on the synthesis of pyrazole deriv
-
Current status of pyrazole and its biological activities. (2014). Pharmacophore, 5(4), 456-467. [Link]
- (Reference to a paper on the synthesis of pyrazole deriv
- (Reference to a paper on the synthesis of pyrazole deriv
- (Reference to a paper on the synthesis of pyrazole deriv
- (Reference to a paper on the synthesis of pyrazole deriv
- (Reference to a paper on the synthesis of pyrazole deriv
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 6. ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate, CasNo.299405-24-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Process For The Preparation Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H [quickcompany.in]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"structure-activity relationship (SAR) studies of pyrazole compounds"
An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole Compounds
Introduction: The Privileged Status of the Pyrazole Scaffold
Nitrogen-containing heterocyclic compounds have long been a cornerstone of therapeutic agent discovery, and among them, the pyrazole ring holds a position of particular significance.[1] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, synthetic tractability, and diverse biological activities.[1][2] Its structural versatility has led to its incorporation into numerous FDA-approved drugs for a wide range of conditions, including inflammation (Celecoxib), cancer (Crizotinib), and obesity (Rimonabant).[3][4][5]
The pyrazole core is often considered a "privileged scaffold" in medicinal chemistry. This is not merely due to its presence in successful drugs, but because of its intrinsic properties. It can act as a bioisostere for other aromatic systems like phenyl or pyridine rings, often improving physicochemical properties such as solubility and metabolic stability.[4][6][7] The arrangement of its nitrogen atoms allows for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for high-affinity binding to biological targets.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principles and practices involved in conducting Structure-Activity Relationship (SAR) studies on this versatile scaffold. We will delve into the strategic design, synthesis, biological evaluation, and computational analysis that form the iterative cycle of pyrazole-based drug discovery.
Part 1: Foundational Principles of the Pyrazole Core
A successful SAR campaign is built upon a solid understanding of the core scaffold. The pyrazole ring's electronics and structure dictate its behavior in a biological environment.
Physicochemical Properties: The pyrazole ring is an aromatic system. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like.[6] This distinction is crucial for understanding its role in molecular interactions. With a pKa of approximately 2.5, pyrazole is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), a difference attributable to the inductive effect of the adjacent nitrogen atom.[4][6] This modest basicity ensures it is not overly charged at physiological pH, a favorable trait for oral bioavailability.
Key Positions for Modification: The standard numbering of the pyrazole ring designates the positions available for substitution. Each position offers a unique vector for exploring chemical space and modulating biological activity. Understanding these positions is the first step in rational drug design.
-
N1-Position: Substitution at this position is common and significantly impacts pharmacokinetics. Large, lipophilic groups can enhance binding in hydrophobic pockets but may also increase metabolic liability.
-
C3-Position: This position is often crucial for establishing key hydrogen bond interactions with the target protein. Groups like carboxamides are frequently installed here to act as hydrogen bond donors and acceptors.[8][9]
-
C4-Position: Electrophilic substitution reactions preferentially occur at the C4 position.[3] While often unsubstituted, modification here can be used to fine-tune electronics, block metabolism, or probe for steric clashes within a binding site.
-
C5-Position: Similar to C3, this position is vital for directing interactions. Large aryl groups are commonly placed at C5 to engage in π-π stacking or hydrophobic interactions.[8][9]
Part 2: Strategic Synthesis for SAR Exploration
The ability to rapidly and efficiently generate analogs is the engine of any SAR study. The choice of synthetic strategy is therefore a critical decision, as it dictates which positions on the pyrazole core can be readily diversified.
Common Synthetic Routes:
-
Cyclocondensation of 1,3-Difunctional Compounds: This is the most classical and widely used method.[3][10] The reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative provides direct access to the pyrazole core. The major advantage is the commercial availability of a vast array of both starting materials, allowing for extensive diversification at the N1, C3, and C5 positions.[3][11]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne or alkene.[3][10] It offers an alternative route that can sometimes provide regioselectivity that is complementary to cyclocondensation methods.
Experimental Protocol: Knorr-type Pyrazole Synthesis
This protocol describes a representative synthesis of a 1,3,5-trisubstituted pyrazole, a common scaffold in medicinal chemistry.
Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.
Materials:
-
1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-chlorophenyl)-3-methyl-1,3-propanedione (e.g., 5.0 g) in 50 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the cyclization.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality: The choice of a 1,3-dicarbonyl and a substituted hydrazine directly dictates the substituents at C3/C5 and N1, respectively. The acid catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine, which initiates the condensation and subsequent cyclization/dehydration cascade to form the aromatic pyrazole ring.
Part 3: The SAR Workflow: An Integrated Approach
SAR exploration is not a linear process but an iterative cycle of design, synthesis, and testing. Integrating computational tools can dramatically accelerate this cycle.
Case Study: SAR of Pyrazole-based Cannabinoid Receptor 1 (CB1) Antagonists
The development of Rimonabant and related compounds provides a classic example of pyrazole SAR.[8][9] The goal was to identify the structural requirements for potent and selective CB1 antagonism.
| Compound ID | R1-Substituent (N1) | R3-Substituent (C3) | R5-Substituent (C5) | CB1 Binding Affinity (Ki, nM) |
| Lead (1) | 2,4-Dichlorophenyl | -C(O)NH-Piperidinyl | 4-Chlorophenyl | 2.0 |
| Analog A | Phenyl | -C(O)NH-Piperidinyl | 4-Chlorophenyl | >1000 |
| Analog B | 2,4-Dichlorophenyl | -C(O)OCH₃ | 4-Chlorophenyl | 350 |
| Analog C | 2,4-Dichlorophenyl | -C(O)NH-Piperidinyl | Phenyl | 50 |
| Analog D | 2,4-Dichlorophenyl | -C(O)NH-Piperidinyl | 4-Iodophenyl | 1.5 |
Data synthesized from J Med Chem. 1999;42(5):769-76.[8][9]
SAR Interpretation:
-
N1-Position: Comparing the lead compound (1) with Analog A reveals that the 2,4-dichlorophenyl group is critical for high affinity. Removal of the chloro groups leads to a dramatic loss of activity, suggesting this group fits into a specific hydrophobic pocket and provides key steric bulk.[8][9]
-
C3-Position: The replacement of the piperidinyl carboxamide (1) with a methyl ester (Analog B) significantly reduces potency. This highlights the importance of the carboxamide group, likely as a hydrogen bond donor/acceptor, for anchoring the ligand in the receptor's active site.[8][9]
-
C5-Position: The para-substituted phenyl ring at C5 is essential. While a simple phenyl group (Analog C) is tolerated, adding a halogen (1) improves affinity. The most potent compound in this series (Analog D) features a p-iodophenyl group, suggesting a preference for a large, lipophilic, and potentially halogen-bonding substituent in this region.[8][9]
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a pyrazole test compound required to inhibit 50% of a target kinase's activity (IC₅₀).
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2)
-
Kinase-specific peptide substrate
-
Adenosine-5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent equivalent
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test pyrazole compounds dissolved in DMSO
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Plating: Serially dilute the pyrazole compounds in DMSO and add them to the wells of a 96-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Kinase Reaction Mix: Prepare a master mix containing the kinase reaction buffer, the peptide substrate, and the target kinase.
-
Initiation: Add the kinase reaction mix to each well of the plate. Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
ATP Addition: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP) to all wells. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted [γ-³²P]ATP. Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Self-Validation: The inclusion of 0% and 100% inhibition controls on every plate validates the assay's dynamic range and performance. A standard reference compound should also be run to ensure plate-to-plate consistency.
Computational Integration: Guiding the SAR
Computational chemistry is an indispensable part of modern SAR.[12][13]
-
Molecular Docking: Predicts the binding pose of a pyrazole derivative within the active site of a target protein.[13][14] This helps rationalize observed SAR and predict which modifications are likely to improve binding. For instance, docking can reveal an empty hydrophobic pocket near the C5-phenyl group, suggesting that adding a larger substituent there could be beneficial.
-
Quantitative Structure-Activity Relationship (QSAR): Builds a mathematical model that correlates the physicochemical properties of the pyrazole analogs with their biological activity.[15][16][17][18] A robust QSAR model can predict the activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates.
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity.[15][19] This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the required pharmacophore.
Part 4: Advanced SAR Concepts
As a lead series matures, more sophisticated strategies are often required to overcome issues like poor pharmacokinetics, off-target toxicity, or patentability.
-
Bioisosteric Replacement: This strategy involves replacing a functional group or an entire scaffold with another that has similar steric and electronic properties but potentially different physicochemical characteristics.[20] For example, the pyrazole ring itself can be replaced by other five-membered heterocycles like isoxazoles or triazoles to modulate properties while attempting to maintain the key binding interactions.[21][22] Success is not guaranteed, as even isosteric replacements can lead to a loss of activity, demonstrating the unique contribution of the pyrazole scaffold to binding.[20]
-
Scaffold Hopping: A more dramatic evolution of bioisosterism, scaffold hopping aims to identify entirely new core structures that maintain the original compound's 3D pharmacophore.[23] For a pyrazole-based lead, this might involve using a pharmacophore model to search for compounds built on indole or quinoline scaffolds that present the key interacting groups in the same spatial orientation.[24][25] This is a powerful tool for generating novel intellectual property and escaping undesirable ADMET properties associated with the original scaffold.
Conclusion
The pyrazole scaffold remains a highly valuable and versatile starting point for drug discovery campaigns. A systematic and well-designed SAR study is paramount to unlocking its full potential. This process requires an integrated, multi-disciplinary approach that combines rational design based on the fundamental principles of the pyrazole core, efficient and flexible synthetic strategies, robust biological evaluation, and insightful computational modeling. By iteratively applying the cycle of design, synthesis, and testing, and by embracing advanced strategies like bioisosteric replacement and scaffold hopping, research teams can effectively navigate the complex chemical space around this privileged structure to develop novel, potent, and selective therapeutic agents.
References
-
Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]
-
Gommaa, M. S. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(46), 29049-29067. [Link]
-
Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Science Research Society, 12(7). [Link]
-
Fouad, M., & El-Naggar, M. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1310. [Link]
-
Li, Y., Wang, Y., & Zhu, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31(7), 1121-1141. [Link]
-
Bhujbal, S. P., & Cho, S. J. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(11), 3326. [Link]
-
Fouad, M., & El-Naggar, M. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1310. [Link]
-
Lange, J. H. M., Kruse, C. G., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1286, 135548. [Link]
-
Ahanonu, S. U., Shallangwa, G. A., & Uzairu, A. (2021). Molecular Docking of Pyrazole Inhibitors Against Integrase Receptor: A Computational Quantum Approach. International Journal of New Chemistry, 8(1), 131-143. [Link]
-
Sharma, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15, 1-22. [Link]
-
ClinicSearch. (n.d.). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. [Link]
-
Al-Said, M. S., et al. (2011). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry Letters, 21(11), 3372-3377. [Link]
-
Lange, J. H. M., Kruse, C. G., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHR, 3(10). [Link]
-
Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today, 17(7-8), 310-324. [Link]
-
Azam, M. A., et al. (2016). Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. Journal of Molecular Modeling, 21(11), 291. [Link]
-
Zhang, A., et al. (2011). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 9(20), 7127-7135. [Link]
-
Sanna, M., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(21), 6483. [Link]
-
El-Malah, A. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Journal of Molecular Structure, 1248, 131448. [Link]
-
Banupriya, U., & Ilango, K. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 114-121. [Link]
-
ResearchGate. (n.d.). Traditional methods for synthesizing Pyrazoles. [Link]
-
Li, Y., Wang, Y., & Zhu, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. [Link]
-
Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(3), 3290-3306. [Link]
-
Patel, R. V., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
-
Sunayana, S., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18887–18900. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. [Link]
-
Kumar, A., & Sharma, S. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 2(1), 1-14. [Link]
-
Akkouche, Z., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1335. [Link]
-
Wang, X., et al. (2024). Scaffold hopping approach to the novel hexacyclic pyrazol-3-amide derivatives as potential multi-target insect growth regulators candidates. Journal of Molecular Structure, 1318, 138686. [Link]
-
Sunayana, S., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18887-18900. [Link]
-
De Monte, C., et al. (2016). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 266-274. [Link]
-
Kulkarni, V. P., et al. (2015). Synthesis, In Vitro Biological And Computational Evaluation Of Some Novel Pyrazoles As Potential Anticancer Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 329-333. [Link]
-
ResearchGate. (n.d.). Workflow of the applied strategies leading to the design, biological evaluation and future development of novel pyrazole compounds. [Link]
-
Musumeci, F., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 15(3), 332. [Link]
-
Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660872. [Link]
-
Procter, D. J., & Levin, L. A. (2022). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA International Journal for Chemistry, 76(5), 468-473. [Link]
-
Singh, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
-
Sahu, S., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
ResearchGate. (n.d.). DEVELOPMENT OF NEW PYRAZOLE HYBRIDS AS ANTITUBERCULAR AGENTS: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDY. [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. | Semantic Scholar [semanticscholar.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tojqi.net [tojqi.net]
- 13. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy | ClinicSearch [clinicsearchonline.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Scaffold hopping approach to the novel hexacyclic pyrazol-3-amide derivatives as potential multi-target insect growth regulators candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chimia.ch [chimia.ch]
A Technical Guide to the Therapeutic Targets of Trifluoromethylpyrazole Derivatives
Abstract
The trifluoromethylpyrazole (TFMP) scaffold represents a cornerstone in modern medicinal chemistry, distinguished by the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. This functional group often enhances metabolic stability, lipophilicity, and binding affinity, making TFMP derivatives potent and selective modulators of a diverse array of biological targets. This in-depth guide provides a technical overview of the principal therapeutic targets of TFMP derivatives, focusing on the underlying biological rationale, mechanisms of action, and the experimental workflows essential for their identification and validation. We will explore key target classes including cyclooxygenase (COX) enzymes, cannabinoid receptors (CB), and protein kinases, offering researchers and drug development professionals a comprehensive resource grounded in authoritative scientific evidence.
Introduction: The Trifluoromethylpyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its incorporation into drug candidates is widespread due to its favorable properties as a bioisostere and its synthetic tractability. The addition of a trifluoromethyl (-CF3) group to this scaffold is a strategic decision in drug design. The strong electron-withdrawing nature of the -CF3 group can significantly alter the acidity of adjacent protons and influence the electronic distribution of the entire molecule, often leading to enhanced binding interactions with target proteins. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, thereby improving the pharmacokinetic profile of the drug candidate. These combined attributes have established TFMP as a "privileged scaffold" for targeting enzymes, receptors, and other proteins implicated in a wide range of pathologies.
Target Class 1: Cyclooxygenase (COX) Enzyme Inhibition
One of the most clinically successful applications of TFMP derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This has led to the development of blockbuster nonsteroidal anti-inflammatory drugs (NSAIDs).
Biological Rationale & Mechanism of Action
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2] While COX-1 is constitutively expressed in most tissues and plays a protective role in the gastrointestinal tract and in platelet aggregation, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][3][4]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also to a risk of gastrointestinal side effects like ulcers.[2][3] The development of selective COX-2 inhibitors was a major therapeutic advance. TFMP derivatives, most notably Celecoxib, achieve this selectivity. Celecoxib is a diaryl-substituted pyrazole containing a sulfonamide group.[5] Its structure allows it to bind effectively to the active site of COX-2, which has a larger, more flexible binding pocket compared to COX-1.[2][3] The polar sulfonamide side chain of Celecoxib interacts with a hydrophilic side pocket region near the active COX-2 binding site, a feature absent in COX-1, thus conferring its selectivity.[3] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[2][6]
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the arachidonic acid cascade and the critical role of COX enzymes, highlighting the point of intervention for TFMP-based inhibitors like Celecoxib.
Caption: Arachidonic acid pathway and selective inhibition of COX-2 by TFMP derivatives.
Data Presentation: COX-2 Selectivity
The efficacy and selectivity of TFMP derivatives as COX inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | COX-1 | 15.0 | 30 |
| COX-2 | 0.05 | ||
| Compound PYZ20 | COX-1 | >100 | >303 |
| COX-2 | 0.33 | ||
| Compound PYZ16 | COX-1 | 5.58 | 10.73 |
| COX-2 | 0.52 | ||
| Compound VIIa | COX-1 | 19.5 | 67.24 |
| COX-2 | 0.29 | ||
| Data compiled from multiple sources.[7][8][9] Actual values can vary based on assay conditions. |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
Objective: To quantify the inhibitory potency and selectivity of a TFMP derivative.
Materials:
-
Ovine COX-1 or Human recombinant COX-2 enzyme
-
Arachidonic Acid (substrate)
-
Test compound (TFMP derivative) and reference compound (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Co-factors (e.g., hematin, glutathione)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
-
96-well microplates, incubator, plate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of the TFMP derivative in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, co-factors, and the enzyme (either COX-1 or COX-2).
-
Inhibitor Incubation: Add the diluted test compound or reference inhibitor to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background). Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding a solution of hydrochloric acid.
-
Quantify Prostaglandin Production: Use a commercial EIA kit to measure the amount of PGE2 produced in each well, following the manufacturer's instructions. This typically involves a competitive binding reaction and a colorimetric readout.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Calculate the Selectivity Index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Target Class 2: Cannabinoid Receptor (CB) Modulation
TFMP derivatives have also been developed as potent modulators of the endocannabinoid system, particularly targeting the CB1 and CB2 receptors.
Biological Rationale & Mechanism of Action
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes, is a crucial regulator of various physiological processes.[10] CB1 receptors are highly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are found predominantly in immune cells and are involved in modulating inflammation and immune responses.[10][11] This distribution makes the CB2 receptor an attractive therapeutic target for inflammatory and pain-related conditions without the psychoactive side effects associated with CB1 activation.[12]
TFMP-containing compounds, such as SR141716A (Rimonabant), were among the first selective CB1 receptor antagonists/inverse agonists developed.[13] The pyrazole core is a key structural feature for binding to cannabinoid receptors. Modifications to the substituents at the 1, 3, 4, and 5 positions of the pyrazole ring can dramatically alter a compound's affinity and efficacy, shifting it from an antagonist to a partial or full agonist.[13][14] For example, replacing certain substituents on the SR141716A scaffold can lead to compounds with partial agonist activity, demonstrating that receptor recognition and activation are separable events that can be fine-tuned through chemical synthesis.[13]
Experimental Workflow: Radioligand Binding Assay
A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This workflow diagram illustrates the process for determining the binding affinity (Ki) of a TFMP derivative for a cannabinoid receptor.
Sources
- 1. news-medical.net [news-medical.net]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. COX-2 Inhibitors: A CLASS Act or Just VIGORously Promoted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators [frontiersin.org]
- 13. Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Prediction of Bioactivity for Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Abstract
In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing.[2][3] This guide provides a comprehensive technical overview of a core in silico workflow to predict the bioactivity of a novel chemical entity, ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate. We will explore its drug-like properties, generate hypotheses for potential biological targets, perform a detailed molecular docking simulation against a high-probability target, and conclude with a predictive assessment of its pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools.
Introduction: Deconstructing the Molecule of Interest
The subject of our investigation is this compound (CAS No. 299405-24-6).[4][5] As a novel compound, its biological activity is not yet extensively characterized in public literature. However, its structure contains two key pharmacophores that are cornerstones of modern medicinal chemistry: the pyrazole ring and the trifluoromethyl group.
-
The Pyrazole Scaffold: Pyrazole and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7] A notable example is Celecoxib (Celebrex), a selective COX-2 inhibitor used to treat inflammation and pain, which features a 3-(trifluoromethyl)pyrazole motif.[8][9]
-
The Trifluoromethyl (CF3) Group: The strategic incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance a molecule's metabolic stability, bioavailability, and binding affinity.[10][11] The C-F bond is exceptionally strong, making the group resistant to metabolic degradation by enzymes like cytochrome P450.[10][12] This modification can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[10][13]
Given this structural precedent, we can hypothesize that our molecule of interest may exhibit bioactivity relevant to inflammation or cell signaling pathways. This guide will systematically build an in silico case to predict its specific function.
Part 1: Foundational Analysis: Physicochemical Properties and Druglikeness
Before predicting a molecule's specific biological target, we must first assess whether it possesses the fundamental physicochemical properties of a viable oral drug candidate. This concept is often evaluated using Lipinski's Rule of Five .[14][15] Formulated by Christopher A. Lipinski, this rule of thumb states that orally active drugs tend to have no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A molecular weight (MW) under 500 daltons
-
A calculated octanol-water partition coefficient (logP) not exceeding 5
Protocol 1: Physicochemical Property Calculation
-
Obtain SMILES String: The first step is to acquire the Simplified Molecular Input Line Entry System (SMILES) representation of the molecule: CCOC(=O)CN1C(=CC(=N1)C)C(F)(F)F.
-
Utilize Computational Tools: Use a reliable cheminformatics tool or web server (e.g., SwissADME, ChemDraw) to calculate the key properties based on the SMILES string.
-
Tabulate Results: Organize the calculated data for clear interpretation.
Table 1: Predicted Physicochemical Properties and Druglikeness Assessment
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C9H11F3N2O2 | N/A | N/A |
| Molecular Weight | 236.19 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Octanol-Water Partition Coefficient (logP) | 1.77 | ≤ 5 | Yes |
| Molar Refractivity | 47.5 cm³ | 40-130 | Yes |
| Topological Polar Surface Area (TPSA) | 44.12 Ų | < 140 Ų (Veber's Rule) | Yes |
Causality Insight: The data in Table 1 strongly suggest that this compound has an excellent "drug-like" profile. With zero violations of Lipinski's Rule, it is predicted to have good passive absorption and membrane permeability, which are critical hurdles for oral bioavailability.[14]
Caption: Druglikeness assessment workflow.
Part 2: Target Hypothesis Generation
With a favorable druglikeness profile, the next step is to identify potential biological targets. Several computational methods can be employed for this purpose.[16][17][18]
-
Ligand-Based Approaches: These methods compare the query molecule to databases of compounds with known activities (e.g., ChEMBL). If our molecule is structurally similar to known inhibitors of a particular enzyme, that enzyme becomes a predicted target.
-
Structure-Based Approaches (Reverse Docking): This technique involves docking the small molecule into the binding sites of a large collection of proteins with known structures.[16] A high predicted binding affinity for a specific protein suggests a potential interaction.[19]
Expertise & Experience: Given that our molecule contains a 3-(trifluoromethyl)pyrazole core, which is structurally analogous to the selective COX-2 inhibitor Celecoxib, the cyclooxygenase (COX) family of enzymes presents a high-priority, mechanistically plausible target class.[8][9] Therefore, for this guide, we will proceed with the hypothesis that This compound is a potential inhibitor of COX-2.
Caption: Logical workflow for target hypothesis generation.
Part 3: Molecular Docking Simulation: A Case Study on COX-2
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[20][21][22] This technique is central to structure-based drug design.[22] We will perform a docking simulation of our compound against the human COX-2 enzyme.
Protocol 2: Molecular Docking Workflow
-
Receptor Preparation:
-
Download the crystal structure of human COX-2 co-crystallized with a known inhibitor, such as Celecoxib (e.g., PDB ID: 3LN1 or 5JW1).[23][24][25]
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. The co-crystallized ligand (Celecoxib) is removed from the binding site but its location is used to define the docking area.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound from its SMILES string.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Define a "grid box" that encompasses the active site where Celecoxib binds.[26][27] This box defines the search space for the docking algorithm.
-
Run the docking simulation using an algorithm like AutoDock Vina. The software will systematically explore different poses (orientations and conformations) of the ligand within the binding site.[28]
-
-
Result Analysis:
-
The primary output is the binding affinity, an estimated free energy of binding given in kcal/mol. More negative values indicate stronger, more favorable binding.
-
Visualize the top-ranked pose to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and amino acid residues in the active site.
-
Table 2: Comparative Docking Results against COX-2 (PDB: 3LN1)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Celecoxib (Reference) | -11.5 | His90, Arg513, Phe518, Val523 |
| Query Compound | -9.8 | His90, Leu352, Phe518, Trp387 |
Trustworthiness: The docking score of our query compound (-9.8 kcal/mol) is strong and approaches that of the known potent inhibitor, Celecoxib. This quantitative result provides strong computational evidence supporting our hypothesis. Visual analysis of the binding pose would further validate this by confirming that the molecule fits snugly within the hydrophobic pocket of the COX-2 active site and forms meaningful interactions with key residues.
Caption: Step-by-step molecular docking workflow.
Part 4: Predictive ADMET Profiling
A compound's bioactivity is only relevant if it can safely reach its target in the body. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to avoid late-stage drug development failures.[2][29] Various in silico tools and models are available to predict these complex properties.[3][30][31]
Protocol 3: ADMET Prediction
-
Select Tools: Utilize well-validated, open-access web servers (e.g., SwissADME, pkCSM, ProTox-II). Using multiple tools for prediction and comparing the results is recommended for higher confidence.[2][29]
-
Input Data: Submit the molecule's SMILES string to the selected servers.
-
Consolidate and Analyze: Compile the predictions for key ADMET parameters into a summary table. Pay close attention to any predicted liabilities, such as inhibition of CYP450 enzymes (key for drug metabolism) or potential toxicity alerts.
Table 3: Predicted ADMET Profile Summary
| Parameter | Category | Prediction | Implication |
| Absorption | Human Intestinal Absorption | High (>90%) | Excellent potential for oral uptake. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects. | |
| Distribution | Plasma Protein Binding | ~85% | Moderate binding, good distribution expected. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway. | |
| Excretion | Total Clearance (log ml/min/kg) | 0.35 | Suggests a reasonable half-life. |
| Toxicity | AMES Mutagenicity | No | Low probability of being mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Low Probability | Low risk of liver damage. |
Authoritative Grounding: The predicted ADMET profile is highly favorable. The molecule is predicted to be well-absorbed, not interfere with major metabolic enzymes, and shows no significant toxicity flags. This profile increases its potential as a viable drug candidate.
Conclusion and Future Directions
This in-depth in silico investigation provides a robust, multi-faceted prediction of the bioactivity for this compound. Our computational workflow has generated a strong, evidence-based hypothesis:
The molecule is a promising drug-like candidate predicted to be an orally bioavailable inhibitor of COX-2 with a favorable safety profile.
This computational analysis serves as a powerful guide for subsequent experimental validation. The immediate next steps should involve:
-
In Vitro Validation: Synthesize the compound and perform a biochemical assay to measure its inhibitory activity (IC50) against purified human COX-1 and COX-2 enzymes. This will confirm the predicted bioactivity and selectivity.
-
Cell-Based Assays: Evaluate the compound's ability to reduce prostaglandin production in a relevant cell line (e.g., macrophages stimulated with lipopolysaccharide).
-
Iterative Design: Should the in vitro results be promising, the docking model can be used to guide the design of new analogs with potentially improved potency or pharmacokinetic properties.
By integrating these computational predictions with targeted experimental work, researchers can significantly streamline the drug discovery process, saving valuable time and resources while focusing on the most promising candidates.[16][18]
References
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Lenci, E., & Trabocchi, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Adingra, K. O., et al. (2023). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 24(3), bbad118. [Link]
-
Junaid, M., et al. (2023). Targeting disease: Computational approaches for drug target identification. Artificial Intelligence in the Life Sciences, 3, 100063. [Link]
-
U.S. National Library of Medicine. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Zheng, C., et al. (2018). Computational Approach for Drug Target Identification. Chemical Genomics. [Link]
-
Naveed, H., et al. (2015). New computational method for identifying drug targets. Nature Middle East. [Link]
-
Anusuya, S., & Gromiha, M. M. (2017). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery, 12(12), 1227-1237. [Link]
-
ResearchGate. (n.d.). The structure of Celecoxib with residues within 6 Å around the active site... ResearchGate. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]
-
Wiley Online Library. (2024). Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
SpringerLink. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Green Chemistry for Beginners. [Link]
-
RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB Protein Data Bank. [Link]
-
U.S. National Library of Medicine. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
SciSpace. (n.d.). Lipinski's rule of five. SciSpace. [Link]
-
ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. ResearchGate. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]
-
ResearchGate. (n.d.). Bioactive trifluoromethyl pyrazole derivatives. ResearchGate. [Link]
-
RCSB PDB. (2016). 5JW1: Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. RCSB Protein Data Bank. [Link]
-
Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230. [Link]
-
ResearchGate. (n.d.). The two-dimensional ligand interactions of celecoxib with COX-2 (PDB ID: 5JW1). ResearchGate. [Link]
-
U.S. National Library of Medicine. (2014). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]
-
ResearchGate. (n.d.). COX-2 with bound Celecoxib (compound 260). The PDB file... ResearchGate. [Link]
-
U.S. National Library of Medicine. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central. [Link]
-
Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
ResearchGate. (2004). Lipinski, C.A. Lead- and drug-like compounds: the rule-of-five revolution. ResearchGate. [Link]
-
U.S. National Library of Medicine. (2004). Lead- and drug-like compounds: the rule-of-five revolution. PubMed. [Link]
-
MDPI. (2021). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]
-
PLOS ONE. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PLOS ONE. [Link]
-
U.S. National Library of Medicine. (2012). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
-
LookChem. (n.d.). ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate CAS NO.299405-24-6. LookChem. [Link]
-
Preprints.org. (2026). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Preprints.org. [Link]
-
Wikipedia. (n.d.). Docking (molecular). Wikipedia. [Link]
-
SciSpace. (2018). In Silico Target Prediction for Small Molecules. SciSpace. [Link]
-
U.S. National Library of Medicine. (2016). Docking Screens for Novel Ligands Conferring New Biology. PubMed Central. [Link]
-
Sinfoo Biotech. (n.d.). [5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid ethyl ester. Sinfoo Biotech. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate, CasNo.299405-24-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. [5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid ethyl ester,(CAS# 299405-24-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 14. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 19. mdpi.com [mdpi.com]
- 20. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. openaccessjournals.com [openaccessjournals.com]
- 22. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
"exploring the chemical reactivity of the pyrazole ring in ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate"
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. The introduction of a trifluoromethyl (CF3) group, a common bioisostere for a methyl group, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide focuses on the chemical reactivity of a specific, highly functionalized pyrazole, ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, a valuable building block in the synthesis of complex bioactive molecules.[3][4] Understanding the interplay of the electron-withdrawing trifluoromethyl group, the electron-donating methyl group, and the N-acetic acid ethyl ester substituent is paramount for its strategic manipulation in synthetic campaigns.
This document will provide an in-depth exploration of the pyrazole ring's reactivity in this specific context, offering insights into electrophilic and nucleophilic substitutions, N-alkylation, acylation, halogenation, and cycloaddition reactions. The causality behind experimental choices and detailed protocols are provided to empower researchers in their synthetic endeavors.
Electronic Landscape of the Pyrazole Ring: A Tale of Two Nitrogens and Substituent Effects
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1 nitrogen is considered "pyrrole-like" and is typically unreactive to electrophiles unless deprotonated, while the N2 nitrogen is "pyridine-like," possessing a lone pair of electrons in an sp² hybrid orbital, making it basic and susceptible to electrophilic attack.[5][6][7] The overall electron density of the pyrazole ring is influenced by the presence of these two electronegative nitrogen atoms, which generally reduces the electron density at the C3 and C5 positions, leaving the C4 position as the most electron-rich and thus the primary site for electrophilic attack.[5][6][7][8]
In our target molecule, this compound, the electronic landscape is significantly modulated by its substituents:
-
3-Trifluoromethyl (-CF3): This is a potent electron-withdrawing group that deactivates the pyrazole ring towards electrophilic substitution. Its presence at the C3 position significantly reduces the electron density of the entire ring, particularly at the adjacent C4 position.
-
5-Methyl (-CH3): Conversely, the methyl group at the C5 position is an electron-donating group, which partially counteracts the deactivating effect of the trifluoromethyl group by increasing the electron density of the ring.
-
1-Ethyl Acetate (-CH2COOEt): The N1-substituent prevents tautomerism and directs the reactivity of the ring carbons.
The interplay of these substituents dictates the regioselectivity and feasibility of various chemical transformations.
Electrophilic Aromatic Substitution: The Challenge of a Deactivated Ring
Due to the strong deactivating effect of the trifluoromethyl group, electrophilic aromatic substitution on the C4 position of this compound is expected to be challenging and require harsh reaction conditions.
Halogenation
Halogenation of pyrazoles typically occurs at the C4 position.[9][10][11][12] For our target molecule, direct halogenation with reagents like N-halosuccinimides (NXS) may require a catalyst or elevated temperatures due to the deactivated ring system.[9][11][12]
Experimental Protocol: Catalytic Bromination of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq).
-
Catalyst Addition: Introduce a catalytic amount of a Lewis acid (e.g., FeCl3) or a Brønsted acid (e.g., H2SO4).
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Nitration and Sulfonation
Direct nitration and sulfonation of such a deactivated pyrazole ring are anticipated to be very difficult and may lead to decomposition under the typically harsh acidic conditions required. Alternative strategies, such as the introduction of these functional groups via organometallic intermediates, might be more viable.
Acylation
Friedel-Crafts acylation of pyrazoles can be achieved using acid anhydrides in the presence of a strong acid catalyst.[13][14] However, the electron-deficient nature of the target pyrazole ring will likely necessitate forcing conditions.
Experimental Protocol: Acylation of this compound
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq) and the desired acid anhydride (e.g., acetic anhydride, 2.0 eq).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, cautiously pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO3). Extract the product with an appropriate organic solvent, dry, and purify by column chromatography.
Nucleophilic Substitution: A Less Common Pathway
Nucleophilic aromatic substitution on the pyrazole ring is generally rare and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the ring.[15] In our target molecule, while the trifluoromethyl group is strongly electron-withdrawing, there are no inherent leaving groups on the carbon atoms of the pyrazole ring. Therefore, direct nucleophilic substitution on the ring is not a primary mode of reactivity. However, if a halogen were to be introduced at the C4 position, it could potentially be displaced by strong nucleophiles under forcing conditions.
N-Alkylation and N-Acylation: Pre-functionalized Reactivity
The N1 position of the pyrazole ring in the target molecule is already substituted with an ethyl acetate group. This pre-functionalization is often a key step in synthetic sequences, as it can direct the regioselectivity of subsequent reactions on the pyrazole ring and provides a handle for further chemical modifications.[16][17][18][19] The ester moiety of the N1-substituent can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening avenues for further derivatization.
Cycloaddition Reactions: Exploring the Diene-like Character
Pyrazoles can participate in cycloaddition reactions, although their aromatic character makes them less reactive than simple dienes.[13][16]-dipolar cycloaddition reactions of diazo compounds with alkynes are a common method for synthesizing pyrazoles themselves.[20][21][22] The potential for the substituted pyrazole ring in our target molecule to act as a diene or dienophile in cycloaddition reactions would likely require activation, for instance, through the formation of a pyrazolium salt or under photochemical conditions.
Ring Opening Reactions: A Possibility Under Forcing Conditions
The pyrazole ring is generally stable to oxidation and reduction.[5] However, ring-opening can occur under specific and often harsh conditions, such as treatment with strong bases that can deprotonate the C3 position, or through oxidative cleavage.[5][6][23][24] For this compound, the presence of the robust trifluoromethyl group would likely make ring-opening reactions challenging.
Visualization of Reactivity
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. ccspublishing.org.cn [ccspublishing.org.cn]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure–ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyroxasulfone Utilizing Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroxasulfone is a significant pre-emergence herbicide that effectively controls a wide range of annual grasses and broad-leaved weeds. Its synthesis is a topic of considerable interest in agrochemical research and development. This document provides a detailed guide on the synthesis of pyroxasulfone, with a specific focus on the potential application of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate as a key starting material. While established industrial syntheses often commence from different precursors, this guide explores a scientifically plausible, alternative pathway, offering researchers a comprehensive understanding of pyroxasulfone's chemistry. This application note details both the established synthetic routes and a prospective pathway, complete with step-by-step protocols, mechanistic insights, and necessary safety precautions.
Introduction to Pyroxasulfone
Pyroxasulfone, chemically known as 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-4,5-dihydroisoxazole, is a highly effective herbicide.[1] Its mode of action involves the inhibition of very-long-chain fatty acid biosynthesis in plants, leading to the disruption of seedling growth.[1] The commercial synthesis of pyroxasulfone is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.[2] The core structure of pyroxasulfone consists of a pyrazole ring, an isoxazoline ring, and a sulfonyl linker. The synthesis of the substituted pyrazole moiety is a critical aspect of the overall process.
Established Synthesis of Pyroxasulfone
The prevalent industrial synthesis of pyroxasulfone typically initiates with the formation of a substituted pyrazole, commonly 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This intermediate then undergoes a series of reactions to introduce the necessary functional groups at the 4 and 5 positions of the pyrazole ring.
A representative established pathway is outlined below:
Caption: Established synthetic route to Pyroxasulfone.
Protocol for the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (A Key Precursor)
This protocol is adapted from methodologies described in the patent literature.[3][4]
Materials:
-
Ethyl trifluoroacetoacetate
-
Methylhydrazine (40% aqueous solution)
-
Acetic acid
-
Water
-
Reaction vessel with reflux condenser and stirring mechanism
-
Heating mantle
Procedure:
-
Dissolve ethyl trifluoroacetoacetate in acetic acid within the reaction vessel.
-
Cool the solution to 10°C using an ice bath.
-
Slowly add the aqueous methylhydrazine solution to the reaction mixture over a period of 1 hour, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 80°C and maintain this temperature for 5 hours.
-
Cool the mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Causality of Experimental Choices:
-
Acetic Acid: Acts as a solvent and a catalyst for the cyclization reaction.
-
Controlled Temperature during Addition: The reaction between ethyl trifluoroacetoacetate and methylhydrazine is exothermic. Slow addition at a controlled temperature prevents side reactions and ensures the selective formation of the desired pyrazole isomer.
-
Heating to 80°C: Provides the necessary activation energy for the cyclization and dehydration steps to form the stable pyrazole ring.
Prospective Synthesis Utilizing this compound
While not the standard starting material, this compound (CAS 299405-24-6) presents an intriguing alternative for the synthesis of a key pyroxasulfone intermediate.[5] A plausible synthetic pathway would involve the transformation of the acetate side chain into a reactive handle for subsequent modifications.
A proposed synthetic route is depicted below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Pyrazole-Based SDHI Fungicides
For: Researchers, scientists, and drug development professionals in agrochemistry and medicinal chemistry.
Abstract
Succinate dehydrogenase inhibitor (SDHI) fungicides are a cornerstone of modern crop protection, renowned for their broad-spectrum activity.[1][2] A significant portion of these commercial fungicides is built upon the pyrazole-4-carboxamide scaffold, which is crucial for binding to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme complex.[2][3] This document provides a detailed guide to the synthesis of this important class of molecules. It outlines the primary retrosynthetic strategy, details the synthesis of key intermediates—specifically the pyrazole-4-carboxylic acid core and the corresponding aniline moiety—and provides robust, step-by-step protocols for the critical amide coupling finale. The causality behind experimental choices is explained to empower researchers to adapt these methods for the synthesis of novel analogues.
Introduction: The Pyrazole Carboxamide Pharmacophore
The efficacy of pyrazole-based SDHI fungicides stems from their ability to inhibit the mitochondrial respiratory chain at Complex II (SDH).[4] This action disrupts the energy supply of pathogenic fungi, leading to mortality.[2] The core structure consists of a substituted pyrazole-4-carboxamide linked to a substituted (bi)phenyl or other aromatic system.
Key commercial examples like Bixafen, Fluxapyroxad, and Penthiopyrad highlight the structural diversity achievable within this class, primarily through modification of the aniline fragment.[4][5] The pyrazole ring, typically substituted with a methyl group at the N1 position and a difluoromethyl group at the C3 position, is a highly conserved feature critical for potent SDH inhibition.[3][4] The design and synthesis of novel analogues, therefore, often focus on variations of the aniline component while retaining the core pyrazole-4-carboxamide moiety.[6][7][8]
Retrosynthetic Analysis and Core Strategy
The most logical and versatile approach for synthesizing pyrazole-4-carboxamide fungicides involves a convergent strategy. The final amide bond is disconnected retrosynthetically to yield two key building blocks: a pyrazole-4-carboxylic acid (or its activated form, such as an acid chloride) and a substituted aniline .
This approach is advantageous as it allows for the late-stage combination of various pyrazole acids and anilines, facilitating the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: General retrosynthetic strategy for pyrazole-based SDHI fungicides.
Synthesis of Key Intermediates
Protocol 1: Synthesis of the Pyrazole-4-Carboxylic Acid Core
The construction of the pyrazole ring is the foundational sequence. A common and effective method involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl equivalent. For the fungicides of interest, this typically involves reacting methylhydrazine with an ethoxymethylene or dimethylaminomethylene derivative of a fluorinated β-ketoester.[5] The resulting pyrazole ester is then saponified to yield the carboxylic acid.
Caption: Workflow for the synthesis of the core pyrazole-4-carboxylic acid.
Step-by-Step Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Part A: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
In a round-bottom flask equipped with a stirrer and reflux condenser, combine ethyl 4,4-difluoroacetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) in acetic anhydride (2.0 eq).
-
Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and ethanol under reduced pressure. The resulting crude product is often used directly in the next step without further purification.
-
-
Part B: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude product from Part A in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of methylhydrazine (1.05 eq) in the same solvent, maintaining the temperature below 10 °C. The addition of methylhydrazine is exothermic and requires careful control.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the pyrazole ester.
-
-
Part C: Saponification to the Carboxylic Acid
-
Dissolve the purified pyrazole ester from Part B in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 1.5-2.0 eq) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether, dichloromethane) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.[9]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final pyrazole-4-carboxylic acid.
-
Synthesis of the Aniline Moiety
The synthesis of the aniline portion is highly varied depending on the target fungicide. For many biphenyl-containing fungicides like Bixafen and Fluxapyroxad, a key step is a Suzuki coupling reaction.[10][11]
Example Strategy for a Biphenyl Aniline (e.g., for Bixafen): A common route involves the Suzuki coupling of a substituted arylboronic acid with a substituted halo-nitrobenzene, followed by the reduction of the nitro group to an aniline.[11][12]
-
Suzuki Coupling: React (3,4-dichlorophenyl)boronic acid with 2-bromo-4-fluoronitrobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).[11]
-
Nitro Group Reduction: The resulting 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene is then reduced. Common methods include catalytic hydrogenation (H₂, Pd/C) or chemical reduction using reagents like iron powder in acetic acid or tin(II) chloride.[12]
Protocol 2: Amide Coupling to Form the Final Product
The final and crucial step is the formation of the amide bond between the pyrazole-4-carboxylic acid and the synthesized aniline. The most direct and industrially relevant method involves converting the carboxylic acid to a more reactive acid chloride, followed by reaction with the aniline.[13]
Step-by-Step Protocol: Amide Coupling via Acid Chloride
-
Part A: Formation of the Acid Chloride
-
In a flame-dried, inert-atmosphere (N₂ or Ar) flask, suspend the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature.[9] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Heat the mixture to reflux (40 °C for DCM, or 60-70 °C for toluene) for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride is a reactive intermediate and is typically used immediately without purification.
-
-
Part B: Amidation
-
In a separate flask under an inert atmosphere, dissolve the synthesized aniline (e.g., 2-(3,4-dichlorophenyl)-4-fluoroaniline for Bixafen) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like toluene, THF, or DCM.
-
Cool the aniline solution in an ice bath.
-
Dissolve the crude acid chloride from Part A in a small amount of the same anhydrous solvent and add it dropwise to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC.[13]
-
Workup and Purification:
-
Quench the reaction with water or a dilute aqueous HCl solution.
-
Separate the organic layer. Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[12][13]
-
-
Data Summary: Key Reagents and Conditions
The following table summarizes typical reagents and conditions for the crucial amide coupling step for several prominent pyrazole-based SDHI fungicides.
| Fungicide Name | Pyrazole Intermediate | Aniline Intermediate | Coupling Method | Typical Solvent |
| Bixafen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 2-(3,4-dichlorophenyl)-4-fluoroaniline | Acid Chloride | Toluene, Xylene[12][13] |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 2-(3',4',5'-trifluorobiphenyl-2-yl)aniline | Acid Chloride | Toluene, Chlorobenzene[14] |
| Penthiopyrad | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | 2-(1,3-dimethylbutyl)thiophen-3-amine | Acid Chloride | Toluene |
Conclusion
The synthetic protocols outlined in this application note provide a robust and adaptable framework for the laboratory-scale synthesis of pyrazole-based SDHI fungicides. The convergent strategy, hinging on the reliable formation of a pyrazole-4-carboxylic acid intermediate and a subsequent amide coupling, offers the flexibility required for the exploration of novel chemical space in this vital class of agrochemicals. Careful execution of the intermediate syntheses and the final acylation step, as detailed, will enable researchers to efficiently produce target molecules for biological evaluation and further development.
References
-
ACS Publications. (n.d.). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Production scheme for penthiopyrad, a broad spectrum fungicide. Retrieved from [Link]
-
SpringerLink. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Retrieved from [Link]
-
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]
-
ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Synthetic method of fluxapyroxad intermediate - Patent CN-113666827-B. Retrieved from [Link]
-
PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
PubMed. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Retrieved from [Link]
- Google Patents. (n.d.). CN113666827B - Synthetic method of fluxapyroxad intermediate.
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
- Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.
-
MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Retrieved from [Link]
- Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.
- Google Patents. (n.d.). CN103333112A - Preparation and application of bixafen type derivatives.
-
Patsnap. (n.d.). Synthesis method of fluxapyroxad based on Suzuki reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN108610290B - Preparation method of fluxapyroxad.
- Google Patents. (n.d.). EP2649879A1 - Pesticidal mixtures containing fluxapyroxad.
- Google Patents. (n.d.). CN103333164A - Preparation method and application research of penthiopyrad analogue derivative.
-
Globe Thesis. (2024). Research On The Synthesis Technology Of Important Intermediates Of Penthiopyrad. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes to the target compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The continuous‐flow process to the synthesis of (iso)‐Bixafen and.... Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic route for the target compounds. Retrieved from [Link]
-
PubMed. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Retrieved from [Link]
-
NIH. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
-
ResearchGate. (2025). Development of a novel fungicide, penthiopyrad. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. globethesis.com [globethesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. CN113666827B - Synthetic method of fluxapyroxad intermediate - Google Patents [patents.google.com]
- 11. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 12. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 13. Bixafen| synthesis - chemicalbook [chemicalbook.com]
- 14. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
Application Notes and Protocols for Ethyl [5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]acetate in Agrochemical Research
Introduction: The Significance of Pyrazole Heterocycles in Modern Agrochemicals
The pyrazole ring is a privileged scaffold in the discovery and development of novel agrochemicals, owing to its structural versatility and broad spectrum of biological activities.[1][2][3] Pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides, demonstrating their profound impact on crop protection.[4][5][6] The introduction of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and overall bioactivity of these molecules.[7][8] This document provides detailed application notes and experimental protocols for the investigation of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, a promising candidate for agrochemical research.
These guidelines are intended for researchers, scientists, and professionals in the field of drug development, offering a framework for the synthesis and evaluation of this compound's potential fungicidal and herbicidal properties. The protocols are designed to be self-validating, with clear explanations for experimental choices to ensure scientific integrity.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, with the following representing a common synthetic route.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound for subsequent biological screening.
Materials:
-
Ethyl trifluoroacetoacetate
-
Hydrazine hydrate
-
Ethyl bromoacetate
-
Potassium carbonate
-
Acetone
-
Ethanol
-
Dichloromethane
-
Magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole:
-
In a round-bottom flask, dissolve ethyl trifluoroacetoacetate in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
-
-
N-Alkylation to yield this compound:
-
To a solution of 5-methyl-3-(trifluoromethyl)-1H-pyrazole in acetone, add potassium carbonate as a base.
-
Add ethyl bromoacetate dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[9][10]
Evaluation of Fungicidal Activity
Based on the fungicidal activity of structurally similar pyrazole derivatives, this compound is a candidate for screening against various plant pathogenic fungi.[11] A study on the closely related compound, Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, demonstrated inhibitory effects on the mycelial growth of Botryosphaeria dothidea, a significant pathogen causing canker and fruit rot in various plants.[12][13][14] Therefore, B. dothidea is a logical primary target for in vitro screening.
Protocol 2: In Vitro Antifungal Bioassay - Mycelial Growth Inhibition
Objective: To determine the in vitro fungicidal activity of this compound against Botryosphaeria dothidea.
Materials:
-
This compound
-
Pure culture of Botryosphaeria dothidea
-
Potato Dextrose Agar (PDA)
-
Acetone (for stock solution preparation)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Commercial fungicide (e.g., Pyraclostrobin or Tebuconazole) as a positive control[12][15]
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of acetone to prepare a stock solution of high concentration (e.g., 10,000 ppm).
-
Preparation of Fungicide-Amended Media: Autoclave PDA medium and cool it to approximately 50-55 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Also, prepare a control plate with PDA and the same amount of acetone used for the highest concentration, and a positive control plate with a commercial fungicide at its recommended concentration.
-
Inoculation: Pour the fungicide-amended PDA into sterile Petri dishes and allow them to solidify. Using a sterile cork borer, cut 5 mm mycelial plugs from the edge of an actively growing B. dothidea culture and place one plug in the center of each PDA plate.
-
Incubation: Seal the Petri dishes with parafilm and incubate them at 25 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
-
Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data.
Data Presentation:
| Compound | Target Fungus | EC50 (µg/mL) |
| This compound | Botryosphaeria dothidea | Experimental Value |
| Pyraclostrobin (Positive Control) | Botryosphaeria dothidea | Known/Experimental Value |
Note: The EC50 value for the test compound is to be determined experimentally.
Visualization of Antifungal Screening Workflow
Caption: Workflow for in vitro antifungal screening.
Evaluation of Herbicidal Activity
The presence of the trifluoromethylpyrazole moiety suggests potential herbicidal activity, as many commercial herbicides contain this core structure.[3][4] Specifically, some pyrazole derivatives are known to be inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD).[2] A structurally related compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, has shown post-emergence herbicidal effects against Digitaria sanguinalis (large crabgrass).[16][17][18][19][20] Therefore, a greenhouse bioassay against this weed is a pertinent starting point.
Protocol 3: Greenhouse Herbicidal Bioassay - Post-Emergence
Objective: To evaluate the post-emergence herbicidal activity of this compound on Digitaria sanguinalis.
Materials:
-
This compound
-
Seeds of Digitaria sanguinalis
-
Pots (e.g., 10 cm diameter)
-
Potting mix (soil, sand, and peat moss)
-
Greenhouse with controlled temperature and light conditions
-
Laboratory sprayer
-
Commercial herbicide (e.g., Quinclorac or Fenoxaprop-p-ethyl) as a positive control[19]
-
Acetone and surfactant (e.g., Tween 20) for formulation
Procedure:
-
Plant Cultivation: Sow seeds of Digitaria sanguinalis in pots filled with potting mix and cultivate them in a greenhouse under optimal conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).
-
Herbicide Formulation: Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock solution with water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates (e.g., 150, 300, 600, 1200 g a.i./ha). Prepare similar formulations for the positive control and a blank control (water with surfactant).
-
Herbicide Application: When the Digitaria sanguinalis plants reach the 2-3 leaf stage, apply the herbicide formulations using a laboratory sprayer calibrated to deliver a specific volume.[21] Ensure even coverage of the foliage.
-
Post-Treatment Observation: Return the treated plants to the greenhouse and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.[1][22][23]
-
Data Collection: At the end of the observation period, visually assess the percentage of weed control for each treatment compared to the untreated control (0% = no effect, 100% = complete kill). Additionally, harvest the above-ground biomass, dry it in an oven at 70 °C for 48 hours, and weigh it to determine the fresh and dry weight reduction.
-
Data Analysis: Analyze the visual assessment and biomass data to determine the dose-response relationship and calculate the GR50 (the dose required to cause a 50% reduction in growth).
Data Presentation:
| Compound | Application Rate (g a.i./ha) | Visual Injury (%) (14 DAT) | Dry Weight Reduction (%) |
| This compound | 150 | Experimental Value | Experimental Value |
| 300 | Experimental Value | Experimental Value | |
| 600 | Experimental Value | Experimental Value | |
| 1200 | Experimental Value | Experimental Value | |
| Quinclorac (Positive Control) | Recommended Rate | Known/Experimental Value | Known/Experimental Value |
| Untreated Control | 0 | 0 | 0 |
Note: DAT = Days After Treatment. Experimental values are to be determined.
Visualization of Herbicidal Screening Workflow
Caption: Workflow for greenhouse herbicidal screening.
Mode of Action Insights
Potential Fungicidal Mode of Action
Many pyrazole-based fungicides, particularly pyrazole carboxamides, act as succinate dehydrogenase inhibitors (SDHIs) in the mitochondrial respiratory chain.[5][7] This inhibition disrupts the fungus's energy production. While this compound is not a carboxamide, its pyrazole core suggests that investigating its effect on mitochondrial respiration could be a valuable line of inquiry.
Potential Herbicidal Mode of Action
As previously mentioned, a significant number of pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][24][25] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against photooxidative damage, leading to the characteristic bleaching symptoms in susceptible plants.[4] Further biochemical assays targeting HPPD could elucidate the specific mechanism of action if herbicidal activity is confirmed.
References
Sources
- 1. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 2. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 3. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate, CasNo.299405-24-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 10. [5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid ethyl ester,(CAS# 299405-24-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 11. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. hort [journals.ashs.org]
- 15. researchgate.net [researchgate.net]
- 16. gcsaa.org [gcsaa.org]
- 17. growiwm.org [growiwm.org]
- 18. lawnhub.com.au [lawnhub.com.au]
- 19. Crabgrass | University of Maryland Extension [extension.umd.edu]
- 20. info.supersod.com [info.supersod.com]
- 21. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 23. joegardener.com [joegardener.com]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening of Pyrazole Libraries for Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and viral infections.[1][2][3] Its metabolic stability and versatile chemical nature make it an ideal starting point for the development of novel therapeutics.[4] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large, diverse pyrazole-based chemical libraries to identify novel modulators of biological targets.[5][6] This guide provides a comprehensive overview and detailed protocols for designing and executing a successful HTS campaign for pyrazole libraries, from initial assay development and validation to data analysis and hit confirmation. We emphasize the causality behind experimental choices to empower researchers to not only follow protocols but also to adapt and troubleshoot them effectively.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered diazole heterocycle, is a cornerstone of modern drug design.[4] Its derivatives are integral to a multitude of blockbuster drugs, including the kinase inhibitors Ruxolitinib and Ibrutinib, the anti-inflammatory COX-2 inhibitor Celecoxib, and the PDE5 inhibitor Sildenafil.[1][3] The success of this scaffold can be attributed to several key features:
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[4]
-
Structural Versatility: The pyrazole core can be readily substituted at multiple positions, allowing for the creation of vast and diverse chemical libraries to explore structure-activity relationships (SAR).[7]
-
Hydrogen Bonding Capacity: The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like protein kinases, proteases, and GPCRs.[8]
Given these advantages, HTS of pyrazole libraries is a highly effective strategy for identifying novel hit compounds that can serve as the starting point for drug discovery programs.[9]
The HTS Pyramid: A Strategy for Success
A successful HTS campaign is not a single experiment but a multi-stage process designed to systematically reduce a large library to a small number of high-quality, validated hits. This process can be visualized as a pyramid, starting with a broad base and narrowing to a sharp point.
Caption: The HTS pyramid illustrates the systematic workflow from primary screening to validated hits.
Phase 1: Assay Development & Validation
The foundation of any HTS campaign is a robust, reliable, and reproducible assay.[10][] The goal is to create a simplified, automated version of a complex biological process that can be run in a 384- or 1536-well plate format.[12]
Choosing the Right Assay Technology
The choice of technology depends on the target class. Homogeneous, "mix-and-read" assays are preferred for HTS due to their speed and simplicity, as they eliminate wash steps.[12]
-
For Kinase Targets: Fluorescence Polarization (FP) assays are excellent for measuring the displacement of a fluorescently labeled tracer from the kinase active site.[13][14] They are sensitive and less prone to interference from colored compounds.[15]
-
For Protein-Protein Interactions (PPIs): AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a powerful bead-based technology.[16] When a biological interaction brings donor and acceptor beads into proximity (~200 nm), a cascade of chemical reactions produces a strong luminescent signal.[17][18]
-
For GPCRs (cAMP modulation): Competition assays, such as the AlphaScreen cAMP assay, are highly effective.[19] In this format, cAMP produced by the cell competes with a biotinylated cAMP tracer, leading to a decrease in signal.
Protocol: Assay Miniaturization and Optimization (384-well format)
Objective: To adapt a benchtop assay to a low-volume HTS format and optimize parameters for robustness.
Materials:
-
Target protein, substrate/tracer, and necessary co-factors.
-
Pyrazole compound library (solubilized in 100% DMSO).
-
Assay buffer (optimized for target stability and activity).
-
Low-volume 384-well assay plates (e.g., Corning #3570).
-
Acoustic dispenser (e.g., Echo®) or pin tool for compound transfer.
-
Multimode plate reader with capabilities for the chosen technology (e.g., FP, AlphaScreen).
Methodology:
-
Reagent Titration: Perform matrix titrations of key reagents (e.g., protein and fluorescent tracer in an FP assay) to determine the lowest concentrations that provide a sufficient signal window.
-
DMSO Tolerance: Evaluate the assay's performance across a range of DMSO concentrations (e.g., 0.1% to 2%). The final assay concentration should not inhibit the biological reaction by more than 10-15%.
-
Signal Stability: Incubate a plate with positive and negative controls and read it at multiple time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal incubation time where the signal is stable and robust.
-
Z'-Factor Validation: The Z'-factor is the most critical statistical parameter for validating an HTS assay.[20] It measures the separation between the means of the positive and negative controls relative to their standard deviations.[21]
Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Procedure: a. Prepare a 384-well plate. Designate half the plate for the high signal (negative control, e.g., DMSO only) and the other half for the low signal (positive control, e.g., a known inhibitor). b. Dispense reagents and controls according to the optimized protocol. c. Incubate for the predetermined optimal time. d. Read the plate on the multimode reader. e. Calculate the Z'-factor.
Assay Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | > 0.5[20][22] | Indicates an excellent separation between controls, ensuring a low probability of false positives/negatives. |
| Signal-to-Background (S/B) | > 3 | Ensures the assay signal is sufficiently distinct from the background noise. |
| Coefficient of Variation (%CV) | < 10% | Demonstrates high precision and reproducibility of the measurements within control wells. |
| DMSO Tolerance | < 15% inhibition at final %DMSO | Confirms that the compound solvent does not unduly interfere with the assay biology. |
Phase 2: The Primary Screen & Data Analysis
Objective: To screen the entire pyrazole library at a single concentration to identify "hits."[23]
Protocol: Automated Primary HTS
-
Library Plating: Using an acoustic dispenser, transfer 20-50 nL of each pyrazole compound from the library source plates into the 384-well assay plates.
-
Control Plating: Dedicate specific columns (e.g., 1, 2, 23, 24) on each plate for positive and negative controls. This is crucial for plate-by-plate quality control and data normalization.
-
Reagent Addition: Utilize automated liquid handlers to add assay reagents (e.g., enzyme, then substrate) to all wells.
-
Incubation: Transfer the plates to an automated incubator for the optimized duration.
-
Detection: Read the plates using an automated plate reader integrated into the HTS system.
Data Analysis and Hit Selection
Raw HTS data requires normalization to correct for systematic errors like plate-edge effects or dispenser variability.[24]
-
Normalization: The most common method is to normalize data based on the on-plate controls. The percent inhibition for each compound well is calculated:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))
-
Hit Selection: A common approach for hit selection is to use a threshold based on the standard deviation (SD) of the sample population.[24]
-
Primary Hit Criteria: Compounds exhibiting % Inhibition > (Mean_sample + 3 * SD_sample) are typically selected as initial hits. This threshold statistically separates them from the bulk of inactive compounds.[25]
-
Caption: A simplified workflow for HTS data analysis and hit selection.
Phase 3: Hit Confirmation and Expansion (The Hit-to-Lead Process)
A primary hit is not a lead. The goal of the hit-to-lead (H2L) phase is to confirm activity, eliminate artifacts, and gain initial SAR insights.[26][27]
Protocol: Hit Confirmation and Dose-Response
-
Hit Re-order & QC: Order fresh, dry powder of all primary hits. Confirm identity and purity (>95%) via LC-MS and NMR. This step is critical to eliminate hits that were due to impure or degraded samples in the original library.[25]
-
Confirmatory Screen: Re-test the confirmed compounds in the primary assay at the same single concentration to ensure the activity is reproducible.[26]
-
Dose-Response Curves: For all confirmed hits, perform a 10-point, 3-fold serial dilution to determine the potency (IC50 or EC50). This allows for the ranking of hits and is the first step in establishing SAR.[26]
Protocol: Orthogonal and Counter-Screens
Objective: To eliminate false positives and confirm the mechanism of action.
-
Orthogonal Assay: This is a test that measures the same biological endpoint but uses a different technology. For example, if the primary screen was an AlphaScreen assay for a PPI, an orthogonal assay could be a Fluorescence Polarization assay.[9] This ensures the observed activity is not an artifact of the primary assay format (e.g., light scattering, fluorescence quenching).
-
Counter-Screen: This assay is designed to identify compounds that interfere with the assay technology itself. For a luciferase-based reporter assay, a counter-screen would be to test the compounds against the luciferase enzyme directly.
Hit Triage and Series Selection
-
Confirmed Potency: Nanomolar to low-micromolar IC50 values.[26]
-
SAR Tractability: Initial analogs show a clear relationship between structural changes and activity.[28]
-
Clean Profile: Inactive in counter-screens and active in orthogonal assays.
-
Favorable Properties: Initial assessment of properties like solubility and lack of structural alerts (e.g., PAINS - Pan-Assay Interference Compounds) is performed.[25]
Conclusion
High-throughput screening of pyrazole libraries is a proven and powerful strategy for modern drug discovery. Success is not merely a matter of automation but is built upon a foundation of rigorous assay development, statistically sound data analysis, and a systematic, multi-step validation process. By understanding the scientific principles behind each protocol and validation checkpoint, researchers can navigate the complexities of HTS to successfully identify novel, high-quality chemical matter for progression into lead optimization and beyond.
References
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link][1][4]
-
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL: [Link][2][3]
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: Perspectives in Medicinal Chemistry URL: [Link][13]
-
Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Source: Methods in Molecular Biology URL: [Link][29]
-
Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL: [Link][14]
-
Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link][20]
-
Title: High-Throughput Screening (HTS) Services Source: Charles River Laboratories URL: [Link][10]
-
Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Nucleic Acids Research URL: [Link][24]
-
Title: High-throughput screening - Wikipedia Source: Wikipedia URL: [Link][30]
-
Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: Methods in Molecular Biology URL: [Link][17]
-
Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link][25]
-
Title: What Are the Advantages of Homogeneous HTS Assays? A Comprehensive Guide Source: BellBrook Labs URL: [Link][12]
-
Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Source: ResearchGate URL: [Link][18]
-
Title: Plate Quality Control Source: Collaborative Drug Discovery URL: [Link][22]
-
Title: High Throughput Screening Source: Sygnature Discovery URL: [Link][23]
-
Title: Hit Discovery at Sygnature Discovery Source: Sygnature Discovery URL: [Link][9]
-
Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: Molecules URL: [Link][7]
-
Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link][8]
-
Title: Hit to lead - Wikipedia Source: Wikipedia URL: [Link][26]
-
Title: Early Stage: Hit-to-Lead Source: Genesis Drug Discovery & Development URL: [Link][28]
-
Title: Hit-to-lead in drug discovery Source: Drug Target Review URL: [Link][31]
-
Title: Hit-to-Lead process | Drug Discovery Source: Oncodesign Services URL: [Link][27]
-
Title: High throughput screening in drug discovery Source: Clinical & Translational Oncology URL: [Link][5]
-
Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link][6]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. | Semantic Scholar [semanticscholar.org]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. criver.com [criver.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. assay.dev [assay.dev]
- 22. support.collaborativedrug.com [support.collaborativedrug.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. Hit to lead - Wikipedia [en.wikipedia.org]
- 27. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 28. Early Stage: Hit-to-Lead | Genesis Drug Discovery & Development [gd3services.com]
- 29. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 30. High-throughput screening - Wikipedia [en.wikipedia.org]
- 31. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols: Strategic Synthesis of Novel Pyrazole-Containing Heterocycles
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including blockbuster drugs like Celecoxib and Viagra.[1][2] The continued exploration of novel pyrazole-containing heterocycles is therefore a critical endeavor in drug discovery and development. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic strategies, from foundational methods to cutting-edge techniques. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to aid in strategic synthetic planning.
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][4] This unique arrangement imparts a distinct set of electronic properties, allowing pyrazole-containing molecules to engage in a variety of biological interactions, including hydrogen bonding and π-stacking. Their metabolic stability and synthetic accessibility have cemented their status as a "privileged scaffold" in pharmaceutical chemistry.[3][5] Consequently, the development of efficient, diverse, and robust synthetic routes to access novel pyrazole analogues is of paramount importance.[6][7]
This document outlines several key synthetic paradigms:
-
Foundational Condensation Reactions: The classic Knorr synthesis.
-
Cycloaddition Strategies: Versatile [3+2] cycloadditions for core ring formation.
-
Efficiency-Driven Multicomponent Reactions (MCRs): Rapidly building molecular complexity.
-
Late-Stage Functionalization: Transition-metal-catalyzed C-H activation for derivatization.
-
Synthesis of Fused Systems: Constructing high-value bicyclic heterocycles like pyrazolopyridines.
Foundational Route: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains a fundamental and widely used method for constructing the pyrazole ring.[5][8] The synthesis involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically under acidic conditions.[9][10]
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[9] An acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating this initial attack. Following the formation of a hydrazone intermediate, an intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration driven by the stability of the resulting aromatic ring yields the final pyrazole product.[9][11]
Caption: Knorr Pyrazole Synthesis Mechanism.
A significant modern adaptation involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed immediately by the addition of hydrazine.[5] This one-pot modification enhances efficiency and allows for the rapid synthesis of previously inaccessible pyrazoles.[12]
Advanced Strategy I: [3+2] Cycloaddition Reactions
1,3-Dipolar cycloadditions represent a powerful and highly convergent strategy for pyrazole synthesis.[2][13] These reactions involve the combination of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component) to form the five-membered pyrazole ring.
Causality and Control: The key to this method's success is the selection of appropriate reaction partners. A common and effective approach is the reaction of diazo compounds (as the 1,3-dipole) with alkynes (as the dipolarophile).[5][13] The regioselectivity of the cycloaddition can often be controlled by the electronic and steric nature of the substituents on both the diazo compound and the alkyne, providing a direct route to specifically substituted pyrazoles. This method avoids the potential for isomeric mixtures that can occur in some condensation reactions.[14]
Recent protocols have demonstrated highly efficient [3+2] cycloadditions using electron-deficient terminal olefins and α-diazoesters, catalyzed by Oxone, which offers short reaction times and excellent yields.[5]
Advanced Strategy II: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are a cornerstone of green and efficient chemistry.[2] They offer significant advantages in the synthesis of complex pyrazole libraries by maximizing atom economy, reducing waste, and minimizing purification steps.[1][15]
Workflow and Rationale: A typical MCR for pyrazole synthesis might involve the reaction of an aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine derivative. The reaction proceeds through a cascade of sequential bond-forming events within a single pot. For example, a Knoevenagel condensation between the aldehyde and the active methylene compound can generate an unsaturated intermediate, which then undergoes a Michael addition with the hydrazine, followed by intramolecular cyclization and aromatization to yield a highly substituted pyrazole. This streamlined workflow allows for the rapid generation of molecular diversity from simple, readily available building blocks.[12]
Caption: General workflow for a pyrazole MCR.
Advanced Strategy III: Transition-Metal-Catalyzed C-H Functionalization
While the aforementioned methods are excellent for constructing the pyrazole core, transition-metal-catalyzed C-H functionalization has emerged as a revolutionary strategy for the late-stage diversification of pre-formed pyrazole rings.[16] This approach avoids the need for pre-functionalized starting materials (e.g., halogenated pyrazoles) by directly converting a C-H bond into a new C-C or C-heteroatom bond.[16][17]
Directing Group Causality: The regioselectivity of C-H functionalization is a critical challenge. On the pyrazole ring, the N2 nitrogen atom can act as a Lewis basic directing group, coordinating to a transition metal catalyst (commonly palladium or rhodium) and delivering it to the adjacent C5 position for functionalization.[17] Alternatively, if a directing group is installed on the N1 nitrogen, functionalization can be directed to the C5 position or even to the C4 position, which is the most nucleophilic center and amenable to electrophilic aromatic substitution-type reactions.[17][18] This powerful control over regioselectivity allows for precise and predictable modification of the pyrazole scaffold.[18]
Caption: Schematic of C-H functionalization.
Application Focus: Synthesis of Fused Pyrazole Heterocycles
Fusing the pyrazole ring with other heterocyclic systems, such as pyridine or pyrimidine, generates bicyclic scaffolds with unique three-dimensional shapes and biological activities.[19] Pyrazolopyridines and pyrazolopyrimidines are particularly important in drug discovery.[20][21][22]
Pyrazolo[3,4-b]pyridines: These structures can be synthesized through several routes, with a common strategy being the cyclocondensation of aminopyrazoles with α,β-unsaturated aldehydes or ketones.[20] This approach builds the pyridine ring onto the pre-existing pyrazole core. An alternative strategy involves the reaction of 2-fluoropyridines with a carbon nucleophile followed by cyclization with hydrazine to form the pyrazole ring.[23]
Pyrazolo[1,5-a]pyrimidines: These fused systems are also of significant interest and can be accessed through various synthetic pathways, often starting from substituted aminopyrazoles.[19][24]
Summary of Synthetic Methodologies
| Synthetic Strategy | Key Reactants | Core Principle | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Condensation | Well-established, reliable, simple starting materials. | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls; harsh conditions may be required. |
| [3+2] Cycloaddition | Diazo compound, Alkyne/Alkene | Cycloaddition | High convergence, good control over regioselectivity, mild conditions often possible. | Availability and stability of diazo compounds can be a concern. |
| Multicomponent (MCR) | Aldehyde, Active Methylene, Hydrazine | Cascade Reaction | High efficiency, atom economy, rapid generation of diversity, operational simplicity. | Reaction discovery and optimization can be complex. |
| C-H Functionalization | Pyrazole, Coupling Partner, TM Catalyst | Direct Activation | Excellent for late-stage diversification, high atom economy, avoids pre-functionalization. | Requires directing groups for regiocontrol, catalyst cost and sensitivity. |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via In Situ Diketone Formation Based on the methodology developed by Heller and Natarajan.[5]
Rationale: This protocol exemplifies a modern, efficient variation of the Knorr synthesis. By forming the 1,3-diketone in situ from a less expensive ketone and acid chloride, the process becomes more streamlined and avoids the need to isolate the often-unstable diketone intermediate. The subsequent addition of hydrazine directly to this mixture completes the pyrazole synthesis in a single pot.
Materials:
-
Acetophenone (1.0 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 mmol, 1.1 eq)
-
Benzoyl chloride (1.2 mmol, 1.2 eq)
-
Hydrazine monohydrate (5.0 mmol, 5.0 eq)
-
Glacial acetic acid (catalytic, ~2-3 drops)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (3 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution to the cold THF.
-
Add a solution of acetophenone in anhydrous THF (2 mL) dropwise to the LDA solution over 10 minutes. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzoyl chloride dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 1 hour. At this stage, the 1,3-diketone (1,3-diphenyl-1,3-propanedione) has formed in situ.
-
Add hydrazine monohydrate to the reaction mixture, followed by 2-3 drops of glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the diketone intermediate is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-diphenyl-1H-pyrazole.
Protocol 2: Silver-Catalyzed [3+2] Cycloaddition for 3-CF₃-Pyrazoles Based on the methodology by Topchiy et al.[5]
Rationale: This protocol demonstrates a rapid and highly regioselective synthesis of trifluoromethyl-substituted pyrazoles, which are of high interest in medicinal chemistry due to the unique properties of the CF₃ group. The use of a silver catalyst (AgOTf) allows the reaction to proceed quickly at room temperature, representing a mild and efficient alternative to traditional methods.[5]
Materials:
-
Trifluoromethylated ynone (e.g., 4,4,4-trifluoro-1-phenylbut-2-yn-1-one) (0.5 mmol, 1.0 eq)
-
Aryl hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (0.55 mmol, 1.1 eq)
-
Silver trifluoromethanesulfonate (AgOTf) (0.005 mmol, 0.01 eq)
-
Dichloromethane (DCM), 2 mL
Procedure:
-
In a clean, dry vial, dissolve the trifluoromethylated ynone and the aryl hydrazine hydrochloride in DCM (2 mL).
-
Add the silver triflate catalyst (1 mol%) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with water (2 x 5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The resulting crude product can be purified by silica gel chromatography or recrystallization to afford the pure 3-CF₃-pyrazole.
Conclusion and Future Outlook
The synthesis of pyrazole-containing heterocycles is a dynamic and evolving field. While classical methods like the Knorr synthesis remain valuable, modern strategies involving multicomponent reactions, [3+2] cycloadditions, and C-H functionalization have opened new avenues for creating molecular complexity with greater efficiency and precision. These advanced techniques empower medicinal chemists to rapidly assemble diverse libraries of novel compounds for biological screening. The ongoing development of new catalysts and reaction conditions will undoubtedly continue to expand the synthetic toolbox, enabling the discovery of the next generation of pyrazole-based therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Al-Mokyna, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2186–2237. [Link]
-
Asif, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Scientia Pharmaceutica, 90(3), 43. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Courter, J. R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634–11638. [Link]
-
ARKIVOC. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2011(9), 209-218. [Link]
-
ResearchGate. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 13(33), 8822-8835. [Link]
-
PubMed. (2018). Recent Advances in the Synthesis of Pyrazole Derivatives. Mini reviews in medicinal chemistry, 18(14), 1169-1185. [Link]
-
National Institutes of Health. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(11), 3326. [Link]
-
ACS Publications. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(15), 6345–6354. [Link]
-
National Institutes of Health. (2018). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 23(11), 2951. [Link]
-
National Institutes of Health. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(17), 3960. [Link]
-
ResearchGate. (2021). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
ACS Publications. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
-
ResearchGate. (2019). A Literature Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
ACS Publications. (2023). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1851-1859. [Link]
-
Taylor & Francis Online. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(23), 7338. [Link]
-
Taylor & Francis Online. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Polycyclic Aromatic Compounds. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(13), 4268. [Link]
-
Indian Academy of Sciences. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133, 76. [Link]
-
RSC Publishing. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(45), 8847-8867. [Link]
-
National Institutes of Health. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2186–2237. [Link]
-
Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]
-
SlideShare. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1735-1750. [Link]
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1381. [Link]
-
Sci-Hub. (2009). Synthesis of Pyrazolopyridines. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules, 23(11), 2758. [Link]
-
Oriental Journal of Chemistry. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 36(5), 796-809. [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 16. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. arkat-usa.org [arkat-usa.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl [5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]acetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Ethyl [5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]acetate
This compound is a key building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. The trifluoromethyl-pyrazole moiety is a privileged scaffold known to impart favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note provides a comprehensive guide for the scale-up synthesis of this important intermediate, focusing on a robust and scalable two-step process. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into process optimization and safety considerations.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Knorr Pyrazole Synthesis: Formation of the core pyrazole ring, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, via the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate.
-
N-Alkylation: Subsequent alkylation of the pyrazole nitrogen with ethyl chloroacetate to introduce the acetate side chain.
This approach allows for better control over regioselectivity and facilitates purification at each stage, which is critical for large-scale production.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole
The formation of the pyrazole ring is achieved through the well-established Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1]
Reaction Principle: The Knorr Pyrazole Synthesis
The reaction begins with the nucleophilic attack of hydrazine on the more electrophilic ketone carbonyl of ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the regioselectivity of the initial attack.
Scale-Up Protocol: Synthesis of 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (for a 1 kg scale) | Quantity (for a 1 kg scale) |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | 184.11 g/mol | 5.43 mol | 1.00 kg |
| Hydrazine Hydrate (80% solution) | 7803-57-8 | 50.06 g/mol | 6.52 mol | 408 g |
| Ethanol (200 proof) | 64-17-5 | 46.07 g/mol | - | 5.0 L |
| Acetic Acid (glacial) | 64-19-7 | 60.05 g/mol | - | 50 mL |
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel.
-
Heating/cooling circulator.
-
Rotary evaporator.
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and gloves.
Procedure:
-
Reactor Setup: Equip the 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure the system is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the reactor with ethyl 4,4,4-trifluoro-3-oxobutanoate (1.00 kg, 5.43 mol) and ethanol (5.0 L).
-
Initial Mixing: Begin stirring the mixture at a moderate speed (e.g., 150-200 rpm) to ensure homogeneity.
-
Catalyst Addition: Add glacial acetic acid (50 mL) to the reactor. Acetic acid acts as a catalyst to facilitate the condensation.[1]
-
Hydrazine Addition: In an addition funnel, place hydrazine hydrate (80% solution, 408 g, 6.52 mol). Add the hydrazine hydrate dropwise to the stirred solution in the reactor over a period of 1-2 hours. Maintain the internal temperature below 40 °C during the addition using the cooling circulator. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add water (2 L) and ethyl acetate (2 L). Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 1 L).
-
Washing: Combine the organic layers and wash with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
PART 2: N-Alkylation to this compound
The second step involves the N-alkylation of the synthesized pyrazole with ethyl chloroacetate in the presence of a base. The choice of base and solvent is crucial for achieving high yield and regioselectivity.
Reaction Principle: N-Alkylation
The pyrazole nitrogen is deprotonated by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to form the desired N-alkylated product.
Scale-Up Protocol: N-Alkylation
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (assuming 90% yield from Step 1) | Quantity (for a 1 kg scale) |
| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | 10010-93-2 | 150.09 g/mol | 4.89 mol | 734 g |
| Ethyl Chloroacetate | 105-39-5 | 122.55 g/mol | 5.87 mol | 719 g |
| Potassium Carbonate (anhydrous, powdered) | 584-08-7 | 138.21 g/mol | 7.34 mol | 1.01 kg |
| Acetone | 67-64-1 | 58.08 g/mol | - | 6.0 L |
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Heating mantle or circulator.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Set up the 10 L jacketed glass reactor as described in Part 1.
-
Charge Reactants: Charge the reactor with 5-methyl-3-(trifluoromethyl)-1H-pyrazole (734 g, 4.89 mol), potassium carbonate (1.01 kg, 7.34 mol), and acetone (6.0 L).
-
Mixing: Stir the suspension vigorously (e.g., 200-250 rpm).
-
Addition of Alkylating Agent: Add ethyl chloroacetate (719 g, 5.87 mol) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetone (2 x 500 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel. For scale-up, vacuum distillation is often more practical.
Caption: A simplified process flow diagram for the two-step synthesis.
Safety Considerations
Ethyl 4,4,4-trifluoro-3-oxobutanoate: This compound is an irritant and toxic if ingested.[2] Handle with appropriate PPE in a well-ventilated area.
Hydrazine Hydrate: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[3][4][5][6] It is also combustible.[7] Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and splash goggles. Avoid contact with skin, eyes, and clothing.[4][7] Keep away from heat and ignition sources.[7]
Trifluoromethylated Compounds: While specific toxicity data for the product may be limited, trifluoromethylated compounds should be handled with care. Good laboratory practices and appropriate PPE are essential.
Analytical Characterization
The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regioselectivity of the N-alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Extend the reaction time or increase the reaction temperature slightly. Ensure the quality of the hydrazine hydrate. |
| Formation of regioisomers. | While the trifluoromethyl group directs the regioselectivity, minor isomers can form. Optimize the reaction temperature and catalyst concentration. | |
| Low yield in Step 2 | Incomplete deprotonation of the pyrazole. | Use a stronger base (e.g., sodium hydride, with appropriate safety precautions) or a different solvent (e.g., DMF). Ensure the potassium carbonate is finely powdered and anhydrous. |
| Side reactions of ethyl chloroacetate. | Add the ethyl chloroacetate slowly and maintain good temperature control. | |
| Purification challenges | Co-eluting impurities. | For column chromatography, optimize the solvent system. For distillation, ensure a good vacuum and a fractionating column if necessary. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity. The provided framework also allows for further optimization to suit specific laboratory or plant conditions.
References
- BenchChem. Synthesis of Pyrazole Derivatives from β-Keto Esters.
- ChemicalBook.
- Wiedner, D., et al. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Chemstock.
- Arkema.
- Thermo Fisher Scientific.
- Nexchem Ltd.
- Brenntag.
- Haz-Map.
- European Patent Office. METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. EP 3317254 B1.
- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol.
- MDPI.
- Google Patents.
- MDPI.
- National Journal of Pharmaceutical Sciences.
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl 4,4,4-trifluoroacetoacetate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemstock.ae [chemstock.ae]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
"purification of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate by column chromatography"
Application Note & Protocol
Topic: High-Purity Isolation of Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a key heterocyclic building block in the synthesis of various agrochemical and pharmaceutical agents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active ingredient. This document provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will detail the systematic method development on Thin-Layer Chromatography (TLC), the preparative-scale column chromatography protocol, and post-purification analysis. The causality behind experimental choices, such as the selection of the stationary and mobile phases, is explained to empower the user to adapt this method for similar pyrazole derivatives.
Introduction: The Rationale for Purification
Pyrazole derivatives are foundational scaffolds in medicinal chemistry and crop science, valued for their diverse biological activities.[1][2] The title compound, this compound (CAS 299405-24-6), incorporates several key structural features: a pyrazole core, a trifluoromethyl group which can enhance metabolic stability and binding affinity, and an ethyl acetate moiety that provides a handle for further chemical modification.
Crude products from synthesis, such as the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, invariably contain unreacted starting materials, reagents, and side-products.[3][4] Failure to remove these impurities can lead to low yields in subsequent reactions, complex purification challenges downstream, and the generation of misleading biological data. Column chromatography offers a robust and scalable method for isolating the target compound with high purity.[5]
Physicochemical Properties of the Target Compound
Understanding the properties of the target molecule is the first step in designing an effective purification strategy. The LogP value of ~1.77 suggests a compound of intermediate polarity, making it an ideal candidate for normal-phase chromatography on silica gel.[6]
| Property | Value | Source |
| CAS Number | 299405-24-6 | [6] |
| Molecular Formula | C₉H₁₁F₃N₂O₂ | [6] |
| Molecular Weight | 236.19 g/mol | [6] |
| Boiling Point | 259.7 °C at 760 mmHg | [6] |
| LogP | 1.77 | [6] |
| Appearance | Clear Solution | [6] |
Principle of Normal-Phase Chromatography
This protocol utilizes normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase (eluent) is relatively nonpolar.[5] Separation occurs based on the differential adsorption of compounds to the silica surface.
-
Polar Compounds: Interact strongly with the acidic silanol groups (Si-OH) on the silica surface and elute later.
-
Nonpolar Compounds: Have weaker interactions and are carried through the column more quickly by the mobile phase, eluting first.
The polarity of the mobile phase is carefully tuned to achieve a balance where the target compound is retained long enough to separate from less polar impurities but not so strongly that it cannot be eluted efficiently.[5]
Caption: Principle of separation on a polar silica gel stationary phase.
PART A: Method Development with Thin-Layer Chromatography (TLC)
Before committing a large quantity of crude material to a column, TLC must be used to identify an optimal solvent system. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rf) of approximately 0.3-0.5, ensuring good separation from impurities.[7]
Materials and Reagents
-
Silica gel 60 F254 pre-coated TLC plates
-
Crude reaction mixture
-
Analytical standard of pure product (if available)
-
Solvents: n-Hexane (or Heptane), Ethyl Acetate (EtOAc)
-
TLC developing chamber
-
Capillary spotters
-
Visualization tools: UV lamp (254 nm), iodine chamber, potassium permanganate (KMnO₄) stain
Protocol: TLC Analysis
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude mixture in ~0.5 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible.
-
Develop Plate: Place the plate in a TLC chamber containing a pre-equilibrated solvent system (e.g., 20% EtOAc in Hexane). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
View the dried plate under a UV lamp (254 nm). The pyrazole ring is a chromophore and should appear as a dark spot against the fluorescent background.[8] Circle any visible spots.
-
Place the plate in an iodine chamber for further visualization of organic compounds.[9]
-
If necessary, dip the plate in a KMnO₄ stain to visualize compounds that are not UV-active.
-
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize: Repeat steps 3-5 with varying solvent compositions (e.g., 10%, 30%, 40% EtOAc in Hexane) to achieve the target Rf of ~0.3-0.5 for the desired product.
Expected TLC Results
The following table provides a guideline for optimizing the mobile phase.
| % EtOAc in Hexane | Expected Rf of Target | Observation |
| 10% | 0.10 | Compound is too strongly adsorbed. Increase mobile phase polarity. |
| 20% | 0.35 | Optimal. Good separation from baseline and solvent front. |
| 30% | 0.55 | Separation may be reduced. Use for faster elution if purity is sufficient. |
| 50% | 0.80 | Compound is eluting too quickly. Decrease mobile phase polarity. |
PART B: Preparative Flash Column Chromatography Protocol
This protocol is designed for automated flash chromatography systems but can be adapted for manual glass columns. We will proceed with the optimal solvent system determined by TLC (20% EtOAc/Hexane).
Overall Workflow
Caption: Workflow for the purification of the target compound.
Materials and Reagents
-
Flash chromatography system
-
Pre-packed silica gel column (e.g., 40 g for 0.5-2.0 g of crude material)
-
Crude this compound
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethyl Acetate
-
Dichloromethane (DCM) for sample loading
-
Additional silica gel for dry loading
-
Fraction collection tubes
Step-by-Step Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal volume of DCM.
-
Add 2-3 g of silica gel to this solution to form a free-flowing powder. Rationale: This prevents the dissolution solvent from interfering with the separation at the top of the column and often leads to sharper bands.
-
Gently evaporate the solvent under reduced pressure until the silica is completely dry.
-
-
System Setup:
-
Install the appropriate size pre-packed silica gel column onto the chromatography system.
-
Place the solvent lines into Mobile Phase A (Hexane) and Mobile Phase B (EtOAc).
-
Load the dried sample/silica mixture into a solid load cartridge and attach it to the system.
-
-
Elution Method:
-
Equilibrate the column with 100% Hexane (or a low-polarity starting condition like 5% EtOAc/Hexane) for 2-3 column volumes (CV).
-
Program a gradient elution profile. A well-designed gradient ensures that non-polar impurities are washed off first, followed by the clean elution of the target compound, and finally the removal of highly polar impurities. A sample gradient is provided below.
-
| Column Volumes (CV) | % EtOAc in Hexane | Purpose |
| 0 - 2 | 10% | Column equilibration and elution of very nonpolar impurities. |
| 2 - 12 | 10% → 30% (Linear) | Elution of the target compound (expected around 20% EtOAc). |
| 12 - 15 | 30% → 60% (Linear) | Elution of more polar side-products. |
| 15 - 18 | 60% | Column flush to remove strongly adsorbed impurities. |
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run based on the UV detector signal.
-
Spot every 2-3 fractions onto a TLC plate, alongside the crude material starting spot.
-
Develop the TLC plate using the optimal solvent system (20% EtOAc/Hexane).
-
Identify the fractions containing only the spot corresponding to the pure product.
-
-
Product Isolation:
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Record the final mass and calculate the yield. Characterize the final product by NMR, LC-MS, etc., to confirm purity.
-
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the gradient using TLC. A shallower gradient around the elution point of your compound can improve resolution. |
| Compound Streaking on TLC/Column | Compound is acidic/basic and interacting strongly with silica; sample overload. | Add 0.5-1% triethylamine to the mobile phase to neutralize acidic silica sites.[10] Reduce the amount of crude material loaded onto the column. |
| Low Recovery | Compound is irreversibly adsorbed to the silica gel. | Use a less acidic stationary phase like neutral alumina, or deactivate the silica with triethylamine.[10] |
| Product Elutes with Impurities | Impurities have very similar polarity. | Use a shallower gradient or switch to an orthogonal solvent system (e.g., Dichloromethane/Methanol).[11][12] |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound. By employing a systematic approach that begins with TLC-based method development, followed by an optimized gradient flash chromatography run, researchers can consistently achieve high purity (>98%). The principles and troubleshooting guidelines described herein are broadly applicable to the purification of other pyrazole derivatives and moderately polar organic compounds.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Molecules. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[2] Available at: [Link]
-
NIH. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.[3] Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester.[11] Available at: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.[13] Available at: [Link]
-
IJPSR. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research.[14] Available at: [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Membrane Solutions.[12] Available at: [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC.[4] Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Solutions. University of Colorado Boulder.[15] Available at: [Link]
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate.[16] Available at: [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. University of Calgary.[5] Available at: [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. [Source institution not specified, document available online].[17] Available at: [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Scribd.[9] Available at: [Link]
-
Labster. (n.d.). TLC Visualization Methods. Labster.[8] Available at: [Link]
-
ResearchGate. (2018). How to find suitable solvent for column chromatography? ResearchGate.[7] Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate, CasNo.299405-24-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. theory.labster.com [theory.labster.com]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. ijpsr.com [ijpsr.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. researchgate.net [researchgate.net]
- 17. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of pyrazoles. The following information is structured to offer direct, actionable advice to overcome experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
The synthesis of pyrazoles, while a cornerstone of heterocyclic chemistry, can present several challenges. Low yields, the formation of regioisomers, and purification difficulties are common hurdles. This section provides a systematic approach to troubleshooting these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete Reaction: Starting materials may not be fully consumed. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of starting materials. - Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[1][2] |
| Suboptimal Catalyst: The choice and amount of catalyst can be critical. | For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid, mineral acids) are often used to facilitate imine formation.[1] In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[1] | |
| Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole. | In the Knorr synthesis, the formation of isomeric pyrazoles can occur if the 1,3-dicarbonyl compound is unsymmetrical.[3][4] Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer. | |
| Purity of Starting Materials: Impurities in starting materials can lead to unwanted side reactions and lower yields. | Ensure the use of high-purity reagents. For example, using intermediates with >98.0% purity (confirmed by HPLC) leads to more predictable outcomes.[5] | |
| Formation of Regioisomers | Unsymmetrical 1,3-Dicarbonyl Compounds: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to a mixture of two regioisomeric pyrazoles.[6][6] | - Solvent Selection: The choice of solvent can influence regioselectivity. For instance, in the reaction of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents can provide better results than polar protic solvents like ethanol.[5][7] - Temperature Control: Reaction temperature can also affect the regiochemical outcome. |
| Reaction Stalls or Fails to Initiate | Steric Hindrance: Bulky substituents on the hydrazine or the dicarbonyl compound can hinder the reaction.[5] | Consider using less sterically hindered starting materials if possible. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be required. |
| Poor Nucleophilicity of Hydrazine: Electron-withdrawing groups on the hydrazine can reduce its nucleophilicity, slowing down or preventing the initial attack on the carbonyl group. | The use of a stronger acid catalyst can help to activate the carbonyl group towards nucleophilic attack. | |
| Product Degradation | Instability of Hydrazine: Hydrazine can be unstable, especially at elevated temperatures, leading to decomposition and the formation of byproducts.[8] | Use freshly distilled or high-purity hydrazine. Running the reaction at a lower temperature may also mitigate decomposition.[9] |
| Air Oxidation: Some intermediates or the final pyrazole product may be sensitive to air oxidation.[9] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Separating Regioisomers: If regioisomers are formed, their separation can be challenging due to similar physical properties. | Careful column chromatography is often required. Fractional crystallization can also be effective if the isomers have significantly different solubilities.[9] |
| Removal of Unreacted Hydrazine: Residual hydrazine and its salts can be difficult to remove from the final product. | An acid-base extraction can be employed. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.[9] | |
| Product is an Oil or Low-Melting Solid: The product may not readily crystallize, making isolation and purification difficult. | - Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent like hexane. - Chromatography: If trituration fails, purification by column chromatography may be necessary. For basic pyrazole compounds that are difficult to purify on silica gel, the silica can be deactivated with triethylamine.[9][10] Reverse-phase (C-18) chromatography is another option.[9] | |
| Recrystallization Issues: Finding a suitable solvent system for recrystallization can be challenging. | Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a fundamental method for preparing pyrazoles. It involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically under acidic conditions.[3][11] The mechanism proceeds through several key steps:
-
Imine Formation: The reaction is initiated by the acid-catalyzed nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form an imine (or hydrazone) intermediate.[3][8][11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[8]
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: How does the choice of solvent affect pyrazole synthesis?
A2: The solvent plays a crucial role in pyrazole synthesis, influencing reaction rates, yields, and even regioselectivity.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are commonly used and can facilitate the protonation of the carbonyl group, making it more electrophilic. Acetic acid can also serve as a catalyst.[12]
-
Aprotic Dipolar Solvents (e.g., DMF, NMP): These solvents can lead to better results in the synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds and aryl hydrochloride hydrazines compared to polar protic solvents.[7]
-
Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, often with microwave irradiation, which can lead to shorter reaction times and improved yields.[2][13][14] This approach is also environmentally friendly.[13]
Q3: What are some alternative methods for pyrazole synthesis that do not use hydrazine?
A3: Due to the toxicity of hydrazine, several alternative methods have been developed. One notable approach involves the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines using a bench-stable, commercially available amination reagent.[15] This method avoids the direct handling of hydrazine. Other strategies include the use of hydrazine surrogates and various cycloaddition reactions.[16]
Q4: How can I purify my pyrazole product if column chromatography on silica gel is problematic?
A4: Basic pyrazole compounds can sometimes bind strongly to acidic silica gel, leading to poor recovery. Here are some alternative purification strategies:
-
Deactivated Silica Gel: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 1% in the eluent), to the slurry before packing the column.[9][10]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina.
-
Acid-Base Extraction: If your pyrazole is basic, you can dissolve the crude product in an organic solvent and wash it with a dilute aqueous acid. The pyrazole will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified pyrazole can be extracted back into an organic solvent.
-
Crystallization: Recrystallization is a powerful purification technique if a suitable solvent system can be found.[9][10] Another approach is to form an acid addition salt of the pyrazole, crystallize the salt, and then neutralize it to obtain the purified pyrazole.[17][18]
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine, a common transformation in medicinal chemistry.
Materials:
-
1,3-Diketone (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 - 1.2 eq)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add the substituted hydrazine (1.0 - 1.2 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
If necessary, further purification can be achieved by column chromatography on silica gel.
-
Caption: Experimental workflow for pyrazole synthesis.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
-
Various methods for the synthesis of pyrazole. - ResearchGate. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. Available at: [Link]
-
Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO. Available at: [Link]
- IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available at: [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. Available at: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scielo.br [scielo.br]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Welcome to the technical support guide for the synthesis of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate. This document is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. Here, we address common challenges and frequently asked questions to help you improve your yield, purity, and overall success.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. Understanding this pathway is the first step to effective troubleshooting.
-
Step 1: Pyrazole Ring Formation. This involves the condensation of a 1,3-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with hydrazine hydrate. This reaction forms the core pyrazole heterocycle. A critical challenge in this step is controlling regioselectivity to favor the desired 5-methyl-3-(trifluoromethyl)-1H-pyrazole isomer.
-
Step 2: N-Alkylation. The synthesized pyrazole is then N-alkylated using an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to yield the final product.
Caption: General two-step workflow for the synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low overall yield is the most common complaint and can originate from either of the two synthetic steps. A logical diagnosis is crucial.
-
Potential Cause 1: Poor Regioselectivity in Step 1. The condensation of ETFAA and hydrazine can produce two regioisomers. If the reaction conditions are not optimized, a significant portion of your starting material could be converted into the undesired 3-methyl-5-(trifluoromethyl)-1H-pyrazole, which is then carried over, reducing the potential yield of your final product.
-
Recommended Solution:
-
Analyze the Intermediate: Before proceeding to the N-alkylation step, analyze your crude pyrazole intermediate using ¹H NMR, ¹⁹F NMR, or GC-MS to determine the isomeric ratio.
-
Optimize Reaction Conditions: The regioselectivity of this condensation is highly dependent on temperature and pH. While some literature suggests low temperatures for similar reactions, patents have shown that running the reaction at elevated temperatures (e.g., 90-95 °C) in an aqueous medium with a catalytic amount of acid can unexpectedly enhance the selectivity for the desired 5-methyl isomer.[1][2]
-
Purify the Intermediate: If optimization does not provide sufficient purity, consider purifying the pyrazole intermediate by fractional distillation or crystallization before proceeding to Step 2.
-
-
Potential Cause 2: Incomplete N-Alkylation in Step 2. The N-alkylation reaction may not be going to completion.
-
Recommended Solution:
-
Choice of Base: The base is critical for deprotonating the pyrazole's N-H group. Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can also be used but may lead to more side reactions if moisture is not rigorously excluded.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is typically effective as it solubilizes the pyrazole salt and promotes the Sₙ2 reaction.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting pyrazole. If the reaction stalls, a gentle increase in temperature (e.g., from room temperature to 50-60 °C) or the addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction.
-
Caption: Decision tree for troubleshooting low yield.
Q2: I'm seeing a significant amount of an isomeric impurity in my final product. How do I prevent this?
A2: This is almost certainly due to poor regiocontrol during the initial pyrazole ring formation (Step 1). The N-alkylation step is unlikely to cause isomerization.
-
Causality: The ETFAA molecule has two electrophilic carbonyl carbons: one adjacent to the -CH₃ group and one adjacent to the -CF₃ group. The trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack by hydrazine. However, the subsequent cyclization and dehydration steps determine the final regiochemistry, which can be influenced by reaction conditions.[3]
Caption: Simplified mechanism showing two cyclization pathways.
-
Recommended Solution: The solution is to prevent the formation of the isomer at the source. Refer to the optimization strategies in A1 . Controlling the temperature and acidity during the condensation is the most effective method reported for maximizing the yield of the desired 5-methyl-3-(trifluoromethyl)-1H-pyrazole.[1][2] A summary of reported conditions and outcomes is provided below.
| Parameter | Condition 1 (Lee et al.)[2] | Condition 2 (EP 1767528 A1)[2] | Condition 3 (Patent WO2016177795A1)[1] |
| Temperature | Room temp, then reflux | 10 °C, then 80 °C | 90 - 94 °C |
| Solvent/Medium | Water | Acetic Acid | Aqueous Medium |
| Yield (5-MTP)* | 49% | 86.5% | 72.4 - 87.5% |
| Selectivity (5-MTP:3-MTP) | 6 : 1 | 96 : 4 | > 97 : 3 |
| Note: MTP refers to the pyrazol-ol tautomer, which is in equilibrium with the desired pyrazole. |
Q3: My N-alkylation reaction is slow and gives a messy crude product. What can I do?
A3: A messy N-alkylation is often due to side reactions or suboptimal conditions.
-
Potential Cause 1: Base-Induced Hydrolysis. If you are using a strong base like NaOH or KOH, or if your reaction conditions have significant water content, you risk hydrolyzing the ethyl ester on both your starting material (ethyl bromoacetate) and your final product.
-
Recommended Solution: Use an anhydrous carbonate base like K₂CO₃ or Cs₂CO₃ in an anhydrous polar aprotic solvent (e.g., dry acetonitrile or DMF). This minimizes the risk of hydrolysis.
-
Potential Cause 2: Dialkylation or Impurity Reactions. While less common, it's possible for impurities from Step 1 to react, or for the alkylating agent to self-condense.
-
Recommended Solution:
-
Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can lead to side reactions and make purification difficult.
-
Purification of Intermediate: Ensure your starting pyrazole from Step 1 is reasonably pure. Unreacted hydrazine or other impurities can complicate the alkylation step.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How critical is the purity of the starting ethyl 4,4,4-trifluoroacetoacetate (ETFAA)?
-
A: It is highly critical. ETFAA can undergo self-condensation or exist in equilibrium with its hydrate.[4] Using high-purity, anhydrous ETFAA is essential for achieving good yield and selectivity in the first step. It is often supplied as a flammable and harmful liquid, so proper handling is required.[4]
-
-
Q: What is the best way to monitor the progress of these reactions?
-
A: For Step 1 (ring formation), GC-MS is ideal for separating and identifying the two regioisomers. For Step 2 (N-alkylation), Thin Layer Chromatography (TLC) is very effective. Use a mobile phase like ethyl acetate/hexanes. The product, being more substituted, will typically have a different Rf value than the starting pyrazole. LC-MS can also be used for more precise monitoring.
-
-
Q: Are there any specific safety precautions I should take?
-
A: Yes. Hydrazine hydrate is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). ETFAA is flammable and an irritant.[4] The N-alkylation step uses ethyl bromoacetate, which is a lachrymator and toxic. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
-
-
Q: I need to scale up this synthesis. What are the key considerations?
-
A: When scaling up, heat management becomes critical. The initial condensation with hydrazine can be exothermic. Ensure your reactor has adequate cooling capacity. For the N-alkylation, efficient stirring is necessary to ensure good mixing of the heterogeneous mixture (if using K₂CO₃). At the end of the reaction, work-up and purification methods will need to be adapted for larger volumes, possibly moving from chromatography to crystallization or distillation for the final product purification.
-
Section 4: Reference Experimental Protocols
The following are generalized protocols based on established methods. They should be adapted and optimized for your specific laboratory conditions.
Protocol A: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole (High-Selectivity Method)
This protocol is adapted from principles described in patent literature for achieving high regioselectivity.[1][2]
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq).
-
Heat the ETFAA to approximately 85 °C.
-
Slowly add an aqueous solution of hydrazine hydrate (~40%, 1.1 eq) over a period of 1-2 hours, maintaining the internal reaction temperature between 90-94 °C. The addition is exothermic and requires careful control.
-
After the addition is complete, stir the reaction mixture at 90-94 °C for an additional 2 hours.
-
Monitor the reaction by GC-MS to confirm the consumption of starting material.
-
Cool the reaction mixture and perform a suitable work-up, which may involve extraction with a solvent like ethyl acetate or toluene, followed by washing the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by vacuum distillation or crystallization to yield the desired pyrazole as a solid or oil.
Protocol B: N-Alkylation to Yield this compound
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile or DMF.
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% ethyl acetate in hexanes). If the reaction is slow, gently heat to 50-60 °C.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure final product.[5][6]
References
-
Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. Available at: [Link]
- Google Patents. (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol (WO2016177795A1).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Slideshare. (2018). Unit 4 Pyrazole. Available at: [Link]
-
ResearchGate. (2005). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Available at: [Link]
-
ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2018). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (TW201835036A).
-
European Patent Office. (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (EP 3317254 B1). Available at: [Link]
-
Sci-Hub. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]
-
CUTM Courseware. (n.d.). pyrazole.pdf. Available at: [Link]
-
PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Study on the reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of ethyl 4,4,4‐trifluoro‐3‐oxobutanoate with arylidenemalononitriles. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available at: [Link]
-
IJRASET. (2019). Synthesis of 1-(5-(3-aminophenyl)-3-phenyl-4, 5- dihydro-1-H-pyrazole-1-yl) ethanone Derivative. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. Available at: [Link]
- Google Patents. (2014). The preparation method of 4,4,4-ethyl trifluoroacetoacetate (CN103694119A).
-
ResearchGate. (2012). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]
Sources
- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Formation in the Synthesis of Trifluoromethylpyrazoles and Their Removal
Welcome to the technical support center for the synthesis of trifluoromethylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis and purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoromethylated pyrazoles?
A1: The most prevalent method for synthesizing trifluoromethylated pyrazoles is the cyclocondensation reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This method, a variation of the Knorr pyrazole synthesis, is widely used due to the availability of starting materials.[3] Other common methods include [3+2] cycloaddition reactions of fluorinated nitrile imines with various dipolarophiles, which can offer high regioselectivity.[4][5] Multicomponent reactions that generate the 1,3-dicarbonyl compound in situ are also employed to streamline the synthesis.[6][7]
Q2: What are the typical byproducts encountered in trifluoromethylpyrazole synthesis?
A2: A frequent challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomeric pyrazole products, which can be difficult to separate.[3][8] Incomplete cyclization can lead to pyrazoline intermediates as byproducts.[3] Another significant byproduct is the des-CF3 pyrazole, resulting from the loss of the trifluoromethyl group, especially when using unstable trifluoromethylhydrazine intermediates.[9] Side reactions involving the hydrazine starting material can also produce colored impurities.[3]
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in a mixture.[3] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for distinguishing between isomers and identifying unexpected structures.[10] Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also crucial for determining the molecular weights and fragmentation patterns of the byproducts, aiding in their identification.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[3]
-
Multiple spots are observed on TLC, even after initial purification attempts.[3]
-
The melting point range of the isolated product is broad.[3]
Causality and Resolution:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups and the reaction conditions.[1]
-
Solvent Choice: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[8][11]
-
pH Control: The pH of the reaction mixture can influence which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the hydrazine.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
-
Modification of Starting Materials: Modifying the substituents on the dicarbonyl compound to enhance steric or electronic differentiation can favor the formation of one regioisomer.[12]
Removal of Regioisomeric Byproducts:
Separating regioisomers can be challenging due to their similar physical properties.[8]
-
Column Chromatography: Careful column chromatography is often required.[13][14] Optimizing the mobile phase is key; a shallow gradient or an isocratic elution with a solvent system that provides the best separation on TLC is recommended.[14] For pyrazoles that are sensitive to silica gel, deactivating the silica with triethylamine or using an alternative stationary phase like neutral alumina can be effective.[15]
-
Fractional Crystallization: If the isomers have significantly different solubilities, fractional crystallization can be an effective purification method.[13]
Issue 2: Presence of Des-CF3 Byproduct
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the desired product minus the mass of a CF3 group (69 amu).
-
¹H and ¹³C NMR spectra show signals corresponding to a pyrazole core without the characteristic fluorine signals.
Causality and Resolution:
The loss of the trifluoromethyl group can occur, particularly with unstable trifluoromethylhydrazine intermediates.[9]
-
Reaction Conditions: Careful control of reaction conditions is crucial. Optimization of the acid, solvent, and temperature can suppress the formation of des-CF3 pyrazole impurities.[9] For instance, using a strong acid like p-toluenesulfonic acid monohydrate (TsOH·H₂O) in dichloromethane (DCM) has been shown to minimize this side reaction.[9]
Removal of Des-CF3 Byproduct:
-
Column Chromatography: The polarity difference between the trifluoromethylated pyrazole and its des-CF3 counterpart is usually sufficient for separation by column chromatography. The increased lipophilicity of the fluorinated compound can be exploited for separation.[16]
Issue 3: Incomplete Cyclization Leading to Pyrazoline Byproducts
Symptoms:
-
NMR spectra may show signals corresponding to sp³ hybridized carbons in the pyrazole ring.
-
Mass spectrometry may show a peak corresponding to the desired product plus two mass units (M+2).
Causality and Resolution:
Incomplete aromatization during the cyclocondensation reaction can lead to the formation of pyrazoline intermediates.[3]
-
Reaction Time and Temperature: Extending the reaction time or increasing the temperature can promote complete aromatization.[1]
-
Oxidizing Agent: In some cases, the addition of a mild oxidizing agent may be necessary to facilitate the aromatization of the pyrazoline intermediate to the pyrazole.[4][17]
Removal of Pyrazoline Byproducts:
-
Oxidative Workup: If pyrazoline byproducts are present, an oxidative workup step can be employed to convert them to the desired pyrazole.
-
Column Chromatography: The difference in polarity between the pyrazoline and the pyrazole allows for their separation by column chromatography.
Data Presentation
Table 1: Common Byproducts in Trifluoromethylpyrazole Synthesis and Their Identification
| Byproduct Type | Identification Techniques | Key Diagnostic Features |
| Regioisomers | NMR, TLC, HPLC | Duplicate sets of peaks in NMR, multiple spots on TLC with close Rf values.[3] |
| Des-CF3 Pyrazoles | Mass Spectrometry, NMR | MS peak at M-69, absence of ¹⁹F NMR signals.[9] |
| Pyrazoline Intermediates | NMR, Mass Spectrometry | NMR signals for sp³ carbons, MS peak at M+2.[3] |
| Ring-Opened Products | Mass Spectrometry, IR | Fragmentation patterns in MS indicating ring cleavage, IR bands for additional functional groups.[12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-CF₃-Substituted Pyrazoles [9]
-
To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM), add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv).
-
Stir the mixture at 20–40 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate aqueous solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-CF₃-substituted pyrazole.
Protocol 2: General Procedure for Column Chromatography Purification [15]
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between the desired product and impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude trifluoromethylated pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel for dry loading.[14] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Caption: Potential byproduct formation pathways in trifluoromethylpyrazole synthesis.
Caption: General workflow for the purification of trifluoromethylpyrazoles.
References
- Technical Support Center: Synthesis of Trifluoromethyl
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])
- Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem. (URL: )
- Identifying and removing byproducts in pyrazole synthesis - Benchchem. (URL: )
- Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide - Benchchem. (URL: )
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- Preventing degradation of pyrazole compounds during synthesis - Benchchem. (URL: )
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. (URL: [Link])
- Technical Support Center: Purification of Trifluoromethyl
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (URL: )
-
Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed. (URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (URL: [Link])
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... - ResearchGate. (URL: [Link])
-
Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process. - ResearchGate. (URL: [Link])
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing. (URL: [Link])
-
Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. (URL: [Link])
-
Synthesis of 3‐trifluoromethylpyrazoles via [3 + 2] cycloaddition of... - ResearchGate. (URL: [Link])
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - PubMed Central. (URL: [Link])
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH. (URL: [Link])
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (URL: [Link])
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (URL: [Link])
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). - ResearchGate. (URL: [Link])
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. (URL: [Link])
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for managing and troubleshooting regioselectivity in the synthesis of unsymmetrical pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems related to poor regioselectivity in the synthesis of unsymmetrical pyrazoles, a common issue when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can lead to a mixture of two regioisomers, which can be challenging to separate.[1]
Issue 1: My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity?
Underlying Cause: The formation of regioisomers stems from the nucleophilic attack of the substituted hydrazine on either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]
Troubleshooting Strategies:
-
Modify Reaction Conditions: This is often the most critical factor influencing regioselectivity.[1]
-
pH Control: The acidity or basicity of the reaction medium can dramatically alter the regiochemical outcome. Acidic conditions can protonate the hydrazine, changing the nucleophilicity of its two nitrogen atoms, which can reverse the selectivity compared to neutral or basic conditions.[1]
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the transition states leading to the different regioisomers. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[2]
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer. Conversely, elevated temperatures might favor the kinetically controlled product.
-
-
Leverage Steric and Electronic Effects:
-
Steric Hindrance: If one of the carbonyl groups in your 1,3-dicarbonyl is significantly more sterically hindered, the incoming hydrazine will preferentially attack the less hindered carbonyl.[1] Consider modifying your substrates to introduce bulky groups to direct the reaction.
-
Electronic Effects: Electron-withdrawing groups near a carbonyl group increase its electrophilicity, making it a more favorable site for nucleophilic attack.[1] Conversely, electron-donating groups decrease electrophilicity. Strategically placing such groups on your dicarbonyl substrate can strongly influence the regioselectivity.
-
-
Catalyst Selection: The choice of catalyst can play a pivotal role. For Knorr and Paal-Knorr syntheses, protic acids like acetic acid are commonly used.[3] However, exploring Lewis acids or other catalysts like nano-ZnO might improve yields and selectivity.[3][4]
Issue 2: I've tried modifying the reaction conditions, but I'm still getting a mixture of regioisomers. How can I separate them?
Separation Strategies:
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[5] Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. Sometimes, deactivating the silica gel with triethylamine can improve the separation of basic pyrazole compounds.[6]
-
Fractional Crystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective separation technique.[6]
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity isomers, although it is less scalable than column chromatography.
Issue 3: I've isolated my pyrazole isomers, but I'm unsure how to definitively assign their structures.
Characterization Protocol:
Unambiguous structural assignment of pyrazole regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR spectra will show distinct signals for each isomer, they may not be sufficient for unambiguous assignment on their own.[7]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a key technique for determining the spatial proximity of protons.[5][8] For example, a NOESY correlation between the N-substituent and a proton on the pyrazole ring can definitively establish the regiochemistry.[8]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between protons and carbons that are two or three bonds away, providing further evidence for the correct isomer assignment.[8]
-
X-ray Crystallography: If you can obtain suitable crystals of one or both isomers, single-crystal X-ray diffraction provides the most definitive structural proof.[7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrazole formation from a 1,3-dicarbonyl and a hydrazine?
A1: The Knorr pyrazole synthesis is a classic and widely used method.[9] The generally accepted mechanism involves the initial nucleophilic attack of a nitrogen atom of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic pyrazole ring after dehydration.[9] The dehydration of the intermediate is often the rate-determining step under neutral pH conditions.[9]
Q2: Are there alternative synthetic routes to unsymmetrical pyrazoles that offer better regioselectivity?
A2: Yes, several methods have been developed to overcome the regioselectivity challenges of the traditional Knorr synthesis. These include:
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can lead to pyrazolines, which can then be oxidized to pyrazoles.[10]
-
Synthesis from Acetylenic Ketones: The cyclocondensation of acetylenic ketones with hydrazines can also produce pyrazoles, although this method can also yield mixtures of regioisomers.[4][10]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with often high regioselectivity.[11]
-
Multi-component Reactions: One-pot, multi-component reactions can provide efficient access to polysubstituted pyrazoles.[11][12]
Q3: How does the nature of the substituent on the hydrazine affect the regioselectivity?
A3: The electronic and steric properties of the substituent on the hydrazine play a significant role. For instance, in phenylhydrazine, the -NH₂ group is more nucleophilic than the -NHPh group. In contrast, in methylhydrazine, the -NHMe group is more nucleophilic. The more nucleophilic nitrogen will generally react preferentially with the more electrophilic carbonyl group of the 1,3-dicarbonyl.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Unsymmetrical Pyrazoles with Regioselectivity Study
This protocol outlines a general method for synthesizing unsymmetrical pyrazoles and for studying the effect of reaction conditions on the regioisomeric ratio.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine
-
Solvent (e.g., ethanol, 2,2,2-trifluoroethanol)
-
Acid or base catalyst (e.g., acetic acid, sodium hydroxide)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the catalyst (if applicable) to the solution.
-
Add the substituted hydrazine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an appropriate workup (e.g., extraction, washing).
-
Purify the crude product by column chromatography or recrystallization.
-
Determine the regioisomeric ratio of the purified product by ¹H NMR spectroscopy.
Protocol 2: Characterization of Pyrazole Regioisomers by NMR Spectroscopy
This protocol provides a general workflow for the characterization and structural assignment of pyrazole regioisomers using NMR.[13]
Materials:
-
Purified pyrazole regioisomers
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Prepare separate NMR samples of each purified regioisomer in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra for each isomer.
-
Acquire a 2D NOESY spectrum for each isomer to identify through-space correlations between protons. Pay close attention to correlations between the N-substituent and protons on the pyrazole ring.
-
(Optional) Acquire a 2D HMBC spectrum to confirm long-range C-H correlations.
-
Analyze the NMR data to unambiguously assign the structure of each regioisomer.
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomer Ratio (A:B) |
| 1 | 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 |
| 2 | 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 85:15 |
| 3 | 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >95:5 |
Regioisomeric ratios are hypothetical and for illustrative purposes.
Visualizations
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors governing regioselectivity in pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UABDivulga. Retrieved January 18, 2026, from [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. (2017). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | Catalysis. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. (2001). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. (2000). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2020). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2012). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). MDPI. Retrieved January 18, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2017). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Academia.edu. Retrieved January 18, 2026, from [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). oaji.net. Retrieved January 18, 2026, from [Link]
-
Regioselectivity of pyrazole bromination. (2022). Reddit. Retrieved January 18, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). researchgate.net. Retrieved January 18, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Common Issues in Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis and modification of pyrazole derivatives. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying chemical principles to empower your research. Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science, making the mastery of their functionalization critical for innovation.[1][2][3]
Section 1: Regioselectivity in N-Alkylation and N-Arylation
One of the most frequent challenges in pyrazole chemistry is controlling the regioselectivity of N-functionalization reactions on unsymmetrically substituted pyrazoles. The inherent tautomerism of the pyrazole ring often leads to a mixture of N1 and N2 alkylated or arylated isomers, complicating purification and reducing the yield of the desired product.[4]
FAQ 1: My N-alkylation of an unsymmetrically substituted pyrazole is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the N-alkylation of pyrazoles hinges on exploiting the subtle steric and electronic differences between the two nitrogen atoms. The outcome is often a delicate balance between kinetic and thermodynamic control.[5] Here’s a systematic approach to troubleshooting this issue:
Underlying Principles: The regioselectivity of N-alkylation is influenced by the nature of the substituents on the pyrazole ring, the choice of base, the solvent, and the electrophile.[4][6] Sterically bulky substituents on the pyrazole ring tend to direct alkylation to the less hindered nitrogen atom.[7] Electron-withdrawing groups can influence the acidity of the N-H proton, affecting the site of deprotonation.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role.
-
For N1 selectivity: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent such as THF or dioxane often favors the formation of the N1-alkylated product.[8] The resulting sodium pyrazolate salt may aggregate in a way that sterically shields the N2 position.
-
For N2 selectivity: A weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or acetonitrile can favor the N2 isomer.[7][9] In these solvents, the pyrazolate anion is more dissociated, and the outcome is more influenced by the intrinsic nucleophilicity of the nitrogen atoms.
-
-
Steric Hindrance of the Electrophile: Employing a bulkier alkylating agent can significantly enhance selectivity for the less sterically encumbered nitrogen. For example, switching from methyl iodide to isopropyl bromide or a benzyl halide can dramatically favor N1 alkylation if the C5 position is substituted.
-
Protecting Groups: In complex syntheses, the use of a protecting group on one of the nitrogen atoms can be a reliable strategy.[10][11] For instance, a removable bulky group can be installed, the desired functionalization performed on the other nitrogen, and the protecting group subsequently cleaved. The tetrahydropyranyl (THP) group is a viable option for protecting pyrazoles, which can be introduced under green, solvent-free conditions and later removed.[12][13]
Experimental Protocol: Optimizing N-Alkylation Regioselectivity
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted pyrazole (1.0 eq).
-
Solvent and Base Addition:
-
Condition A (Kinetic Control): Add anhydrous THF, cool to 0 °C, and add NaH (1.1 eq) portion-wise. Stir for 30 minutes.
-
Condition B (Thermodynamic Control): Add anhydrous DMF and K2CO3 (1.5 eq).
-
-
Electrophile Addition: Slowly add the alkylating agent (1.1 eq) to the reaction mixture at 0 °C (for Condition A) or room temperature (for Condition B).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Analysis: Quench the reaction with water, extract with an appropriate organic solvent, and analyze the crude product by 1H NMR to determine the isomeric ratio.
Section 2: Challenges in Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical method for elaborating the pyrazole core.[14][15] However, these reactions are often plagued by issues of regioselectivity, low yields, and catalyst deactivation.
FAQ 2: I am attempting a palladium-catalyzed C-H arylation at the C5 position, but I'm observing a mixture of C5 and C3 isomers and low conversion. What are the likely causes and solutions?
Answer:
Regioselectivity issues between the C3 and C5 positions in C-H functionalization are common due to the similar electronic environments and C-H bond dissociation energies at these positions.[16] Low conversion can stem from catalyst deactivation or suboptimal reaction conditions.
Underlying Principles:
-
Directing Groups: The N2 atom of the pyrazole ring often acts as a directing group, guiding the metal catalyst to the C5 position.[15] However, this directing effect can be weak, and competing C-H activation at other sites can occur.[17]
-
Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate strongly to the palladium center, leading to the formation of inactive or less active catalyst species.[18] High reaction temperatures can also lead to the formation of palladium black, which is catalytically inactive.[18]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-H arylation.
Detailed Solutions:
-
Enhance Directing Group Strength: If not already present, installing a removable directing group at the N1 position can dramatically improve regioselectivity for the C5 position. Groups like picolinamide or 8-aminoquinoline are highly effective.
-
Ligand Selection: The choice of ligand is critical for stabilizing the active palladium species and preventing catalyst deactivation.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or BrettPhos can prevent the formation of inactive palladium dimers and resist displacement by the pyrazole substrate.[19]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can also offer high stability and activity.
-
-
Solvent and Additive Screening:
-
Solvents: Aprotic polar solvents like DMAc, NMP, or sulfolane are often effective. In some cases, less coordinating solvents like toluene or dioxane may be beneficial.[8]
-
Additives: Carboxylate salts (e.g., KOAc, PivOK) can act as proton shuttles in the C-H activation step and improve reaction efficiency.
-
Data Summary: Common Conditions for Pyrazole C-H Arylation
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)2, Pd(TFA)2 | Common Pd(II) precursors. |
| Ligand | SPhos, XPhos, IPr | Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition. |
| Base/Additive | KOAc, K2CO3, PivOK | Facilitates the concerted metalation-deprotonation step. |
| Solvent | DMAc, NMP, Toluene | High-boiling aprotic solvents are generally preferred. |
| Temperature | 80-120 °C | Sufficient thermal energy for C-H activation, but higher temperatures risk catalyst decomposition. |
Section 3: Catalyst Deactivation in Cross-Coupling Reactions
Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig are indispensable for forming C-C and C-N bonds with pre-functionalized pyrazoles.[20] However, the Lewis basic nitrogen atoms of the pyrazole ring can act as catalyst poisons, leading to low yields and stalled reactions.[18]
FAQ 3: My Suzuki-Miyaura coupling of a 4-bromopyrazole is stalling at low conversion. How can I mitigate catalyst deactivation?
Answer:
Catalyst deactivation in Suzuki-Miyaura couplings involving N-heterocycles is a well-documented problem.[18] The lone pairs on the pyrazole nitrogens can coordinate to the palladium center, inhibiting key steps in the catalytic cycle.
Underlying Principles: The coordination of the pyrazole nitrogen to the palladium catalyst can lead to the formation of off-cycle, catalytically inactive complexes. This is particularly problematic with electron-rich pyrazoles. Additionally, impurities in the reagents or the formation of palladium black can contribute to the loss of catalytic activity.[21]
Troubleshooting Steps:
-
Ligand Choice: The use of appropriate ligands is the most effective way to counteract catalyst deactivation.
-
Bulky Phosphine Ligands: Ligands like those from the Buchwald family (e.g., SPhos, RuPhos) create a sterically hindered environment around the palladium center, which disfavors coordination by the pyrazole nitrogen.
-
Bidentate Ligands: In some cases, bidentate ligands like Xantphos can provide extra stability to the catalyst.
-
-
Base Selection: The choice of base can influence both the rate of the reaction and the stability of the catalyst.
-
Weaker Bases: Using a weaker base such as K3PO4 or K2CO3 can be beneficial, as strong bases like alkoxides can sometimes promote ligand degradation or other side reactions.[9]
-
-
Additive Effects: The addition of salts like LiBr can sometimes disrupt the formation of inhibitory palladium-organozinc complexes in Negishi couplings, a principle that can be relevant to other cross-coupling reactions where inhibitory bimetallic species may form.[21]
-
Purity of Reagents: Ensure that the pyrazole starting material, boronic acid, and solvent are of high purity.[8] Trace impurities can sometimes act as catalyst poisons.
Experimental Protocol: Reviving a Stalled Suzuki Coupling
-
Reaction Setup: In a glovebox, prepare a stock solution of the palladium precatalyst and ligand in anhydrous solvent (e.g., dioxane/water mixture).
-
Reagent Addition: In the reaction vessel, combine the 4-bromopyrazole (1.0 eq), boronic acid (1.2-1.5 eq), and base (e.g., K2CO3, 2.0-3.0 eq).
-
Catalyst Introduction: Add the catalyst/ligand solution to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by LC-MS.
-
If Stalling Occurs:
-
Option A (Additional Catalyst): Prepare a fresh solution of the catalyst and ligand and add a small portion (e.g., 0.5 mol%) to the reaction.
-
Option B (Ligand Swap): If using a monodentate ligand, consider adding a more robust, bulky ligand to the stalled reaction.
-
Caption: Decision tree for troubleshooting catalyst deactivation.
By systematically addressing these common issues, researchers can significantly improve the efficiency, selectivity, and reliability of their pyrazole functionalization reactions, accelerating the discovery and development of novel chemical entities.
References
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Catalyst Deactivation in 4-Fluoro-3H-pyrazole Cross-Coupling. Benchchem.
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- Electrooxidation Is a Promising Approach to Functionaliz
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Science.
- Advances in Pyrazolone Functionalization: A Review Since 2020.
- Recent Advances in the Synthesis of Pyrazole Deriv
- troubleshooting low conversion r
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- Optimization of Suzuki-Miyaura cross-coupling reaction.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Recent Advances in the Development of Pyrazole Deriv
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH.
- Protecting Groups. University of Illinois Urbana-Champaign.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Protective Groups. Organic Chemistry Portal.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protective Groups [organic-chemistry.org]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 14. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 20. researchgate.net [researchgate.net]
- 21. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability studies of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate under different conditions"
Welcome to the technical support center for the stability testing of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound under various conditions. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experimental work.
The pyrazole nucleus is a cornerstone in many pharmaceutical compounds due to its metabolic stability.[1] The incorporation of a trifluoromethyl (CF3) group can further enhance this stability by blocking positions susceptible to enzymatic degradation.[2] However, the ethyl ester functional group introduces a potential liability for hydrolysis.[3] Understanding the stability of this compound under different stress conditions is therefore critical for its development as a potential therapeutic agent.
This guide will walk you through the essential forced degradation studies, provide detailed experimental protocols, and offer troubleshooting advice for common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, the two most probable degradation pathways are hydrolysis of the ethyl ester and oxidation of the pyrazole ring. Hydrolysis will yield [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. Oxidation may lead to the formation of N-oxides or hydroxylation of the pyrazole ring, and in more aggressive conditions, potential ring opening.[4][5]
Q2: How does the trifluoromethyl group influence the stability of the molecule?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the pyrazole ring.[2][6] It generally increases the metabolic stability of the compound by making it less susceptible to oxidative metabolism.[2]
Q3: What are the recommended storage conditions for this compound?
A3: Based on its susceptibility to hydrolysis and potential photolability, it is recommended to store this compound in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can also be considered to minimize oxidative degradation.
Q4: Which analytical technique is most suitable for stability studies of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[7] This method should be able to separate the parent compound from all potential degradation products. UV detection is a common choice for such compounds.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Action |
| Peak Tailing | - Interaction of the pyrazole nitrogen with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).- Adjust the mobile phase pH to suppress the ionization of the pyrazole ring. |
| Poor Resolution between Parent and Degradant Peaks | - Suboptimal mobile phase composition or gradient. | - Optimize the mobile phase gradient to increase the separation of closely eluting peaks.- Try a different organic modifier (e.g., acetonitrile instead of methanol, or vice-versa).- Consider a column with a different selectivity (e.g., a phenyl-hexyl or cyano column). |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Flush the HPLC system and use fresh, high-purity mobile phase solvents.- Implement a needle wash step in your autosampler method.- Inject a blank (diluent) to confirm the source of the ghost peak. |
| Baseline Drift | - Inadequate column equilibration.- Mobile phase composition changing over time. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Freshly prepare the mobile phase and ensure it is well-mixed. |
Forced Degradation Studies
| Issue | Potential Cause | Troubleshooting Action |
| No Degradation Observed | - Stress conditions are too mild.- The compound is highly stable under the tested condition. | - Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).- Extend the duration of the stress testing.- Increase the temperature. |
| Complete Degradation | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Decrease the duration of the stress testing.- Lower the temperature. |
| Inconsistent Results | - Poor sample preparation.- Fluctuation in experimental conditions (e.g., temperature). | - Ensure accurate and precise preparation of all solutions.- Use a calibrated and temperature-controlled environment (e.g., water bath, oven). |
| Precipitation of the Compound | - Poor solubility of the compound or its degradants in the stress medium. | - Perform the study at a lower concentration.- Use a co-solvent if it does not interfere with the degradation pathway. |
Experimental Protocols
Forced Degradation Workflow
The following diagram outlines the general workflow for conducting forced degradation studies on this compound.
Caption: Workflow for forced degradation studies.
Acidic and Basic Hydrolysis
Objective: To evaluate the susceptibility of the ethyl ester to hydrolysis under acidic and basic conditions.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Acidic Condition:
-
In a vial, add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Basic Condition:
-
In a vial, add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.
-
Keep the vial at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Degradation
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Oxidative Condition:
-
In a vial, add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples directly by HPLC.
Thermal Degradation
Objective: To evaluate the stability of the compound at elevated temperatures.
Protocol:
-
Sample Preparation: Place a known amount of the solid compound in a clear glass vial.
-
Thermal Condition:
-
Place the vial in a calibrated oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent to a known concentration for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Photostability Testing
Objective: To determine the photostability of the compound as per ICH Q1B guidelines.[8][9]
Protocol:
-
Sample Preparation:
-
For the solid-state study, spread a thin layer of the compound in a chemically inert, transparent container.
-
For the solution-state study, prepare a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) in a chemically inert, transparent container.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Predicted Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for this compound.
Caption: Predicted degradation pathways.
Data Presentation
The following table provides a hypothetical summary of the expected degradation of this compound under various forced degradation conditions.
| Stress Condition | Time | Expected Degradation (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours at 60°C | 15-25% | [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid |
| 0.1 M NaOH | 1 hour at RT | 20-30% | [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid |
| 3% H2O2 | 24 hours at RT | 10-20% | N-oxide and hydroxylated derivatives |
| Thermal | 7 days at 80°C | 5-10% | Minor unidentified degradants |
| Photolytic | ICH Q1B | 5-15% | Photodegradation products |
References
- BenchChem. (2025). Physical properties of trifluoromethyl-substituted pyrazoles.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- DIGITAL.CSIC. (1991). Effect of the replacement of a methyl by a trifluoromethyl group on the acid-base properties of pyrazoles.
- BenchChem. (2025).
- MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- MDPI. (n.d.).
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Research Journal of Pharmacy and Technology. (n.d.).
- ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- ResearchGate. (2022). Thermal Decomposition of 1-[2,2-Bis(Methoxy-NNO-Azoxy)Ethyl]-Pyrazole.
- MedCrave online. (2016).
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SciSpace. (n.d.). Studies on Pyrazolones. IX.
- Phenomenex. (2024). HPLC Troubleshooting - Peak Issues.
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Phenomenex. (2024). HPLC Troubleshooting - Peak Issues.
- Henan Coreychem co., LTD. (n.d.). ethyl 2-[5-methyl-3-(trifluoromethyl)
- Pharmaceutical Journal. (2010).
- Semantic Scholar. (n.d.).
- PubMed. (1990).
- QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry.
- MDPI. (2023).
- ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
- PMC. (n.d.).
- ResearchGate. (n.d.). Examples of pyrazole‐containing drugs and their pharmacological activities.
- ResearchGate. (2025).
- Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester.
- BLDpharm. (n.d.). Ethyl 2-(3-fluoro-5-methyl-1H-pyrazol-1-yl)
- BLDpharm. (n.d.). Ethyl 2-(5-fluoro-3-methyl-1H-pyrazol-1-yl)
- Hoffman Fine Chemicals. (n.d.). CAS 1015781-16-4 | Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)
- NIH. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products.
- ResearchGate. (2024). (PDF) Decomposition products of tetrazoles.
- BLDpharm. (n.d.). 1015781-16-4|Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)
- PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
- ResearchGate. (2016). (PDF)
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jetir.org [jetir.org]
- 9. ijcpa.in [ijcpa.in]
Technical Support Center: Degradation Pathways of Pyrazole-Based Agrochemical Intermediates
Welcome to the technical support center for researchers, scientists, and professionals engaged in the study of pyrazole-based agrochemical intermediates. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common challenges encountered during experimental work on their degradation pathways. Pyrazole derivatives are foundational to many modern herbicides, fungicides, and insecticides, making a thorough understanding of their environmental fate critically important.[1][2][3][4]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the degradation of pyrazole-based agrochemical intermediates.
Q1: What are the primary degradation pathways for pyrazole-based agrochemicals?
A1: Pyrazole-based agrochemicals degrade through three main pathways: microbial degradation, photodegradation, and chemical degradation (hydrolysis).
-
Microbial Degradation: This is often the most significant pathway in soil and water.[5][6][7] Microorganisms such as bacteria and fungi utilize the agrochemical as a source of carbon or nitrogen, breaking it down through enzymatic processes.[5][8] The rate and extent of microbial degradation are heavily influenced by soil properties like organic matter content, moisture, temperature, and pH.[5][7][8][9]
-
Photodegradation: Exposure to sunlight, particularly UV radiation, can cause significant breakdown of pyrazole compounds, especially on soil surfaces or in clear water.[10][11][12][13] This process involves the absorption of light energy, leading to chemical transformations such as oxidation, ring cleavage, and dechlorination.[14]
-
Chemical Degradation (Hydrolysis): This abiotic process involves the reaction of the pyrazole intermediate with water, which can lead to the cleavage of ester or amide bonds.[8][15] The rate of hydrolysis is highly dependent on pH and temperature.[8][16]
Q2: What factors have the most significant impact on the degradation rate of these intermediates?
A2: Several environmental and chemical factors collectively determine the degradation rate:
-
Temperature: Higher temperatures generally accelerate both microbial and chemical degradation rates. A common rule of thumb is that for every 10°C (or 50°F) rise in temperature, the chemical reaction rate can double.[16][17]
-
Soil Moisture: Adequate soil moisture is crucial for microbial activity, and therefore, for microbial degradation.[7] Extremely dry conditions can significantly slow down this process.[7]
-
pH: Soil and water pH can influence the rate of hydrolysis and the activity of microbial populations.[7] For example, some compounds are more stable in acidic conditions and degrade faster in alkaline environments.[7]
-
Organic Matter: Soil organic matter can adsorb pyrazole compounds, which can either protect them from degradation or make them more available to certain microorganisms.[8][9]
-
Sunlight Exposure: The intensity and duration of sunlight exposure are key drivers for photodegradation.[10][12]
Q3: What are the common degradation products of pyrazole-based agrochemicals?
A3: Degradation can lead to a variety of products, depending on the initial structure and the degradation pathway. Common transformations include:
-
Oxidation: The pyrazole ring or its substituents can be oxidized.
-
Hydroxylation: The substitution of atoms (like halogens) with hydroxyl groups is a common step, particularly in photodegradation.[11]
-
Ring Cleavage: The pyrazole ring itself can be broken open, leading to smaller, simpler molecules.[14][18]
-
Formation of Metabolites: In microbial degradation, the initial compound is often transformed into a series of intermediate metabolites before complete mineralization to CO2 and water.[9]
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you might encounter during your degradation studies.
Problem 1: Inconsistent or Non-Reproducible Degradation Rates
Q: I'm running replicate experiments, but my calculated half-lives (DT50) are varying significantly. What could be the cause?
A: This is a common issue that often points to a lack of control over experimental parameters. Here’s how to troubleshoot:
-
Causality Check: Inconsistent degradation rates are rarely due to the inherent chemistry of the pyrazole intermediate itself, but rather subtle variations in the experimental environment. Even small differences in temperature, moisture, or microbial populations between replicates can lead to large differences in degradation kinetics.[19][20]
-
Troubleshooting Steps:
-
Standardize Soil/Matrix Homogeneity: Ensure your soil or buffer is thoroughly homogenized before dispensing into replicate vessels. Microbial populations can be heterogeneously distributed in soil, leading to variability.[21]
-
Verify Temperature Control: Use a calibrated incubator and monitor the temperature of your samples directly if possible. Remember that for every 10°C increase, the reaction rate can double, so minor fluctuations matter.[16]
-
Maintain Consistent Moisture: For soil studies, ensure that the water holding capacity is consistent across all samples and that moisture is maintained throughout the experiment, as evaporation can concentrate the test substance and inhibit microbial activity.[7][10]
-
Control for Light Exposure: If not conducting a photodegradation study, ensure all samples are incubated in the dark to prevent unintended photolysis. Conversely, for photodegradation studies, ensure uniform light intensity across all samples.[10]
-
Problem 2: Poor Mass Balance in the Experiment
Q: At the end of my experiment, the sum of the parent compound and identified degradation products is significantly less than 100% of what I started with. Where did my compound go?
A: A poor mass balance indicates that a portion of your starting material is unaccounted for. This can be due to several factors:
-
Causality Check: The missing mass has likely been transformed into forms you are not currently measuring. This could include volatile compounds, substances that are irreversibly bound to the soil matrix (bound residues), or complete mineralization to ¹⁴CO₂ if you are using a radiolabeled compound.
-
Troubleshooting Steps:
-
Check for Volatilization: Pyrazole intermediates or their degradation products may be volatile. Consider using a sealed system with a trap for volatile organics if this is suspected.
-
Quantify Bound Residues: A significant portion of the compound may become strongly adsorbed or incorporated into the soil organic matter, making it un-extractable with your current solvent system. Perform a more exhaustive extraction or use techniques to quantify non-extractable residues.
-
Use Radiolabeled Compounds (¹⁴C): The most definitive way to track the fate of your compound is to use a ¹⁴C-labeled version.[22] This allows for the quantification of the parent compound, metabolites, bound residues, and mineralization to ¹⁴CO₂.[22]
-
Problem 3: Difficulty in Identifying Degradation Products
Q: My analytical data (e.g., HPLC, LC-MS) shows several new peaks, but I'm struggling to identify their structures. How can I approach this?
A: Identifying unknown metabolites is a key challenge in degradation studies. A systematic approach is required.
-
Causality Check: The presence of unknown peaks is a good sign that degradation is occurring. The difficulty in identification often stems from a lack of reference standards and the complexity of the resulting mixture.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-Q-TOF/MS or Orbitrap MS to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental formulas.
-
Tandem MS (MS/MS): Fragment the unknown ions in the mass spectrometer to obtain structural information. The fragmentation pattern can provide clues about the molecule's structure and how it relates to the parent compound.[23]
-
Isotope Labeling: If you are using a ¹⁴C-labeled compound, you can confirm which peaks are derived from your starting material. Stable isotope labeling (e.g., with ¹³C or ¹⁵N) can also be used to aid in structure elucidation with mass spectrometry.
-
Forced Degradation Studies: Subject the parent compound to harsh conditions (e.g., strong acid/base, high heat, strong UV light) to intentionally generate degradation products.[23] These samples can often produce higher concentrations of the same intermediates found in your primary experiment, making them easier to isolate and characterize.
-
Experimental Protocols
Here are step-by-step methodologies for key experiments in studying the degradation of pyrazole-based agrochemical intermediates.
Protocol 1: Aerobic Soil Degradation Study
This protocol is designed to assess the rate and pathway of degradation in an aerobic soil environment.
-
Soil Preparation:
-
Select a representative soil type for your study.
-
Sieve the soil (e.g., through a 2mm mesh) to remove large debris and ensure homogeneity.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil in the dark at the desired temperature (e.g., 20-25°C) for 7-14 days to allow the microbial population to stabilize.
-
-
Application of Test Substance:
-
Prepare a stock solution of your pyrazole intermediate in a suitable solvent.
-
Apply the stock solution to the soil to achieve the desired final concentration. Ensure even distribution by thorough mixing.
-
If using a solvent, allow it to evaporate in a fume hood before starting the incubation.
-
-
Incubation:
-
Divide the treated soil into replicate incubation vessels (e.g., biometers or flasks).[19]
-
Incubate the samples in the dark at a constant temperature.
-
Maintain soil moisture by periodically adding water as needed.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrifice replicate samples for analysis.
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile, methanol).
-
Analyze the extracts using a validated analytical method, such as HPLC-UV or LC-MS/MS, to quantify the parent compound and any identified degradation products.[24]
-
Protocol 2: Aqueous Photodegradation Study
This protocol assesses the degradation of the intermediate in water when exposed to light.
-
Solution Preparation:
-
Prepare a solution of the pyrazole intermediate in a sterile, buffered aqueous solution (e.g., pH 7). The buffer should be transparent to the light source.
-
Use purified water (e.g., HPLC grade) to minimize interference.
-
-
Experimental Setup:
-
Place the solution in quartz tubes or vessels that are transparent to UV light.
-
Use a light source that simulates natural sunlight (e.g., a xenon arc lamp).[10]
-
Include "dark" controls by wrapping identical vessels in aluminum foil to measure any hydrolysis or other non-photolytic degradation.
-
-
Irradiation:
-
Expose the samples to the light source at a constant temperature.
-
Monitor the light intensity throughout the experiment.
-
-
Sampling and Analysis:
-
At various time points, take aliquots from the irradiated and dark control samples.
-
Directly analyze the samples using HPLC or LC-MS to determine the concentration of the parent compound and degradation products.
-
Visualizations and Data
Diagrams
Caption: General degradation pathways for pyrazole intermediates.
Caption: Troubleshooting workflow for inconsistent results.
Data Table
Table 1: Factors Influencing Degradation Half-Life (DT₅₀) of a Hypothetical Pyrazole Intermediate
| Parameter | Condition 1 | DT₅₀ (days) (Condition 1) | Condition 2 | DT₅₀ (days) (Condition 2) | Primary Influencing Pathway |
| Temperature | 15°C | 95 | 25°C | 48 | Microbial & Chemical |
| Soil Moisture | 20% WHC | 120 | 60% WHC | 55 | Microbial |
| Light Exposure | Dark | 60 | Simulated Sunlight | 25 | Photodegradation |
| Soil pH | 5.5 | 70 | 7.5 | 45 | Microbial & Hydrolysis |
WHC = Water Holding Capacity. Data is illustrative.
References
-
Elucidation of fipronil photodegradation pathways. PubMed. [Link]
-
Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Spatial Control of Microbial Pesticide Degradation in Soil: A Model-Based Scenario Analysis. ACS Publications. [Link]
-
Development of a new test design to investigate the degradation of pesticides in soil under sunlight conditions. ResearchGate. [Link]
-
Degradation of pesticides in soil - comparison of laboratory experiments in a biometer system and outdoor lysimeter experiments. Fraunhofer-Publica. [Link]
-
Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. ScienceDirect. [Link]
-
The Essential Role of Pyrazole Intermediates in Modern Herbicides. LinkedIn. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. Semantic Scholar. [Link]
-
Pesticide residues and their microbial degradation in soil: A review. Agronomy Journal. [Link]
-
Microbial degradation of herbicides. PubMed. [Link]
-
Lysimeter-Studies-of-the-Fate-of-Pesticides-in-the-Soil-Experimental-Approaches.pdf. IAEA. [Link]
-
Chemical Intermediates for Insecticide Manufacturing: A Focus on Pyrazole Synthesis. LinkedIn. [Link]
-
Factors Affecting Pesticide Behavior. Greenhouse Product News. [Link]
-
MF958 Factors Affecting Pesticide Behavior & Breakdown. KSRE Bookstore. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
-
Reaction pathways and mechanisms of photodegradation of pesticides. PubMed. [Link]
-
DEGRADATION OF HERBICIDES IN SOILS. California Weed Conference. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Photostability and Photodegradation Pathways of Distinctive Pesticides. ResearchGate. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Oxford Academic. [Link]
-
Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]
-
Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. MDPI. [Link]
-
Reaction pathways and mechanisms of photodegradation of pesticides. SciSpace. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
-
Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Iowa State University Digital Repository. [Link]
-
MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. [Link]
-
Factors Influencing Degradation of Pesticides in Soil. ResearchGate. [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. [Link]
-
Reaction pathways and mechanisms of photodegradation of pesticides. ResearchGate. [Link]
-
Biodegradation of typical azole fungicides in activated sludge under aerobic conditions. ScienceDirect. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]
-
Factors affecting the degradation of pharmaceuticals in agricultural soils. ResearchGate. [Link]
-
Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. MDPI. [Link]
-
Oxidative Cleavage of the Pyrazole Ring and the Structure of Azipyrazole. Journal of the American Chemical Society. [Link]
-
Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. PMC. [Link]
-
Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. PubMed. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. Frontiers. [Link]
-
Biodegradation of typical azole fungicides in activated sludge under aerobic conditions. PubMed. [Link]
-
Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. IJNRD. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. nbinno.com [nbinno.com]
- 5. agronomyjournals.com [agronomyjournals.com]
- 6. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reaction pathways and mechanisms of photodegradation of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 17. gpnmag.com [gpnmag.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Degradation of pesticides in soil - comparison of laboratory experiments in a biometer system and outdoor lysimeter experiments [publica.fraunhofer.de]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 23. actascientific.com [actascientific.com]
- 24. ijcpa.in [ijcpa.in]
Technical Support Center: Solvent Effects on the Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in the successful synthesis of pyrazole derivatives. Here, you will find practical, in-depth answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to troubleshoot and optimize your synthetic strategies effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, with a focus on how solvent choice can be the root cause and the solution.
Q1: My pyrazole synthesis is suffering from very low yields. What are the likely solvent-related causes and how can I fix it?
A1: Low yields in pyrazole synthesis are a frequent issue, and the solvent system is a primary factor to investigate. Several solvent-related phenomena could be at play:
-
Poor Solubility of Reactants or Intermediates: If your starting materials or key reaction intermediates have low solubility in the chosen solvent, the reaction rate will be significantly hampered. This is often a problem when using traditional non-polar solvents for polar reactants.
-
Troubleshooting Protocol:
-
Solvent Screening: Conduct small-scale parallel reactions in a range of solvents with varying polarities. For instance, in a Knorr pyrazole synthesis, compare a traditional polar protic solvent like ethanol with aprotic dipolar solvents such as DMF, NMP, or DMAc, which have been shown to improve results for certain substrates.[1][2]
-
Co-solvent Systems: Introduce a co-solvent to enhance the solvating power of your reaction medium. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol.[3]
-
"Green" Alternatives: Consider environmentally benign options like deep eutectic solvents (DESs) which are known for their ability to dissolve a wide range of organic compounds.[4]
-
-
-
Unfavorable Reaction Kinetics: The solvent can directly influence the energy of the transition state. A solvent that does not adequately stabilize the transition state will lead to a slower reaction and potentially lower yields within a given timeframe.
-
Troubleshooting Protocol:
-
Switching Solvent Class: If you are using a non-polar solvent like toluene, switching to a polar aprotic solvent like acetonitrile or DMF can sometimes accelerate the reaction.[5][6]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and improve yields.[7][8][9] This technique is often performed with minimal solvent or under solvent-free conditions.[7][8]
-
-
-
Side Product Formation: The solvent can influence the reaction pathway, sometimes favoring the formation of unwanted byproducts. For instance, in the Knorr synthesis, intermediates like hydroxylpyrazolidine can accumulate or lead to other products if the dehydration step is not efficient in the chosen solvent.[10]
-
Troubleshooting Protocol:
-
Solvent Modification: Experiment with different solvents to see if you can suppress the formation of side products. The choice of solvent can alter the relative rates of competing reaction pathways.[10]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can minimize side reactions and lead to cleaner product formation.[5][6] This can be particularly effective when combined with microwave heating.[7][8]
-
-
Q2: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity by changing the solvent?
A2: Poor regioselectivity is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[10] The solvent can play a crucial role in directing the initial nucleophilic attack of the hydrazine, thus determining the final regioisomeric ratio.
-
The Power of Fluorinated Alcohols: One of the most effective strategies for controlling regioselectivity is the use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[11][12] These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[11][12]
-
Mechanism of Action: Fluorinated alcohols are strong hydrogen bond donors and can activate the carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic. This enhanced electrophilicity can lead to a more selective initial attack by the substituted hydrazine.
-
-
Influence of Solvent Polarity: The polarity of the solvent can also influence the regiochemical outcome. In some cases, switching from a protic to an aprotic solvent, or vice versa, can alter the preferred reaction pathway.[13]
-
Experimental Protocol for Optimizing Regioselectivity:
-
Initial Screening: If you are observing poor regioselectivity in a solvent like ethanol, perform a direct comparison with TFE and HFIP.
-
Reaction Conditions: Run the reactions at room temperature and monitor by TLC or LC-MS to determine the regioisomeric ratio.
-
Analysis: Compare the product ratios obtained in the different solvents to identify the optimal conditions for your desired regioisomer.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the role of solvents in pyrazole synthesis, offering insights into best practices and emerging trends.
Q3: What are the advantages of using "green" solvents for pyrazole synthesis?
A3: The push towards sustainable chemistry has led to the exploration of environmentally friendly solvents for pyrazole synthesis.[14][15] The key advantages include:
-
Reduced Environmental Impact: Many traditional organic solvents are volatile, toxic, and contribute to pollution.[5][6][16] Green solvents, such as water, deep eutectic solvents (DESs), and ionic liquids, are often biodegradable and have lower toxicity.[4]
-
Enhanced Reaction Efficiency: In some cases, green solvents can lead to improved reaction rates and yields. For example, water has been successfully used as a solvent for the synthesis of pyrazole derivatives, sometimes in the presence of a catalyst.[17] DESs have also been shown to accelerate reaction rates and improve selectivity.[4]
-
Simplified Workup: The use of water as a solvent can simplify product isolation, as many organic products will precipitate out and can be collected by filtration.
Q4: When should I consider solvent-free conditions for my pyrazole synthesis?
A4: Solvent-free reactions offer several benefits and should be considered in the following scenarios:
-
To Enhance Reaction Rates: Eliminating the solvent can lead to a higher concentration of reactants, which can significantly increase the reaction rate.[5]
-
For Greener Synthesis: Solvent-free conditions are inherently more environmentally friendly as they eliminate solvent waste.[5][6][16]
-
In Conjunction with Microwave or Ultrasound: Solvent-free reactions are often coupled with microwave irradiation or sonication.[7][9] These energy sources can efficiently promote the reaction in the absence of a solvent, leading to rapid and high-yielding syntheses.[7][8][9]
Q5: How does solvent polarity affect the 1,3-dipolar cycloaddition route to pyrazoles?
A5: In the 1,3-dipolar cycloaddition synthesis of pyrazoles, the solvent polarity can influence both the reaction rate and the stability of the intermediates. For instance, in reactions involving in-situ generation of diazo compounds, a two-phase system of water and an organic solvent is often used to extract the diazo compound and prevent its degradation.[18] The use of aqueous micellar environments with surfactants can also facilitate these reactions, replacing the need for bulk organic solvents.[18][19] The polarity of the solvent can also affect the equilibrium of intermediates, potentially shifting the reaction towards the desired pyrazole product.[20][21]
Data and Protocols
Table 1: Effect of Solvent on Yield and Reaction Time for a Model Pyrazole Synthesis
| Entry | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetone | 72 | 75 | [5] |
| 2 | Ethanol | - | Moderate | [1] |
| 3 | DMF | - | Good | [1] |
| 4 | TFE | < 1 | High | [12] |
| 5 | Solvent-free (MW) | 0.1 | High | [22] |
Note: This table is a representative summary from various sources and specific outcomes will depend on the substrates and reaction conditions.
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol, TFE, or DMF), add the hydrazine derivative (1.1 eq).
-
If required, add a catalytic amount of acid (e.g., acetic acid).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Visualizing the Workflow
Diagram 1: Decision-Making Workflow for Solvent Selection in Pyrazole Synthesis
Caption: A workflow for selecting the optimal solvent in pyrazole synthesis.
References
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2018). Taylor & Francis Online. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). ResearchGate. [Link]
-
Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. (2024). AIP Publishing. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2024). MDPI. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2017). Semantic Scholar. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2010). SciELO. [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2022). Chemistry Europe. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2010). Academia.edu. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). National Institutes of Health. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry. [Link]
-
Influence of the polarity of the solvent leading either to 3-CF3-substitued pyrazoles 9 or 5-CF3-substitued pyrazoles 10. (n.d.). ResearchGate. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.). OUCI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2022). ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journals. [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2024). National Institutes of Health. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). ACS Publications. [Link]
-
Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. (2023). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. (n.d.). ijccp.org. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). CBS Publishers & Distributors. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2007). ResearchGate. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative [ouci.dntb.gov.ua]
- 16. ijcrt.org [ijcrt.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 22. scielo.br [scielo.br]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Ring Formation
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on catalyst selection for efficient pyrazole ring formation. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during pyrazole synthesis, providing potential causes and actionable solutions.
Issue 1: Consistently Low Yield of the Desired Pyrazole Product
Potential Causes & Troubleshooting Strategies:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. If the reaction stalls, consider increasing the reaction time or temperature. For instance, many condensation reactions benefit from heating under reflux.[1] Microwave-assisted synthesis can also be a powerful tool to enhance yields and significantly shorten reaction times.[1]
-
-
Suboptimal Catalyst Choice or Loading: The selected catalyst may not be ideal for the specific substrates, or the catalytic amount might be insufficient.
-
Solution: The choice of catalyst is critical. For classic methods like the Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid such as acetic acid is often sufficient to facilitate the necessary imine formation.[1][2][3] However, if yields remain low, exploring other catalytic systems is warranted. Lewis acids or more advanced catalysts like nano-ZnO have demonstrated the ability to improve yields in certain cases.[1][4][5] It's also crucial to ensure the catalyst loading is optimized; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.
-
-
Purity of Starting Materials: Impurities in the reactants, particularly the 1,3-dicarbonyl compound and the hydrazine derivative, can lead to side reactions and lower the yield of the desired pyrazole.
-
Formation of Stable Intermediates: In some cases, a stable intermediate may form that does not readily cyclize and dehydrate to the final pyrazole product.[6]
-
Solution: To drive the reaction towards the final product, consider increasing the reaction temperature or adding a dehydrating agent to remove water from the reaction mixture, thereby shifting the equilibrium towards the pyrazole.
-
-
Side Reactions and Byproduct Formation: The reaction conditions may favor the formation of unwanted side products, which consumes the starting materials and reduces the yield of the target molecule.[1]
-
Solution: A thorough analysis of the reaction mixture (e.g., by LC-MS or NMR of the crude product) can help identify major byproducts. Understanding the structure of these byproducts can provide insights into the competing reaction pathways. Adjusting the reaction conditions, such as temperature, solvent, or catalyst, can help to disfavor these side reactions.
-
Issue 2: Poor or Incorrect Regioselectivity in the Pyrazole Product
Potential Causes & Troubleshooting Strategies:
-
Nature of the Substrates and Reaction Conditions: When using unsymmetrical 1,3-dicarbonyl compounds, the reaction with a hydrazine can lead to the formation of two constitutional isomers. The inherent electronic and steric properties of the substituents on the dicarbonyl compound play a significant role in directing the initial nucleophilic attack of the hydrazine.
-
Solvent Effects: The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation.
-
Solution: Systematically screen different solvents. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of certain pyrazoles compared to traditional solvents like ethanol.[8] Aprotic dipolar solvents may also offer better results than polar protic solvents in some cases.[7]
-
-
Catalyst Control: The catalyst can influence the regiochemical outcome of the reaction.
-
Solution: Experiment with different types of catalysts. While protic acids are common, Lewis acids or metal-based catalysts might offer better regiocontrol for your specific substrate combination. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[4] Base-mediated [3+2] cycloaddition reactions have also been developed for the regioselective synthesis of polysubstituted pyrazoles.[9][10]
-
-
Bulky Substituents: Steric hindrance from bulky groups on either the hydrazine or the dicarbonyl compound can influence which carbonyl group is attacked first, thereby affecting the regioselectivity.[7]
-
Solution: If possible, consider modifying the substrates to introduce or remove bulky groups to favor the formation of the desired regioisomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrazole synthesis?
A1: The most prevalent methods for synthesizing substituted pyrazoles include:
-
Cyclocondensation Reactions: The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine in the presence of an acid catalyst, is a widely used and versatile technique.[2][3][6]
-
1,3-Dipolar Cycloadditions: This method involves the reaction of diazo compounds with alkynes.[6] Various catalysts, including copper and silver-based systems, can be employed to facilitate this transformation.[4][11]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient approach to synthesizing complex pyrazole derivatives in a single step from three or more starting materials.[12][13] These reactions can be catalyzed by a variety of catalysts, including acids, bases, and metal catalysts.
Q2: How do I choose the right catalyst for my pyrazole synthesis?
A2: The optimal catalyst depends on several factors, including the specific reaction, the nature of your starting materials, and the desired outcome. Here is a general guide:
| Catalyst Type | Typical Application | Advantages | Considerations |
| Protic Acids (e.g., Acetic Acid, TsOH) | Knorr pyrazole synthesis | Inexpensive, readily available, effective for many simple substrates.[1][14] | May not be effective for all substrates; can sometimes lead to side reactions. |
| Lewis Acids (e.g., AlCl₃, Sc(OTf)₃) | Cycloaddition and condensation reactions | Can activate substrates and improve yields and regioselectivity.[15][16] | Can be moisture-sensitive; may require anhydrous conditions. |
| Heterogeneous Catalysts (e.g., Nano-ZnO, Amberlyst-70) | Various pyrazole syntheses | Easily recoverable and reusable, environmentally friendly.[4][6][17] | May have lower activity than homogeneous catalysts; mass transfer limitations can be an issue. |
| Transition Metal Catalysts (e.g., Ru, Pd, Cu, Ag-based) | Cross-coupling, cycloaddition, and dehydrogenative coupling reactions | High efficiency, can enable novel reaction pathways, good for functional group tolerance.[4][11][15][16][18] | Can be expensive, may require specific ligands, potential for metal contamination in the product. |
| Photoredox Catalysts | Mild synthesis of polysubstituted pyrazoles | Utilizes visible light, mild reaction conditions, often uses air as the oxidant.[15] | Requires a light source; substrate scope can be limited. |
Q3: Can I reuse my catalyst?
A3: The reusability of a catalyst is a significant advantage, particularly in terms of cost and environmental impact.
-
Heterogeneous catalysts , such as nano-ZnO and Amberlyst-70, are solid-supported and can often be recovered by simple filtration after the reaction, washed, dried, and reused for several cycles without a significant loss of activity.[6][17]
-
Some homogeneous catalysts can be challenging to recover from the reaction mixture. However, strategies such as using catalysts with ligands that enable their precipitation or extraction can be employed.
Q4: My reaction is very slow. How can a catalyst help?
A4: Catalysts accelerate the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy. In pyrazole synthesis, a catalyst can:
-
Activate the Substrates: For example, an acid catalyst can protonate a carbonyl group in a 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2][3]
-
Facilitate Key Steps: Catalysts can promote crucial steps in the reaction mechanism, such as imine formation and cyclization.
-
Enable Milder Reaction Conditions: By lowering the activation energy, a catalyst can allow the reaction to proceed at a lower temperature or in a shorter time, which can also help to minimize the formation of byproducts.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis using Acetic Acid as a Catalyst
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative using acetic acid as the catalyst.
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion (typically after consumption of the limiting starting material), cool the reaction mixture to room temperature.[6]
-
Add water to the reaction mixture to precipitate the crude product.[6]
-
Collect the solid product by vacuum filtration and wash with cold water.[6]
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Pyrazoles using a Reusable Heterogeneous Catalyst (Amberlyst-70)
This protocol outlines a greener approach to pyrazole synthesis using the recyclable solid acid catalyst Amberlyst-70.
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and Amberlyst-70 (e.g., 10 mol%) in water.
-
Stir the reaction mixture vigorously at room temperature.[6]
-
Monitor the completion of the reaction by TLC (typically 5-30 minutes).[6]
-
Upon completion, filter the reaction mixture to separate the solid Amberlyst-70 catalyst.[6]
-
The catalyst can be washed with a solvent like ether, dried at 60°C for 4 hours, and stored for reuse.[6]
-
The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
Diagram 1: Simplified Knorr Pyrazole Synthesis Workflow
Caption: A flowchart illustrating the key steps in a typical Knorr pyrazole synthesis.
Diagram 2: Catalyst Selection Decision Tree
Caption: A decision tree to guide the initial selection of a catalyst for pyrazole synthesis.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- Pyrazole synthesis - Organic Chemistry Portal.
- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
- Technical Support Center: Efficient Pyrazole Ring Formation - Benchchem.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Various methods for the synthesis of pyrazole. - ResearchGate.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters.
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate.
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC - NIH.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
- Mechanism for the formation of pyrazole. | Download Scientific Diagram - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry.
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar.
- Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - Organic Chemistry Portal.
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. slideshare.net [slideshare.net]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Impurities in the Large-Scale Production of Pyrazole Intermediates
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during large-scale production. Pyrazole derivatives are crucial building blocks in the pharmaceutical and agrochemical industries, making the control of their purity paramount for safety, efficacy, and regulatory compliance.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the root causes of impurity formation and offer field-proven strategies for their mitigation and control.
Section 1: Troubleshooting Common Impurities by Source
Impurities in pyrazole synthesis can originate from raw materials, unintended side reactions during the core synthesis, or subsequent degradation of the product. Identifying the source is the first critical step in effective troubleshooting.
1.1 Raw Material & Starting Reagent Impurities
Question: My final pyrazole product is showing persistent, low-level impurities that don't seem to be related to the main reaction. Could my starting materials be the cause?
Answer: Absolutely. The principle of "garbage in, garbage out" is highly relevant in multi-step organic synthesis. The purity of your starting materials, such as 1,3-dicarbonyl compounds and hydrazine derivatives, directly impacts the purity of the final product.
-
Causality: Impurities present in the 1,3-dicarbonyl starting material can undergo the cyclization reaction to form structurally similar pyrazole impurities that are often difficult to separate from the desired product. Similarly, substituted hydrazines may contain related hydrazine impurities that lead to a family of pyrazole analogues.
-
Troubleshooting Protocol:
-
Quarantine and Analyze Incoming Raw Materials: Before use in a large-scale run, subject each batch of starting material to rigorous quality control. Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to establish a purity profile.
-
Forced Degradation Study: Subject the starting materials to stress conditions (e.g., acid, base, heat, oxidation) to understand their degradation pathways. This can help predict potential impurities that might form under reaction conditions.
-
Supplier Qualification: Work with reputable suppliers who can provide a detailed Certificate of Analysis (CoA) with impurity profiles for each batch.
-
1.2 Process-Related Impurities: Side Reactions & Regioisomers
The Knorr pyrazole synthesis and related methods, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, are workhorses in the industry but are prone to specific side reactions.[2][3]
Question: I'm synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and phenylhydrazine, but I'm consistently getting a mixture of two regioisomers. How can I improve the selectivity?
Answer: The formation of regioisomers is the most common challenge when using unsymmetrical 1,3-dicarbonyls.[3] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to two different, often difficult-to-separate, pyrazole products.
-
Mechanistic Insight: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The reaction conditions, particularly pH and solvent, play a crucial role in modulating this selectivity.[1] For instance, in acidic conditions, the reaction proceeds via a hemiaminal intermediate, and the subsequent cyclization and dehydration steps determine the final isomeric ratio.
-
Mitigation Strategies:
-
pH Control: The use of a catalytic amount of acid is common in Knorr synthesis.[2] Fine-tuning the pH can significantly influence which carbonyl is preferentially attacked. We recommend a systematic screening of acidic catalysts (e.g., H₂SO₄, p-TsOH, acetic acid) and their concentrations.
-
Solvent Selection: Aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to provide better regioselectivity compared to traditional protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[1]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy. Perform a temperature screening study (e.g., from 0 °C to room temperature) to find the optimal balance between reaction rate and selectivity.
-
Use of Pre-formed Intermediates: To enforce selectivity, consider a two-step approach. First, react the unsymmetrical diketone with a protecting group at one carbonyl, then perform the reaction with hydrazine, followed by deprotection. Alternatively, synthesize a β-aminoenone intermediate, which directs the cyclization to a single regioisomer.[1]
-
Diagram: Controlling Regioisomer Formation in Knorr Pyrazole Synthesis
Caption: Control parameters influencing the reaction pathway to favor the desired regioisomer.
Question: My reaction seems to stall, and I'm isolating a significant amount of a pyrazoline intermediate instead of the fully aromatized pyrazole. What's going wrong?
Answer: The formation of a stable pyrazoline intermediate indicates that the final elimination or oxidation step to achieve aromatization is incomplete. The condensation of hydrazines with α,β-unsaturated ketones, for example, primarily yields pyrazolines which must then be oxidized to form the pyrazole.[1][3]
-
Causality: The driving force for the final step is the formation of a stable aromatic ring. However, this step can be kinetically slow or require specific conditions (e.g., an oxidant or a leaving group) that may be absent or insufficient in your current protocol.
-
Troubleshooting & Optimization:
-
Introduce an Oxidant: If your synthesis route naturally produces a pyrazoline, an explicit oxidation step is required. Common and effective oxidants include:
-
Oxygen/Air: Simply heating the pyrazoline intermediate in a high-boiling solvent like DMSO under an oxygen atmosphere can be effective.[4]
-
Iodine (I₂): Iodine in the presence of a base is a mild and efficient reagent for this transformation.
-
Copper(II) Salts: Catalytic amounts of copper salts, such as Cu(OTf)₂, can facilitate aerobic oxidation.[1]
-
-
Modify the Substrate: If starting from α,β-unsaturated ketones, consider using a substrate with a leaving group at the β-position. The elimination of this group after cyclization facilitates spontaneous aromatization to the pyrazole.[3]
-
Thermal Aromatization: In some cases, simply increasing the reaction temperature or extending the reaction time may be sufficient to drive the elimination and aromatization to completion. Monitor the reaction by TLC or HPLC to track the conversion of the pyrazoline to the pyrazole.
-
1.3 Degradation-Related Impurities
Question: After purification and during storage, I'm observing the appearance of new impurities in my pyrazole intermediate. What could be causing this degradation?
Answer: Pyrazole rings are generally stable, but they are not inert. Certain substitution patterns can make them susceptible to degradation, particularly ring-opening reactions under strongly basic conditions.[5][6]
-
Mechanistic Insight: The C3 proton of the pyrazole ring can be acidic. In the presence of a strong base, deprotonation at this position can initiate a cascade leading to the cleavage of the N-N bond and ring opening.[5][6] The stability is also influenced by the substituents on the ring; electron-withdrawing groups can exacerbate this issue.
-
Prevention and Mitigation:
-
pH Control During Work-up and Storage: Avoid exposure of the purified pyrazole to strong bases (e.g., > pH 12) during aqueous work-up. If the product is isolated as a free base, ensure it is stored in a neutral, dry environment.
-
Protecting Groups: If subsequent synthetic steps require strongly basic conditions, consider protecting the pyrazole ring's NH group (e.g., as a BOC or PMB derivative) to prevent deprotonation and ring opening.
-
Storage Conditions: Store the final intermediate in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon), to minimize oxidative or hydrolytic degradation.
-
Forced Degradation Study: Perform a comprehensive stability study on your final intermediate to identify its liabilities. Expose samples to heat, light, humidity, acid, and base, and analyze for degradants over time. This data is crucial for setting appropriate storage conditions and re-test dates.
-
Section 2: General FAQs for Process Optimization & Purification
Q1: What are the most effective analytical techniques for identifying and quantifying impurities in my pyrazole synthesis?
A1: A multi-pronged analytical approach is essential for robust impurity profiling. No single technique is sufficient.
| Analytical Technique | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Quantifying known impurities, monitoring reaction progress, assessing purity. | Highly quantitative, robust, widely available. | Requires chromophores, may not separate all isomers. |
| LC-MS/MS | Identifying unknown impurities, structural elucidation. | High sensitivity, provides molecular weight and fragmentation data for identification.[7][8] | Quantification can be complex, requires specialized equipment. |
| GC-MS | Analyzing volatile impurities and starting materials. | Excellent for separating volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities, confirming regioisomer structures. | Provides unambiguous structural information. | Lower sensitivity, requires pure isolated samples for unknowns. |
Q2: My pyrazole product is an oil or low-melting solid and is difficult to crystallize. What are my purification options?
A2: When crystallization is challenging, alternative purification methods must be employed.
-
Column Chromatography: This is the most common alternative.
-
Normal Phase (Silica Gel): If your pyrazole is basic, it may streak on standard silica gel. This can be mitigated by deactivating the silica with a small amount of triethylamine (e.g., 0.5-1%) in the mobile phase.[5]
-
Reverse Phase (C18): An excellent alternative for polar or basic pyrazoles that behave poorly on silica.[5]
-
-
Trituration: Attempt to induce solidification by stirring the oil in a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether).
-
Acid-Base Extraction: If your product has a basic nitrogen handle, you can often perform a selective extraction. Dissolve the crude material in an organic solvent, wash with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer and re-extract your purified product.[5]
Diagram: Purification Strategy Decision Tree
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Q3: We are concerned about potential genotoxic impurities (GTIs) in our process. What are the best practices for controlling them?
A3: Control of GTIs is a critical regulatory concern. The strategy should focus on prevention and reduction.
-
Prevention: The most effective approach is to design a synthetic route that avoids known genotoxic reagents or intermediates.[9] For example, avoid using simple alkylating agents like methyl iodide or dimethyl sulfate if possible.
-
Process Understanding: Thoroughly understand your reaction mechanism to identify any potential side reactions that could form GTIs. For instance, residual hydrazine starting material could be a concern and must be effectively removed.
-
Reduction and Purging: If the use of a potential GTI is unavoidable, demonstrate its effective removal to an acceptable level (typically below the Threshold of Toxicological Concern, e.g., 1.5 µ g/day ).[9] This often requires:
-
Dedicated purification steps (e.g., recrystallization, chromatography).
-
Use of scavenger resins.
-
Developing highly sensitive, specific analytical methods (e.g., LC-MS/MS) to prove the impurity has been purged to the required level.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Acid/Base Extraction to Remove Residual Hydrazine
This protocol is designed to remove basic impurities, such as unreacted hydrazine or phenylhydrazine, from a neutral or weakly basic pyrazole product.
-
Dissolution: Dissolve the crude reaction mixture or product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic hydrazine impurities will be protonated and extracted into the aqueous layer. Repeat the wash 2-3 times.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove bulk water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
-
Validation: Analyze a sample of the product by HPLC or LC-MS to confirm the absence of the hydrazine impurity.
Protocol 2: Screening for an Optimal Recrystallization Solvent System
Finding a suitable solvent is key for effective purification by recrystallization.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Small-Scale Screening: In separate small test tubes, place approximately 20-30 mg of your crude pyrazole product.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
Heating: For solvents where the product was sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and add more solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then cool further in an ice bath.
-
Observation: Observe which tubes form well-defined crystals and result in a significant yield. The solvent (or solvent mixture, e.g., ethanol/water, ethyl acetate/hexanes) that provides high recovery of clean-looking crystals is your lead candidate for scale-up.
References
- Title: Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry Source: Asian Journal of Research in Chemistry URL
- Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL
- Title: A Brief Review on Genotoxic impurities in Pharmaceuticals Source: ResearchGate URL
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
- Title: Process for the purification of pyrazoles Source: Google Patents URL
- Title: Preventing degradation of pyrazole compounds during synthesis Source: BenchChem URL
- Title: Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS Source: ACS Omega URL
- Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL
- Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: ResearchGate URL
- Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods Source: ACS Omega URL
- Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: IJRASET URL
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. asianjpr.com [asianjpr.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Intermediates in Fungicide Synthesis: A Comparative Analysis
Introduction: The Critical Role of Pyrazole Fungicides in Modern Agriculture
The global challenge of ensuring food security for a growing population necessitates the development of effective crop protection strategies. Fungal pathogens pose a significant threat to agricultural productivity, causing substantial yield losses and compromising food quality.[1] In the arsenal of chemical crop protection, pyrazole-based fungicides have emerged as a cornerstone technology, demonstrating broad-spectrum activity and high efficacy against a wide range of fungal diseases.[1][2][3] The versatility of the pyrazole ring allows for extensive chemical modification, leading to the discovery of novel fungicides with improved performance and tailored modes of action.[4]
This guide provides a comparative analysis of key pyrazole intermediates used in the synthesis of commercial and developmental fungicides. We will delve into the synthetic pathways, evaluate the performance of different intermediates based on experimental data, and provide detailed protocols for representative syntheses. This document is intended for researchers, scientists, and professionals in the agrochemical industry to aid in the rational design and development of next-generation fungicidal agents.
Core Pyrazole Intermediates: A Comparative Overview
The efficacy and economic viability of a pyrazole fungicide are intrinsically linked to the synthetic route and the choice of its core intermediate. Several key pyrazole intermediates serve as foundational building blocks for a multitude of commercial fungicides. Here, we compare some of the most significant intermediates, focusing on their synthesis, reactivity, and the performance of the resulting fungicides.
Key Intermediates and Their Synthetic Routes
The synthesis of the pyrazole core typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6] This fundamental reaction allows for the introduction of various substituents onto the pyrazole ring, which in turn dictates the biological activity of the final product.
1. Pyrazole-4-Carboxamides: This class of intermediates is central to the synthesis of many modern succinate dehydrogenase inhibitor (SDHI) fungicides. The synthesis generally begins with an acetoacetic ester and triethyl orthoformate to form a 2-ethoxymethylene acetoacetic ester derivative.[7] This is then reacted with hydrazine hydrate to yield ethyl 1H-pyrazole-4-carboxylate, a key precursor.[7] Subsequent N-alkylation, saponification, and conversion to the acid chloride provide the pyrazole acid chloride, which can then be reacted with a variety of amines to produce the final pyrazole carboxamide fungicides.[7]
2. 5-Aminopyrazoles: These intermediates are valuable for creating fungicides with diverse modes of action. A common route to 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves the reaction of malononitrile dimer with hydrazine hydrate.[8] The reactivity of the methylene group in this intermediate allows for further functionalization.[8]
3. Substituted Pyrazolones: These intermediates are prepared by the condensation of a β-ketoester, such as ethyl acetoacetate, with a substituted hydrazine.[2] For example, 2,4-dihydro-2-arylthioanilido-5-methyl-3H-pyrazol-3-ones are synthesized from the reaction of ethylacetoacetate and aryl thiosemicarbazide.[2] These pyrazolones can then be further modified, for instance, by condensation with aromatic aldehydes.[2]
Visualizing the Synthetic Pathways
To better illustrate the relationships between starting materials and key intermediates, the following diagrams outline the core synthetic routes.
Caption: Workflow for the synthesis of Ethyl 1H-pyrazole-4-carboxylate.
Step-by-Step Methodology:
-
Synthesis of 2-ethoxymethylene acetoacetic ester derivatives:
-
Dissolve acetoacetic ester and triethyl orthoformate in acetic anhydride. [7] * Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the acetic anhydride under reduced pressure. The crude product can be purified by distillation.
-
-
Synthesis of Ethyl 1H-pyrazole-4-carboxylate:
-
To the synthesized 2-ethoxymethylene acetoacetic ester derivative, add hydrazine hydrate. [7] * The reaction is typically carried out in a suitable solvent like ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Upon completion, the product can be isolated by crystallization or column chromatography.
-
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol outlines the final steps to convert the pyrazole intermediate into a fungicidal compound.
Workflow Diagram:
Caption: Workflow for the synthesis of a Pyrazole Carboxamide Fungicide.
Step-by-Step Methodology:
-
N-Alkylation and Saponification:
-
React Ethyl 1H-pyrazole-4-carboxylate with an alkylating agent, such as dimethyl sulfate, in the presence of a base. [7] * After N-alkylation, perform saponification using a solution of sodium hydroxide (NaOH) to hydrolyze the ester to the carboxylic acid. [7] * Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the 1H-pyrazole-4-carboxylic acid. [7]
-
-
Formation of Pyrazole Acid Chloride:
-
Reflux the obtained 1H-pyrazole-4-carboxylic acid in thionyl chloride (SOCl2). [7] * The excess SOCl2 can be removed by distillation under reduced pressure.
-
-
Amide Formation:
-
React the pyrazole acid chloride with the desired substituted amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. [7] * The final pyrazole carboxamide fungicide can be purified by recrystallization or column chromatography.
-
Conclusion and Future Outlook
The comparative analysis of pyrazole intermediates for fungicide synthesis underscores the importance of strategic selection of both the core pyrazole scaffold and its subsequent functionalization. Pyrazole-4-carboxamides have proven to be a particularly fruitful area of research, leading to the development of highly effective SDHI fungicides. However, the exploration of other intermediates, such as 5-aminopyrazoles and substituted pyrazolones, continues to yield novel compounds with promising and diverse fungicidal activities.
Future research should focus on the development of more sustainable and cost-effective synthetic routes to these key intermediates. Furthermore, the continued exploration of novel substituents on the pyrazole ring, guided by structure-activity relationship (SAR) studies, will be crucial in overcoming challenges such as fungicide resistance and in developing next-generation crop protection solutions with improved environmental profiles.
References
-
Wang, Y., et al. (2017). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 22(10), 1649. [Link]
-
Singh, S. P., & Singh, P. (2012). Synthesis of Some Thiazino-pyrazoles as Potential Fungicides. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2639. [Link]
-
Li, X., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8414-8424. [Link]
-
Li, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(2), 2896-2908. [Link]
-
Zhang, J., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 39. [Link]
-
Sun, S., et al. (2022). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Pest Management Science, 78(8), 3247-3262. [Link]
-
Chen, L., et al. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 70(13), 3949-3958. [Link]
-
Zhang, J., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 39. [Link]
-
Verma, A., et al. (2023). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Catalysts, 13(9), 1286. [Link]
-
Li, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(2), 2896-2908. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1668. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Li, M., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]
-
A. B. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2416-2423. [Link]
-
Alnajjar, R. A., & Gheath, A. H. (2013). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 5(12), 943-946. [Link]
-
Zhang, J., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 39. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Agrochemical Innovation: The Role of Pyrazole Intermediates. [Link]
-
Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 466-508. [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Thiazino-pyrazoles as Potential Fungicides – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
A Comparative Guide to Key Building Blocks in Celecoxib Synthesis: Strategic Selection for Optimal Outcomes
For researchers, medicinal chemists, and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is as critical as the molecule's final biological activity. The efficiency, cost, scalability, and environmental impact of a synthesis are paramount. Celecoxib, a cornerstone nonsteroidal anti-inflammatory drug (NSAID) and selective COX-2 inhibitor, presents a fascinating case study in synthetic strategy. Its 1,5-diarylpyrazole core is the synthetic linchpin, and the choice of building blocks to construct this moiety dictates the entire process's viability.
This guide provides an in-depth comparison of Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate against more traditional building blocks for celecoxib synthesis. We will dissect the mechanistic rationale, present comparative data, and provide actionable experimental protocols to guide your strategic decisions in the laboratory and beyond.
The Strategic Importance of Building Block Selection
The synthesis of celecoxib fundamentally involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the central pyrazole ring. The primary challenge lies in controlling the regioselectivity of this condensation to yield the desired 1,5-diaryl isomer exclusively, as other isomers are impurities that complicate purification and reduce yield[1]. The building blocks chosen directly address this challenge in different ways.
We will compare two primary strategic approaches:
-
The "Pre-formed Pyrazole" Strategy: Utilizing a building block like this compound, where the pyrazole core is already constructed with the correct regiochemistry.
-
The "Classic Condensation" Strategy: Building the pyrazole ring in situ from a β-diketone, such as 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, and a hydrazine derivative.
Alternative 1: The Classic Condensation with 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
This is the most widely documented and industrially practiced approach. The synthesis begins with a Claisen condensation to create the key β-diketone intermediate, which is then cyclized with 4-sulfamoylphenylhydrazine.
Synthetic Workflow: The Classic Condensation
The process is a robust, two-step sequence. The initial Claisen condensation between an acetophenone derivative and a trifluoroacetate source is a critical step, followed by the regioselective cyclocondensation.
Sources
A Senior Application Scientist's Guide to the In Vitro and In Vivo Testing of Novel Pyrazole-Based Drug Candidates
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions.[1][2][3] From the anti-inflammatory celecoxib (Celebrex), a selective COX-2 inhibitor, to multi-targeted kinase inhibitors like sunitinib (Sutent) used in oncology, the versatility of the pyrazole ring is well-established.[4][5][6][7][8] This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole-based drug candidates, navigating the critical transition from initial discovery to in vivo validation. We will detail the causality behind experimental choices, provide field-proven protocols, and present comparative data to guide researchers in making critical go/no-go decisions.
Part 1: The In Vitro Evaluation Cascade: From Target Hit to Cellular Potency
The initial phase of testing aims to answer fundamental questions: Does the compound engage its intended target? Does this engagement translate to a functional effect in a cellular environment? And does the compound possess basic drug-like properties? This is achieved through a tiered screening approach.
Section 1.1: Primary Screening: Target-Based Enzymatic Assays
The first step is to confirm direct interaction with the molecular target. As many pyrazole-based drugs target protein kinases, we will use a kinase inhibition assay as our primary example.[2][9][10][11][12][13] The goal is to determine the concentration of the drug candidate required to inhibit 50% of the enzyme's activity (the IC50 value).
Causality of Experimental Choice: An enzymatic assay provides the cleanest, most direct measure of target engagement, isolated from the complexities of a cellular environment. This allows for a clear structure-activity relationship (SAR) to be established during initial chemical optimization.[1] The ADP-Glo™ Kinase Assay is a common choice due to its high sensitivity and luminescence-based readout, which minimizes interference from colored compounds.[11]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute pyrazole test compounds and a known reference inhibitor in DMSO, then further dilute in kinase buffer. Final DMSO concentration should be <1%.
-
Prepare a solution of the target kinase and its specific substrate in kinase buffer.
-
Prepare an ATP solution at a concentration equal to the Km for the specific kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 2 µL of the kinase/substrate mix.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.[11]
-
-
Signal Detection:
-
Add 6 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 12 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Comparative Kinase Inhibition
The following table presents hypothetical data for two novel pyrazole candidates (PZ-1, PZ-2) compared against Sunitinib, a known multi-kinase inhibitor.[4][6][8]
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| PZ-1 | VEGFR2 | 5.2 | Highly selective vs. other kinases |
| PDGFRβ | 850.0 | >150-fold selective for VEGFR2 | |
| c-Kit | >10,000 | No significant activity | |
| PZ-2 | VEGFR2 | 25.6 | Potent dual inhibitor |
| PDGFRβ | 31.4 | ~1:1 activity on VEGFR2/PDGFRβ | |
| c-Kit | 150.2 | Moderate c-Kit activity | |
| Sunitinib | VEGFR2 | 9.0 | Multi-targeted reference[4][6] |
| PDGFRβ | 4.0 | Multi-targeted reference[4][6] | |
| c-Kit | 8.0 | Multi-targeted reference[6] |
Table 1: In Vitro Kinase Inhibition Profile of Pyrazole Candidates.
Section 1.2: Secondary Screening: Cell-Based Functional Assays
After confirming target engagement, the next critical step is to determine if the compound can inhibit the target in a live-cell context, leading to a desired biological outcome (e.g., inhibiting cancer cell proliferation).
Causality of Experimental Choice: Cell-based assays account for crucial factors like cell membrane permeability and intracellular target availability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16][17][18] A reduction in the MTT signal upon treatment indicates cytotoxicity or anti-proliferative effects.[17]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare 2x final concentrations of the serially diluted pyrazole compounds in culture media.
-
Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Comparative Anti-Proliferative Activity
| Compound | HCT-116 GI50 (µM) | MCF-7 GI50 (µM) | A549 GI50 (µM) |
| PZ-1 | 0.08 | 0.15 | 1.2 |
| PZ-2 | 0.05 | 0.09 | 0.8 |
| Sunitinib | 2.5 | 5.1 | 7.3 |
Table 2: In Vitro Anti-proliferative Activity (GI50) of Pyrazole Candidates across different cancer cell lines.
Part 2: Preclinical In Vivo Validation
Promising candidates from in vitro testing must then be evaluated in a living organism. This phase assesses the compound's pharmacokinetic profile (what the body does to the drug) and its in vivo efficacy (what the drug does to the body).
Section 2.1: Pharmacokinetic (PK) Studies
A PK study is essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME). This data is crucial for designing effective dosing regimens for subsequent efficacy studies.[19][20][21]
Causality of Experimental Choice: Performing PK studies in mice is a standard preclinical step.[19][20] Comparing intravenous (IV) and oral (PO) administration allows for the determination of key parameters like clearance, half-life, and oral bioavailability—a critical factor for a drug's clinical viability.
-
Animal Dosing:
-
Use two groups of male C57BL/6 mice (n=3 per time point).
-
Group 1 (IV): Administer the compound (e.g., PZ-1 formulated in 5% DMSO, 40% PEG300, 55% saline) via a single tail vein injection at 2 mg/kg.
-
Group 2 (PO): Administer the compound via oral gavage at 10 mg/kg.
-
-
Sample Collection:
-
Collect blood samples (approx. 50 µL) via retro-orbital or submandibular bleed at specified time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[20]
-
Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood to separate the plasma. Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples by protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Analyze the concentration of the compound in the plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key parameters.[21]
-
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | PZ-1 | PZ-2 |
| Dose (IV/PO, mg/kg) | 2 / 10 | 2 / 10 |
| T½ (h) | 4.5 | 1.8 |
| CL (mL/min/kg) | 15.2 | 45.7 |
| Vdss (L/kg) | 5.8 | 6.2 |
| AUC₀-inf (ng·h/mL) | 2190 (PO) | 730 (PO) |
| Cmax (ng/mL) | 850 (PO) | 250 (PO) |
| Oral Bioavailability (F%) | 42% | 15% |
Table 3: Comparative Pharmacokinetic Parameters of Pyrazole Candidates in Mice.
Section 2.2: In Vivo Efficacy Studies
The ultimate preclinical test is whether the drug candidate can inhibit tumor growth in an animal model.
Causality of Experimental Choice: The tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is the industry standard for evaluating the in vivo efficacy of anticancer compounds.[22][23] It provides a direct measure of the compound's ability to control tumor growth in a complex biological system.
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ HCT-116 cells (resuspended in Matrigel) into the right flank of female athymic nude mice.
-
Monitor tumor growth regularly using calipers.
-
-
Group Randomization and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control (e.g., PO, daily).
-
Group 2: PZ-1 (e.g., 20 mg/kg, PO, daily).
-
Group 3: Reference drug (e.g., 5-FU, IP, twice weekly).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly. Tumor volume is calculated as (Length x Width²)/2.
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential biomarker analysis (e.g., Western blot for phosphorylated target proteins).
-
Data Presentation: Comparative In Vivo Antitumor Efficacy
| Treatment Group | Dosing | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle | PO, QD | 1550 ± 210 | - | +2.5 |
| PZ-1 | 20 mg/kg, PO, QD | 480 ± 95 | 71% | -1.8 |
| PZ-2 | 20 mg/kg, PO, QD | 890 ± 150 | 43% | -2.1 |
| Reference | Varies | Varies | Varies | Varies |
Table 4: In Vivo Antitumor Efficacy in the HCT-116 Xenograft Model.
Visualizations: Workflows and Pathways
Visual models are essential for conceptualizing the complex drug discovery process.
Caption: General workflow for pyrazole drug candidate evaluation.
Caption: Simplified MAPK/ERK signaling pathway targeted by a pyrazole inhibitor.
Caption: Decision tree for advancing a candidate to in vivo studies.
References
- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Sunitinib - Wikipedia.
- Celecoxib - Wikipedia.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx.
- Sunitinib Malate - Massive Bio.
- Celecoxib: Mechanism of Action & Structure - Study.com.
- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate.
- What is the mechanism of Sunitinib Malate? - Patsnap Synapse.
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- MTT assay protocol | Abcam.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed.
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - NIH.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH.
- In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors in Oncology: A Comparative Analysis with Cisplatin - Benchchem.
- Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1 - PubMed.
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors - Benchchem.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
- Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery - Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Pharmacokinetics Studies in Mice or Rats - Enamine.
- Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc.
- In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide - Benchchem.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC.
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - NIH.
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening | Chemical Methodologies.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. massivebio.com [massivebio.com]
- 9. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. clyte.tech [clyte.tech]
- 19. Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 21. parazapharma.com [parazapharma.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Confirming Pyrazole Derivative Structures Using 2D NMR
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the synthesis of substituted pyrazoles often yields a mixture of isomers or tautomers, presenting a significant analytical challenge.[3][4] Unambiguous structural confirmation is not merely a procedural step but a critical requirement for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. While 1D NMR provides initial clues, it is the synergistic application of 2D NMR techniques that offers definitive structural elucidation.
This guide provides an in-depth comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of synthesized pyrazole derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure your structural assignments are robust and self-validating.
The Chemist's Toolkit: A Comparative Overview of 2D NMR Techniques
The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular framework. For pyrazole derivatives, three core experiments work in concert to solve the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the foundational experiment for mapping proton-proton coupling networks. A cross-peak in a COSY spectrum indicates that two protons are scalar-coupled, typically through two or three bonds. Its primary utility for pyrazoles is in identifying connected protons within substituents and, if present, coupling between adjacent protons on the pyrazole ring itself (e.g., between H4 and H5).[5][6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the definitive tool for linking a proton to the carbon it is directly attached to.[3] Each cross-peak represents a one-bond ¹H-¹³C correlation. This is an indispensable step for assigning carbon resonances, cleanly separating methine (CH), methylene (CH₂), and methyl (CH₃) groups based on their proton attachments.[6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for assembling the complete molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[3] For pyrazoles, these long-range correlations are critical for unequivocally connecting substituents to specific positions on the ring and, crucially, for distinguishing between regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles).[7]
Strategic Data Interpretation: From Spectra to Structure
A systematic approach is essential for interpreting 2D NMR data. The process begins with analyzing 1D spectra to generate initial hypotheses, which are then confirmed or refuted using the correlation data from 2D experiments.
Foundational Data: Typical NMR Chemical Shifts
Before delving into 2D correlations, it's essential to have a baseline understanding of where pyrazole signals typically appear. The chemical environment, including substituents and solvent, heavily influences these values.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C3-H | ~7.5 - 8.5 | ~140 - 155 | The chemical shift is highly dependent on substitution and tautomeric form.[4][8] |
| C4-H | ~6.0 - 7.0 | ~102 - 110 | Often a triplet or doublet of doublets depending on neighbors. |
| C5-H | ~7.0 - 8.0 | ~130 - 145 | Like C3, its shift is sensitive to the electronic nature of substituents and tautomerism.[4] |
| N1-H | ~10.0 - 14.0 | N/A | Often broad and may exchange with protic solvents, rendering it undetectable.[3] |
Note: These are generalized ranges. Actual values can vary significantly based on the specific molecular structure and solvent.
The Decisive Evidence: Diagnostic 2D NMR Correlations
The true power of 2D NMR emerges when distinguishing between closely related isomers, a common challenge in pyrazole synthesis. The HMBC experiment is the key arbiter in these cases.
Table 2: Comparison of Diagnostic HMBC Correlations for Distinguishing Pyrazole Regioisomers
| Structural Challenge | Key Proton Signal | Expected HMBC Cross-Peaks to Pyrazole Carbons | Rationale |
|---|---|---|---|
| Distinguishing 1,3- vs. 1,5-Disubstitution | Protons on N1-substituent (e.g., N-CH₂) | 1,3-Isomer: Strong correlation to C5. 1,5-Isomer: Strong correlation to C3. | The three-bond correlation from the N1-substituent's protons will selectively appear to the adjacent C5 (for 1,3) or C3 (for 1,5) carbon, providing an unambiguous assignment.[7] |
| Confirming C3 vs. C5 Substitution | Pyrazole Ring C4-H | Correlations to both C3 and C5. | The proton at the 4-position shows 2-bond correlations to both C3 and C5, helping to identify these key ring carbons.[3] |
| Connecting a C3-Substituent | Protons on the substituent (e.g., Ar-H) | Correlation to C3. | A 3-bond correlation from the substituent's protons back to the pyrazole ring carbon C3 confirms the point of attachment. |
| Connecting a C5-Substituent | Protons on the substituent (e.g., Ar-H) | Correlation to C5. | A 3-bond correlation from the substituent's protons back to the pyrazole ring carbon C5 confirms the point of attachment. |
Visualizing the Workflow and Logic
To ensure a robust and logical progression of analysis, the following workflow is recommended. This process treats the structural elucidation as a self-validating system where each experiment builds upon and confirms the findings of the last.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. emerypharma.com [emerypharma.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 8. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Intermediate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone for a multitude of therapeutic agents. The precise quantification of pyrazole intermediates is not merely a procedural step but a critical determinant of final drug substance quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of these pivotal intermediates, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method validation, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental insights.
The Imperative of Method Validation in Pharmaceutical Quality
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For pyrazole intermediates, this means the method must be reliable, reproducible, and accurate in quantifying the target analyte, often in the presence of structurally similar impurities or degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably the ICH Q2(R1) and the recently updated Q2(R2), which outline the necessary validation characteristics.[2][3][4][5][6][7]
The choice of analytical technique is fundamentally dictated by the physicochemical properties of the pyrazole intermediate .
Comparative Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally unstable compounds, making it a workhorse for many pyrazole intermediates.[8][9] Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is ideal for volatile and thermally stable pyrazole derivatives.[8] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for complex matrices and trace-level quantification.[10][11][12][13]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Wide range, including non-volatile and complex mixtures |
| Sensitivity | Moderate (µg/mL range) | High | Very High (ng/mL to pg/mL range)[10] |
| Selectivity | Good, but potential for co-elution | High (mass spectral data aids identification) | Excellent (mass-to-charge ratio filtering)[10] |
| Speed | Moderate | Fast for simple mixtures | High throughput possible |
| Cost & Complexity | Lower cost, simpler operation | Moderate cost and complexity | Higher cost, more complex operation[10] |
| Typical Application | Routine QC, bulk drug analysis | Residual solvents, volatile impurities | Bioanalysis, trace impurity profiling |
Deep Dive into Validation Parameters: A Comparative Approach
The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The following sections provide a detailed comparison of how HPLC-UV, GC-MS, and LC-MS/MS perform for each parameter, along with exemplary experimental protocols.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][14]
-
HPLC-UV: Specificity is primarily demonstrated by the separation of the analyte peak from other components. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence. However, co-elution of impurities with similar chromophores can be a limitation.[12]
-
GC-MS & LC-MS/MS: These techniques offer superior specificity. The mass spectrometer provides a second dimension of separation based on the mass-to-charge ratio (m/z) of the analyte and its fragments, allowing for confident identification even if chromatographic separation is incomplete.[6][12]
-
Forced Degradation Study: Subject the pyrazole intermediate to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[15]
-
Analysis of Stressed Samples: Analyze the stressed samples using the developed method.
-
Evaluation:
-
HPLC-UV: Assess the resolution between the main peak and any degradation peaks. Perform peak purity analysis.
-
GC-MS/LC-MS/MS: Compare the mass spectra of the analyte peak in stressed and unstressed samples to ensure no interfering peaks are co-eluting.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
HPLC-UV, GC-MS, and LC-MS/MS generally exhibit excellent linearity over a defined concentration range. The wider dynamic range of MS detectors can sometimes provide a broader linear range compared to UV detectors.
-
Preparation of Standards: Prepare a series of at least five standard solutions of the pyrazole intermediate at different concentrations, spanning the expected working range.
-
Analysis: Analyze each standard solution in triplicate.
-
Evaluation: Plot the average peak area (or response) against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.998.[16]
| Method | Typical Linearity Range (µg/mL) | Typical Correlation Coefficient (r²) |
| HPLC-UV | 50 - 150[16] | > 0.999[16] |
| GC-MS | 0.5 - 50[4] | > 0.995 |
| LC-MS/MS | 0.0025 - 0.05[11] | > 0.999 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often determined by recovery studies.
-
All three techniques can achieve high accuracy. The key is a well-developed method with minimal matrix effects. LC-MS/MS, with the use of an isotopically labeled internal standard, can effectively compensate for matrix effects and improve accuracy, especially in complex samples.[12]
-
Spiking: Spike a placebo (matrix without the analyte) with known concentrations of the pyrazole intermediate at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Evaluation: Calculate the percentage recovery at each level. The acceptance criterion is typically between 98% and 102%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7][14]
-
Modern chromatographic instruments provide excellent precision for all three techniques. The robustness of the method and the control of experimental conditions are crucial for achieving good precision.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the pyrazole intermediate at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[5]
-
Intermediate Precision (Ruggedness): Repeat the analysis on different days, with different analysts, and on different instruments.
-
Evaluation: Calculate the %RSD for each set of measurements. The acceptance criterion is typically ≤ 2%.[16]
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
LC-MS/MS is unparalleled in its ability to achieve low LOD and LOQ values, making it the method of choice for trace analysis.[10]
-
GC-MS also offers very good sensitivity.
-
HPLC-UV has a higher LOD and LOQ compared to MS-based methods.
| Method | Typical LOD (µg/mL) | Typical LOQ (µg/mL) |
| HPLC-UV | 4[16] | 15[16] |
| GC-MS | ~0.1 | ~0.3 |
| LC-MS/MS | 0.00243 | 0.00738 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][3]
-
Robustness testing is a critical part of method development for all chromatographic techniques. It ensures the method is transferable and will perform consistently in different laboratories and under slightly different conditions.
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
HPLC/LC-MS/MS: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), flow rate (±10%).
-
GC-MS: Carrier gas flow rate (±5%), oven temperature ramp rate (±1 °C/min), injection port temperature (±10 °C).
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact of each variation on system suitability parameters (e.g., resolution, tailing factor, retention time). The method is considered robust if the results remain within the acceptance criteria.
Conclusion: Selecting the Optimal Method
The validation of analytical methods for pyrazole intermediate quantification is a multifaceted process that underpins the quality and safety of the final drug product. The choice between HPLC-UV, GC-MS, and LC-MS/MS is not a matter of one being universally superior, but rather a decision based on the specific requirements of the analysis.
-
HPLC-UV remains a robust, cost-effective, and reliable choice for routine quality control of bulk pyrazole intermediates where high sensitivity is not the primary concern.
-
GC-MS is the preferred method for volatile pyrazole intermediates and for the analysis of residual solvents.
-
LC-MS/MS is the undisputed leader for applications demanding high sensitivity and selectivity, such as the analysis of trace impurities, quantification in complex biological matrices, and when dealing with challenging separations.[10]
By understanding the principles of method validation and the comparative strengths of each technique, researchers and drug development professionals can confidently select and validate the most appropriate analytical method to ensure the quality and integrity of their pyrazole intermediates.
References
-
LCGC International. (n.d.). Robustness Tests. [Link]
- Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 182-188.
-
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
- Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
-
Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. [Link]
-
Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]
-
PubMed. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
- Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570.
-
International Journal of Pharmaceutical Quality Assurance. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]
- Shrivastava, A., et al. (2018). Key Aspects of Analytical Method Development and Validation. Journal of Ravishankar University (Part-B: Science), 31(1), 32-39.
-
Agilent. (2015). HPLC Separation Robustness and Ruggedness. [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... [Link]
-
PubMed. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. [Link]
-
Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
PubMed Central. (2024). Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. [Link]
-
ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
ResearchGate. (n.d.). Robustness/ruggedness tests in method validation. [Link]
-
Pharma Validation. (n.d.). Tag: robustness testing ICH Q2. [Link]
-
LCGC International. (n.d.). Method Validation and Robustness. [Link]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
ResearchGate. (2018). (PDF) Validation of Analytical Methods. [Link]
-
Journal of Ravishankar University. (n.d.). JRUB-Key Aspects of Analytical Method Development and Validation. [Link]
-
U.S. Food and Drug Administration. (1995). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. ijcpa.in [ijcpa.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Guide to Cross-Reactivity Studies of Pyrazole-Based Enzyme Inhibitors
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. The pyrazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent enzyme inhibitors targeting various classes of enzymes, from kinases to cyclooxygenases (COX).[1][2][3][4] However, the therapeutic success of these inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of pyrazole-based enzyme inhibitors, offering a blend of theoretical understanding and practical, field-proven protocols.
The Imperative of Selectivity Profiling
The pyrazole ring, with its unique electronic properties and synthetic tractability, can interact with the active sites of numerous enzymes.[4] While this versatility is advantageous for designing potent inhibitors, it also necessitates rigorous cross-reactivity profiling to ensure that a developed inhibitor interacts specifically with its intended target. A lack of selectivity can lead to the modulation of unintended biological pathways, resulting in adverse effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is a critical step in the drug discovery and development pipeline.
A Multi-Faceted Approach to Assessing Cross-Reactivity
A robust assessment of inhibitor cross-reactivity requires a combination of in vitro and in-cellulo techniques. No single method is sufficient to provide a complete picture of an inhibitor's selectivity. This guide will delve into three key pillars of cross-reactivity studies: biochemical assays, cellular target engagement assays, and unbiased proteomics approaches.
Part 1: Foundational Biochemical Assays for Initial Selectivity Assessment
Biochemical assays are the first line of defense in characterizing the selectivity of a pyrazole-based inhibitor. These assays utilize purified enzymes and substrates to determine the inhibitor's potency against a panel of related and unrelated enzymes.
Key Concepts in Biochemical Profiling
The most common metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50) , which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values of an inhibitor against its primary target and a panel of off-targets, a selectivity profile can be established.
Experimental Workflow: Large-Scale Kinase Profiling
A prevalent application of biochemical screening is in the profiling of kinase inhibitors, given that the kinome represents a large and structurally related family of enzymes.[5][6][7]
Caption: Workflow for a typical biochemical kinase inhibitor screening assay.
This protocol outlines a generic, high-throughput method for assessing kinase inhibitor selectivity using a luminescence-based ADP detection platform.
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole-based inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in an appropriate assay buffer to create a concentration gradient. Typically, an 11-point dose-response curve is generated.
-
-
Enzyme and Substrate Preparation:
-
Prepare solutions of the purified kinases from a screening panel in a suitable kinase buffer.
-
Prepare a solution containing the specific peptide or protein substrate for each kinase and ATP at a concentration close to its Km value.
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume of the diluted inhibitor.
-
Add the enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding a proprietary reagent (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts the generated ADP to ATP and then uses the newly synthesized ATP in a luciferase-luciferin reaction to produce light.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
High-Throughput Screening Platforms: KINOMEscan®
For comprehensive kinase inhibitor profiling, commercial platforms like KINOMEscan® offer a high-throughput solution. This competition binding assay measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.[8][9][10][11][12] The amount of kinase bound to an immobilized ligand is quantified by qPCR.[8] This method provides a dissociation constant (Kd) for the inhibitor-kinase interaction, which is a direct measure of binding affinity.
Part 2: Cellular Target Engagement Assays for In-Cellulo Validation
While biochemical assays are essential for initial screening, they do not always reflect the behavior of an inhibitor in a cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence an inhibitor's efficacy and selectivity.[13] Cellular target engagement assays are therefore crucial for validating biochemical findings in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[14][15][16][17][18] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluency.
-
Treat the cells with the pyrazole-based inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler. This will cause protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the concentration of inhibitor required to achieve a certain level of thermal stabilization.[17]
-
Part 3: Unbiased Proteomics for Deconvoluting Off-Target Effects
While targeted assays are excellent for confirming interactions with known proteins, they cannot identify unexpected off-targets. Chemical proteomics offers a powerful, unbiased approach to globally profile the protein interaction landscape of a small molecule inhibitor.[19][20][21][22]
Affinity-Based Chemical Proteomics
This technique involves immobilizing the pyrazole-based inhibitor on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish" for interacting proteins from a cell lysate.
Caption: A simplified workflow for affinity-based chemical proteomics.
-
Probe Synthesis:
-
Synthesize a derivative of the pyrazole inhibitor that includes a linker for covalent attachment to a solid support (e.g., agarose or magnetic beads).
-
-
Affinity Enrichment:
-
Prepare a cell lysate from the relevant cell line or tissue.
-
Incubate the cell lysate with the inhibitor-functionalized beads. Proteins that bind to the inhibitor will be captured.
-
To distinguish specific binders from non-specific ones, a competition experiment is often performed where the lysate is pre-incubated with an excess of the free inhibitor before adding the beads.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with an excess of the free inhibitor.
-
-
Protein Identification:
-
Digest the eluted proteins into peptides using an enzyme like trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Data Analysis:
-
Proteins that are significantly enriched on the inhibitor beads compared to control beads (and are competed off by the free inhibitor) are considered potential targets or off-targets.
-
Comparative Analysis of Pyrazole-Based Inhibitors
To illustrate the application of these methodologies, the following table summarizes the cross-reactivity data for several exemplary pyrazole-based inhibitors against different enzyme families.
| Inhibitor | Primary Target | IC50/Kd (Primary Target) | Off-Target Example | IC50/Kd (Off-Target) | Selectivity (Fold) | Reference(s) |
| Celecoxib | COX-2 | 0.04 µM (IC50) | COX-1 | 15 µM (IC50) | 375 | [23] |
| Compound 5u | COX-2 | 1.79 µM (IC50) | COX-1 | 130.2 µM (IC50) | 72.7 | [23] |
| Compound 5s | COX-2 | 2.51 µM (IC50) | COX-1 | 165.0 µM (IC50) | 65.8 | [23] |
| Ruxolitinib | JAK1/JAK2 | ~3 nM (IC50) | JAK3 | ~430 nM (IC50) | ~143 | [4] |
| Encorafenib | B-Raf | 0.3 nM (IC50) | Src | 1.6 nM (IC50) | 5.3 | [24] |
| SP-96 | Aurora B | 0.316 nM (IC50) | FLT3 | >2000-fold less potent | >2000 | [25] |
| Compound 17 | Chk2 | 17.9 nM (IC50) | - | - | - | [1] |
| Compound 46 | JNK-1 | 2.8 µM (IC50) | - | - | - | [1] |
| Compound 47 | JNK3 | 227 nM (IC50) | - | - | - | [1] |
Note: The presented data is a compilation from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Conclusion: An Integrated Strategy for Confident Selectivity Profiling
The development of safe and effective pyrazole-based enzyme inhibitors hinges on a comprehensive understanding of their selectivity. As outlined in this guide, a multi-pronged approach that integrates biochemical assays, cellular target engagement studies, and unbiased proteomics is essential. By employing these robust methodologies, researchers can confidently characterize the cross-reactivity profiles of their compounds, enabling the selection of promising candidates with the desired selectivity and minimizing the risk of off-target liabilities in later stages of drug development. This rigorous, evidence-based approach is the cornerstone of translating a promising pyrazole-based inhibitor from the bench to the clinic.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]
-
Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. Retrieved from [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). ACS Publications. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. Springer. Retrieved from [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences, 26(18), 8343-8353. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2448-2459. Retrieved from [Link]
-
Drug target deconvolution by chemical proteomics. (2011). Current Opinion in Chemical Biology, 15(4), 570-575. Retrieved from [Link]
-
QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (n.d.). LINCS Data Portal. Retrieved from [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences, 26(18), 8343-8353. Retrieved from [Link]
-
(a) IC50 values for novel pyrazoline derivatives (P1–7) against hCA I... (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). ResearchGate. Retrieved from [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2100-2117. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2020). Bio-protocol, 10(18), e3761. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4933. Retrieved from [Link]
-
Dot Language Graphviz. (n.d.). aichat.physics.ucla.edu. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science, 11(1). Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Scientific Reports, 13(1), 7856. Retrieved from [Link]
-
Assays. (n.d.). HMS LINCS Project. Retrieved from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). while true do;. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5482. Retrieved from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 1-8. Retrieved from [Link]
-
Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... (n.d.). ResearchGate. Retrieved from [Link]
-
DOT Language. (2024). Graphviz. Retrieved from [Link]
-
A Quick Introduction to Graphviz. (2017). Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
Potent and selective pyrazole-based inhibitors of B-Raf kinase. (2008). Bioorganic & Medicinal Chemistry Letters, 18(16), 4692-4695. Retrieved from [Link]
-
KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoverX. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). British Journal of Pharmacology, 165(6), 1665-1680. Retrieved from [Link]
-
KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry, 13(3), 322-337. Retrieved from [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3551-3564. Retrieved from [Link]
-
Synthesis, Anti‐Inflammatory Activity, and COX‐1/2 Inhibition Profile of Some Novel Non‐Acidic Polysubstituted Pyrazoles and Pyrano[2,3‐c]pyrazoles. (2014). Archiv der Pharmazie, 347(11), 803-816. Retrieved from [Link]
-
Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. (2026). RSC Medicinal Chemistry. Retrieved from [Link]
-
Safety of the new selective cyclooxygenase type 2 inhibitors rofecoxib and celecoxib in patients with anaphylactoid reactions to nonsteroidal anti-inflammatory drugs. (2001). Arthritis & Rheumatism, 44(8), 1930-1933. Retrieved from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Efficacy of Novel Pyrazole Fungicides Against Resistant Strains
Introduction: The Imperative for Novel Fungicides in an Era of Resistance
The relentless evolution of plant pathogenic fungi poses a significant threat to global food security.[1][2] The agricultural sector has long relied on chemical fungicides to protect crop yields, but the intensive use of these agents exerts immense selective pressure, leading to the emergence of resistant fungal strains.[2][3][4] This evolutionary arms race necessitates a continuous pipeline of novel fungicides with diverse mechanisms of action.[5][6]
Among the most critical classes of modern fungicides are the pyrazole carboxamides, which belong to the Succinate Dehydrogenase Inhibitor (SDHI) group, designated as FRAC Group 7.[7][8] These compounds target a crucial enzyme in the fungal mitochondrial respiratory chain, Complex II (Succinate Dehydrogenase or SDH), disrupting cellular energy production and leading to fungal death.[9][10][11] However, resistance to SDHIs is a growing concern, often arising from specific point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, SdhD).[11][12][13]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the efficacy of novel pyrazole fungicides, with a specific focus on their performance against known resistant strains. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow from initial in vitro screening to data interpretation, grounded in authoritative scientific principles.
Part 1: The Foundational Strategy - A Multi-tiered Efficacy Assessment
A robust assessment strategy does not rely on a single experiment. It is a logical progression that builds a comprehensive profile of the candidate fungicide. The rationale is to move from high-throughput, cost-effective in vitro methods that establish baseline activity to more complex assays that validate performance under conditions mimicking agricultural use.
Caption: Experimental workflow for assessing novel pyrazole fungicides.
Part 2: Mechanism of Action - Targeting the Fungal Powerhouse
Pyrazole fungicides are site-specific inhibitors that function by blocking the ubiquinone-binding (Qp) site of the SDH enzyme complex.[7][11] This action halts the oxidation of succinate to fumarate in the Krebs cycle and, critically, interrupts the electron transport chain, which is essential for ATP synthesis.[9][11]
Resistance typically emerges from mutations in the sdhB, sdhC, or sdhD genes. These mutations alter the amino acid sequence of the Qp binding pocket, reducing the binding affinity of the SDHI fungicide.[11][12] For example, in the significant wheat pathogen Zymoseptoria tritici, mutations like C-T79N and C-H152R have been linked to reduced sensitivity to various SDHIs.[12][14] Understanding this mechanism is paramount, as it dictates the selection of resistant strains for testing and helps in interpreting cross-resistance patterns.
Caption: Mechanism of SDHI fungicide action and resistance.
Part 3: Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating methodologies. The following protocols are based on established standards, such as those adapted from the Clinical & Laboratory Standards Institute (CLSI) and the Fungicide Resistance Action Committee (FRAC), ensuring robustness and comparability of results.[15][16][17]
Protocol 1: Broth Microdilution Assay for MIC and EC₅₀ Determination
Causality: The broth microdilution assay is the cornerstone of in vitro susceptibility testing.[16][17] It is a high-throughput method that allows for the simultaneous testing of multiple fungicide concentrations against various fungal isolates. This provides two critical metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest fungicide concentration that prevents any visible fungal growth.[17]
-
Effective Concentration 50% (EC₅₀): The concentration that inhibits fungal growth by 50%, a more nuanced measure of inhibitory activity.
Methodology:
-
Strain Preparation:
-
Culture fungal isolates (e.g., wild-type Botrytis cinerea and a known SDHI-resistant strain) on Potato Dextrose Agar (PDA) for 7-14 days.
-
Prepare a spore suspension by flooding the plate with sterile water containing 0.01% Tween 20 and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Fungicide Preparation:
-
Prepare a stock solution of the novel pyrazole fungicide (and a benchmark SDHI like Boscalid) in dimethyl sulfoxide (DMSO).
-
Perform a two-fold serial dilution in a 96-well microtiter plate using a suitable liquid medium (e.g., Potato Dextrose Broth) to achieve a range of final test concentrations (e.g., 0.001 to 128 µg/mL). The final DMSO concentration should not exceed 1%, as higher levels can inhibit fungal growth.
-
-
Inoculation and Incubation:
-
Add the standardized spore suspension to each well of the microtiter plate.
-
Self-Validation: Include necessary controls in every plate:
-
Growth Control: Wells with medium and inoculum, but no fungicide.
-
Sterility Control: Wells with medium only.
-
Solvent Control: Wells with medium, inoculum, and the maximum concentration of DMSO used.
-
-
Seal the plates and incubate at 20-25°C for 3-5 days, or until sufficient growth is observed in the growth control wells.
-
-
Data Acquisition:
-
Determine the MIC visually as the lowest concentration with no observable growth.
-
For EC₅₀ values, measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of growth inhibition relative to the solvent control.
-
Plot the inhibition data against the log of the fungicide concentration and use a non-linear regression model (e.g., log-probit or logistic dose-response) to calculate the EC₅₀ value.[18]
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
Causality: The MIC value does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. The MFC assay is a crucial follow-up to determine the lethal concentration of the fungicide, providing deeper insight into its potency.[19][20]
Methodology:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed complete growth inhibition in the microdilution plate.
-
Spot the aliquot onto a fresh, fungicide-free PDA plate.
-
Incubate the plates at 20-25°C for 3-5 days.
-
The MFC is the lowest concentration from the MIC assay from which no fungal colonies grow on the subculture plate, indicating a ≥99.9% kill rate.[20]
Part 4: Data Presentation and Interpretation
Clear data presentation is essential for objective comparison. Quantitative data should always be summarized in tables.
Comparative Efficacy Data (Hypothetical)
| Fungal Isolate | Genotype (SDH Mutation) | Novel Pyrazole X (EC₅₀ µg/mL) | Benchmark SDHI (Boscalid) (EC₅₀ µg/mL) |
| Z. tritici WT | Wild-Type | 0.08 | 0.15 |
| Z. tritici R1 | SdhC-T79N | 1.25 | 25.6 |
| Z. tritici R2 | SdhC-H152R | 3.50 | >128 |
| B. cinerea WT | Wild-Type | 0.05 | 0.11 |
| B. cinerea R1 | SdhB-H272Y | 0.95 | 18.4 |
Data are hypothetical and for illustrative purposes only.
Interpreting the Results: The Resistance Factor
The Resistance Factor (RF) is a critical metric for quantifying the loss of efficacy against a resistant strain. It provides a standardized value for comparison across different compounds and pathogens.
RF = EC₅₀ of Resistant Strain / EC₅₀ of Wild-Type (Susceptible) Strain
Analysis of Hypothetical Data:
-
Novel Pyrazole X vs. Z. tritici R1: RF = 1.25 / 0.08 = 15.6
-
Boscalid vs. Z. tritici R1: RF = 25.6 / 0.15 = 170.7
Expert Insight: In this hypothetical scenario, Novel Pyrazole X demonstrates a significantly lower RF against the SdhC-T79N mutant compared to the benchmark fungicide, Boscalid. This suggests that while there is a loss of sensitivity (cross-resistance), the novel compound may possess a chemical structure that is less affected by this specific mutation. The even higher RF against the SdhC-H152R mutant for both compounds highlights the severe impact of this particular mutation on SDHI binding.[12] Such data are invaluable for guiding the development and positioning of a new fungicide, potentially targeting pathogen populations where specific mutations are less prevalent.
Conclusion: A Pathway to Durable Solutions
The rigorous, multi-step assessment outlined in this guide provides a scientifically sound framework for evaluating novel pyrazole fungicides. By integrating in vitro susceptibility testing with a clear understanding of the resistance mechanisms, researchers can generate robust, comparative data. This approach not only identifies promising lead candidates but also provides crucial insights into their potential durability in the field. Adherence to standardized protocols and a focus on self-validating experimental design are paramount to ensuring the trustworthiness and authority of the findings. Ultimately, this detailed evaluation process is essential for developing the next generation of fungicides needed to manage resistant pathogens and safeguard agricultural productivity.
References
-
Title: Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions Source: MDPI URL: [Link]
-
Title: SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex Source: PubMed URL: [Link]
-
Title: Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal Source: ANSES URL: [Link]
-
Title: Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management Source: APS Journals URL: [Link]
-
Title: Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions Source: PubMed URL: [Link]
-
Title: Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy Source: New Zealand Plant Protection Society URL: [Link]
-
Title: Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid Source: NDSU URL: [Link]
-
Title: Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management Source: PubMed URL: [Link]
-
Title: Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management Source: ACS Publications URL: [Link]
-
Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: PubMed URL: [Link]
-
Title: Non‐target site SDHI resistance is present as standing genetic variation in field populations of Zymoseptoria tritici Source: NIH URL: [Link]
-
Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: ACS Publications URL: [Link]
-
Title: Mutations in sdh genes in field isolates of Zymoseptoria tritici and impact on the sensitivity to various succinate dehydrogenase inhibitors Source: ResearchGate URL: [Link]
-
Title: A dispensable paralog of succinate dehydrogenase subunit C mediates standing resistance towards a subclass of SDHI fungicides in Zymoseptoria tritici Source: PLOS Pathogens URL: [Link]
-
Title: SDHI Fungicides Source: FRAC.info URL: [Link]
-
Title: Special Issue : Fungicide Resistance in Plant Pathogens: Monitoring, Detection, Mechanisms and Management Source: MDPI URL: [Link]
-
Title: Fungicide sensitivity levels in the Lithuanian Zymoseptoria tritici population in 2021 Source: Zemdirbyste-Agriculture URL: [Link]
-
Title: Changes in DMI, SDHI, and QoI Fungicide Sensitivity in the Estonian Zymoseptoria tritici Population between 2019 and 2020 Source: MDPI URL: [Link]
-
Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Source: Semantic Scholar URL: [Link]
-
Title: Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives Source: PMC URL: [Link]
-
Title: Pyrazole derivatives: Recent advances in discovery and development of pesticides Source: ScienceDirect URL: [Link]
-
Title: FRAC Mode-of-action Classification and Resistance Risk of Fungicides Source: ResearchGate URL: [Link]
-
Title: MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method Source: MDPI URL: [Link]
-
Title: Pyrazole derivatives: Recent advances in discovery and development of pesticides Source: ScienceDirect URL: [Link]
-
Title: Recent Development of Pyrazoles: A Review Source: TSI Journals URL: [Link]
-
Title: Identification and Characterization of Fungicide Resistance in Botrytis Populations from Small Fruit Fields in the Mid-Atlantic United States Source: APS Journals URL: [Link]
-
Title: Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum Source: PMC - NIH URL: [Link]
-
Title: Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables Source: PMC - NIH URL: [Link]
-
Title: Working Together Globally To Manage Fungicide Resistance Source: FRAC URL: [Link]
-
Title: In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Source: MDPI URL: [Link]
-
Title: Summary of Fungicide Resistance Management Guidelines by FRAC Working Group (WG) and Expert Fora (EF) relevant for Soybean Source: FRAC URL: [Link]
-
Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: NIH URL: [Link]
-
Title: Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole Source: SciELO URL: [Link]
-
Title: Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides Source: ACS Publications URL: [Link]
-
Title: FRAC - Fungicide Resistance Management Guidelines for Vegetable Crops - Mid-Atlantic Region, 2019 Source: Rutgers NJAES URL: [Link]
-
Title: Fungicide Resistance Management Source: FRAC URL: [Link]
-
Title: Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum Source: ResearchGate URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: PMC - PubMed Central URL: [Link]
-
Title: IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY Source: iFyber URL: [Link]
-
Title: In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean Source: Walsh Medical Media URL: [Link]
-
Title: Fungicide resistance in the pathogen Botrytis cinerea and its impact on control. Source: ResearchGate URL: [Link]
-
Title: Spread of Botrytis cinerea Strains with Multiple Fungicide Resistance in German Horticulture Source: Frontiers in Microbiology URL: [Link]
-
Title: Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites Source: PMC - NIH URL: [Link]
-
Title: Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China Source: Frontiers URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nzpps.org [nzpps.org]
- 8. SDHI Fungicides | FRAC [frac.info]
- 9. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 11. ndsu.edu [ndsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Fungicide sensitivity levels in the Lithuanian Zymoseptoria tritici population in 2021 [frontiersin.org]
- 15. frac-argentina.org [frac-argentina.org]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ifyber.com [ifyber.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate. As a halogenated pyrazole derivative, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Core Principles: Hazard Identification and Immediate Safety
Understanding the chemical nature of this compound is fundamental to its safe management. The molecule's structure incorporates a trifluoromethyl group, classifying it as a halogenated organic compound .[1][2] This classification is the single most critical factor determining its disposal pathway, as halogenated wastes require specialized treatment and must never be mixed with non-halogenated streams.[3][2][4]
Chemical and Safety Data Summary
| Property | Value | Source / Rationale |
| CAS Number | 299405-24-6 | [5] |
| Molecular Formula | C9H11F3N2O2 | [5] |
| Molecular Weight | 236.19 g/mol | [5] |
| Primary Hazards | Halogenated Organic, Potential Irritant, Likely Flammable | Based on trifluoromethyl group and ethyl acetate moiety.[6][7][8][9] |
| Appearance | Clear solution | [5] |
Immediate Safety and Handling Protocols
Before any handling or disposal procedures begin, the following precautions are mandatory:
-
Work Area : All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[3][1][10]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is required to prevent dermal and ocular exposure.[1][10]
-
Ignition Sources : Due to the ethyl acetate component, the compound should be treated as flammable. Keep away from all sources of ignition, including open flames, hot plates, and spark-producing equipment.[3][1][7][9][11]
-
Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible.[6][8][12]
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process centered on correct waste segregation. Failure to segregate halogenated waste can lead to regulatory violations and dangerous chemical reactions in consolidated waste streams.[2][13]
Step 1: Waste Characterization and Segregation
-
Identify as Halogenated Waste : Upon generation, immediately classify any solution containing this compound as Halogenated Organic Waste .[3][2] This is due to the presence of the fluorine atoms in the trifluoromethyl group.
-
Maintain Separation : Do NOT mix this waste with non-halogenated organic waste, aqueous waste (acids, bases), or solid waste streams.[2][13][4] Mixing can interfere with the disposal process and is often prohibited by institutional and federal regulations.[13]
Step 2: Waste Collection and Container Management
-
Select the Correct Container : Use a designated, chemically compatible, and leak-proof container clearly marked for "Halogenated Organic Waste".[1][2] The container must be in good condition with a secure, tight-fitting lid.[4][14]
-
Proper Labeling : Before adding any waste, affix a "Hazardous Waste" tag to the container.[13][14] The label must include:
-
Containment : Keep the waste container closed at all times except when actively adding waste.[13][4][16] Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray) to capture any potential leaks.[13][14]
-
Filling : Do not overfill the container. A maximum fill level of 90% is recommended to allow for vapor expansion.[16]
Step 3: Disposal of Contaminated Materials
All materials that come into direct contact with the chemical are also considered hazardous waste.
-
Solid Waste : Collect contaminated items such as gloves, pipette tips, and absorbent pads in the same designated halogenated waste container or a separate, clearly labeled container for solid halogenated waste.[10][15]
-
Empty Containers : The original product container, once empty, should also be disposed of as hazardous waste.[10] Triple-rinse the container with a suitable solvent (e.g., acetone), and collect the rinsate as halogenated organic waste.
Step 4: Final Disposal
-
Arrange for Pickup : Once the waste container is full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][15][17]
-
Documentation : Ensure all required waste disposal documentation is completed accurately and retained for institutional records.[15]
Crucial Prohibition : Under no circumstances should this chemical or its solutions be disposed of down the sewer drain or in the regular trash.[1][10][18] This is environmentally irresponsible and illegal, as halogenated compounds can be toxic to aquatic life and persist in the environment.[10][15]
Disposal Decision Workflow
Caption: Disposal decision workflow for halogenated waste.
Spill Management and Emergency Procedures
Accidents require immediate and correct action to mitigate risks.
-
Small Spills :
-
If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[13]
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.[15]
-
Place the collected material into your designated halogenated hazardous waste container.[13][15]
-
Decontaminate the spill area with a suitable solvent and wash thoroughly.[15] All cleanup materials must also be disposed of as halogenated waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's EHS or emergency response team immediately.
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6][8]
-
References
-
Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Ethyl acetate - CH₃COOC₂H₅ (CAS# - 141-78-6). Chemicals.co.uk. [Link]
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]
-
Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. ResearchGate. [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Bentham Science. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
-
Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer. [Link]
-
Ethyl Acetate. PubChem - NIH. [Link]
-
Ethyl acetate. Wikipedia. [Link]
-
Ethyl Acetate (CH3COOC2H5) Physical Properties. Ministry of Industry, Myanmar. [Link]
-
SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Fisher Scientific. [Link]
-
Safety Data Sheet - Ethyl 2-(1H-pyrazol-4-yl)acetate. Angene Chemical. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Material Safety Data Sheet - Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Cole-Parmer. [Link]
-
Requirements for Pesticide Disposal. US EPA. [Link]
Sources
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate, CasNo.299405-24-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ethz.ch [ethz.ch]
- 17. angenechemical.com [angenechemical.com]
- 18. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Safe Handling of Ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth safety and logistical information for the handling of ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 299405-24-6). By synthesizing data from structurally related compounds and adhering to established regulatory standards, this document serves as a critical resource for minimizing risk and ensuring operational excellence in the laboratory.
Hazard Assessment and Chemical Profile
Known Properties:
-
Molecular Formula: C9H11F3N2O2[7]
-
Molecular Weight: 236.19100 g/mol [7]
-
Boiling Point: 259.7°C at 760 mmHg[7]
-
Density: 1.3 g/cm³[7]
-
Flash Point: 110.9°C[7]
Given the limited specific data, a conservative approach to handling is mandated. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires the development of a written Chemical Hygiene Plan (CHP) that outlines procedures for safe use, storage, and disposal of hazardous chemicals.[8][9][10][11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling this compound, a comprehensive ensemble of protective gear is required to create a barrier against potential exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation. Standard safety glasses are insufficient.[2][3] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for enhanced protection during high-risk procedures.[1][2][5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | Required if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust.[1][2] |
Visualizing the PPE Protocol
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: Workflow for PPE Selection, Donning, and Doffing.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acid chlorides.[1]
-
The container should be kept tightly closed when not in use.[1][2]
-
Ensure the storage location is clearly labeled with the chemical name and appropriate hazard warnings.[10]
Handling Procedures
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material, and avoid creating dust.[2]
-
If preparing solutions, add the compound slowly to the solvent to prevent splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
For small spills, use an inert absorbent material to contain and collect the substance.[2]
-
Place the absorbed material into a sealed, labeled container for proper disposal.[2][12]
-
Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[12]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams. It should be collected in a designated, labeled hazardous waste container.[12]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.[10][12]
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[12][13]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[13]
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision Workflow for Chemical Waste Disposal.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Safety Data Sheet - Ethyl 2-(1H-pyrazol-4-yl)acetate. Angene Chemical. [Link]
-
Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]
-
Personal Protective Equipment (PPE) must Comply with EU REACH. CIRS Group. (2020-04-30). [Link]
-
International regulations Personal protective equipments. Coverguard. [Link]
-
Introduction to ECHA's guidance on new CLP hazard classes. European Chemicals Agency (ECHA). (2024-11-21). [Link]
-
Homepage. European Chemicals Agency (ECHA). [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. chemscene.com [chemscene.com]
- 7. ethyl 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate, CasNo.299405-24-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. osha.gov [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. mastercontrol.com [mastercontrol.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
